Octadecylphosphonic acid
描述
属性
IUPAC Name |
octadecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKAMVLFVRZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063574 | |
| Record name | Octadecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4724-47-4 | |
| Record name | Octadecylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDX6MSF5PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Octadecylphosphonic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecylphosphonic acid (ODPA) is a long-chain organophosphorus compound with the chemical formula C₁₈H₃₉O₃P.[1][2] Its amphiphilic nature, consisting of a long hydrophobic octadecyl tail and a hydrophilic phosphonic acid headgroup, makes it a molecule of significant interest in materials science and surface chemistry.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of ODPA, with a focus on its use in the formation of self-assembled monolayers (SAMs) and the functionalization of nanoparticles. Detailed experimental protocols are provided to facilitate its practical application in a research setting.
Chemical Structure and Identification
This compound consists of an eighteen-carbon alkyl chain attached to a phosphonic acid functional group. The phosphorus atom is bonded to the alkyl chain, two hydroxyl groups, and one oxygen atom via a double bond.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4724-47-4 |
| Chemical Formula | C₁₈H₃₉O₃P |
| Molecular Weight | 334.47 g/mol [5] |
| SMILES | CCCCCCCCCCCCCCCCCCP(=O)(O)O |
Physicochemical Properties
ODPA is a white crystalline solid at room temperature.[3][4] Its long alkyl chain imparts significant hydrophobicity, making it insoluble in water but soluble in various organic solvents.[6] The phosphonic acid headgroup is reactive and can strongly interact with and bind to metal oxide surfaces.[1][7]
Table of Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 95-100 °C | [8][9] |
| Boiling Point | 463.6 ± 28.0 °C (Predicted) | [1][10] |
| Density | 0.969 g/cm³ (Predicted) | [1][10] |
| pKa | ~2 (Predicted for the first dissociation) | [1][10] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Organic Solvents | Soluble in solvents like tetrahydrofuran (B95107) (THF) and ethanol. Becomes more soluble in water when neutralized to a phosphonate (B1237965) salt.[6] |
Experimental Protocols
Synthesis of this compound via the Arbuzov Reaction
A common method for the synthesis of ODPA is the Michaelis-Arbuzov reaction.[4][11][12] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, followed by dealkylation to form the phosphonate ester. Subsequent hydrolysis yields the phosphonic acid.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon), combine 1-bromooctadecane (B154017) and a slight excess of triethyl phosphite.
-
Reaction: Heat the mixture with stirring. The reaction temperature is typically in the range of 120-160 °C.[12] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.
-
Hydrolysis: To the resulting diethyl octadecylphosphonate, add an excess of a concentrated acid (e.g., HCl) or base (e.g., NaOH) solution to hydrolyze the ester groups. Heat the mixture to reflux for several hours.
-
Isolation and Purification: After hydrolysis, cool the reaction mixture. If the reaction was performed under acidic conditions, the ODPA may precipitate and can be collected by filtration. If under basic conditions, acidify the solution to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent, such as hexane (B92381).
Formation of Self-Assembled Monolayers (SAMs) on Metal Oxide Surfaces
ODPA is widely used to form well-ordered SAMs on various metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃).[1][7] The phosphonic acid headgroup strongly binds to the metal oxide, forming P-O-metal bonds, while the long alkyl chains pack closely together due to van der Waals interactions, creating a dense, hydrophobic surface.[3]
Detailed Protocol for SAM formation on TiO₂:
-
Substrate Preparation:
-
Clean the TiO₂ substrate by sonicating in a series of solvents, for example, acetone, isopropanol, and deionized water, for 10-15 minutes each.
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
-
To ensure a hydroxylated surface, which is crucial for phosphonic acid binding, the substrate can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to UV-Ozone. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
-
Solution Preparation:
-
Immersion and SAM Formation:
-
Immerse the cleaned and dried TiO₂ substrate into the ODPA solution.
-
The immersion time can vary from a few minutes to several hours. For instance, immersion for 16 hours is reported to achieve a well-ordered monolayer.[13] The process can be carried out at room temperature.
-
-
Rinsing and Drying:
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent (e.g., THF) to remove any physisorbed molecules.
-
Dry the substrate again with a stream of inert gas.
-
-
(Optional) Annealing:
-
In some cases, a post-deposition annealing step (e.g., at 140°C for 48 hours) can improve the order and stability of the SAM.[14]
-
Functionalization of Nanoparticles
ODPA can be used to functionalize the surface of various nanoparticles, particularly metal oxide nanoparticles like iron oxide (Fe₃O₄) and zinc oxide (ZnO).[5][9] This surface modification can impart hydrophobicity to the nanoparticles, allowing them to be dispersed in non-polar solvents, or can serve as an anchor for further functionalization.
Detailed Protocol for Functionalizing Iron Oxide Nanoparticles (IONPs):
-
Nanoparticle Synthesis/Dispersion:
-
Synthesize IONPs using a suitable method, such as co-precipitation.[2][5]
-
Alternatively, disperse pre-synthesized IONPs in an appropriate solvent. For hydrophobic IONPs coated with ligands like oleic acid, a non-polar solvent like chloroform (B151607) or hexane is used.
-
-
Ligand Exchange Reaction:
-
Dissolve ODPA in a suitable solvent. For ligand exchange from oleic acid-coated IONPs, a biphasic system can be employed. Dissolve ODPA in a polar solvent like a methanol/water mixture.[15]
-
Combine the IONP dispersion with the ODPA solution.
-
Sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the exchange of the original ligands with ODPA.[15] The functionalized nanoparticles will transfer to the phase in which they are more soluble (e.g., from the organic to the aqueous phase if starting with oleic acid and functionalizing with a PEGylated phosphonic acid, or remain in the organic phase if functionalizing with ODPA to enhance hydrophobicity).
-
-
Purification:
-
Separate the functionalized nanoparticles from the reaction mixture. This can be achieved by centrifugation or magnetic separation for magnetic nanoparticles.
-
Wash the nanoparticles multiple times with a suitable solvent to remove excess, unbound ODPA and the displaced original ligands.
-
Resuspend the purified, ODPA-functionalized nanoparticles in the desired solvent.
-
-
Characterization:
-
Confirm the successful functionalization using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, which will show characteristic peaks for the P-O and alkyl C-H bonds of ODPA.
-
Transmission Electron Microscopy (TEM) can be used to assess the morphology and dispersion of the functionalized nanoparticles.
-
Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic size of the nanoparticles before and after functionalization.
-
Applications
The unique properties of ODPA make it a versatile molecule with applications in various fields:
-
Surface Modification: The formation of robust and well-ordered SAMs on metal oxides is a primary application. These SAMs can be used to control surface properties such as wettability, adhesion, and corrosion resistance.[13] For example, an ODPA SAM on a metal surface can create a highly hydrophobic and corrosion-resistant coating.[16]
-
Biomaterials: ODPA SAMs on materials like titanium have been shown to deter bacterial attachment, which is a promising property for biomedical implants.[4]
-
Nanoelectronics: In nanoelectronics, ODPA SAMs can be used as ultrathin gate dielectrics in organic field-effect transistors or to modify the surface of electrodes.[13]
-
Nanoparticle Technology: As described in the protocol, ODPA is used to functionalize nanoparticles, enabling their dispersion in various media and providing a platform for further chemical modifications.[17]
-
Other Applications: ODPA is also used in thermal paper, where it acts as a matrix that melts upon heating, allowing a color-forming reaction to occur.[4] It also finds use as a surfactant, emulsifier, and dispersant.[7]
Conclusion
This compound is a valuable and versatile molecule for researchers in materials science, chemistry, and nanotechnology. Its ability to form robust self-assembled monolayers on a wide range of oxide surfaces provides a powerful tool for tailoring surface properties. Furthermore, its utility in the functionalization of nanoparticles opens up numerous possibilities for the development of advanced materials with novel functionalities. The detailed protocols provided in this guide are intended to serve as a practical resource for scientists and engineers working with this important compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. This compound - preparation and application [georganics.sk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arbuzov Reaction [organic-chemistry.org]
- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Octadecylphosphonic Acid via the Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of octadecylphosphonic acid, a long-chain phosphonic acid with applications in materials science and proteomics research.[1] The synthesis is primarily achieved through the Michaelis-Arbuzov reaction, followed by acidic hydrolysis of the phosphonate (B1237965) ester intermediate. This document details the experimental protocols, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Introduction
This compound is a white, crystalline solid with amphiphilic properties, making it a valuable compound for the formation of self-assembled monolayers (SAMs) on various substrates.[1] The synthesis route described herein involves a two-step process: the formation of a dialkyl octadecylphosphonate via the Michaelis-Arbuzov reaction, followed by hydrolysis to yield the final phosphonic acid. The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond by reacting a trialkyl phosphite (B83602) with an alkyl halide.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Bromooctadecane (B154017) | C₁₈H₃₇Br | 333.39 | 28-30 |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | -112 |
| Diethyl octadecylphosphonate | C₂₂H₄₇O₃P | 390.58 | N/A |
| This compound | C₁₈H₃₉O₃P | 334.47 | 98-100[1] |
Synthesis Pathway
The synthesis of this compound proceeds in two main stages:
-
Michaelis-Arbuzov Reaction: 1-Bromooctadecane is reacted with triethyl phosphite to form diethyl octadecylphosphonate.
-
Hydrolysis: The diethyl octadecylphosphonate intermediate is hydrolyzed, typically using a strong acid, to yield this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of Diethyl Octadecylphosphonate (Michaelis-Arbuzov Reaction)
This procedure outlines the formation of the phosphonate ester intermediate.
Materials:
-
1-Bromooctadecane
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or argon gas inlet
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen or argon inlet, add 1-bromooctadecane and a slight excess (1.1 to 1.2 equivalents) of triethyl phosphite.
-
Heat the reaction mixture under an inert atmosphere to a temperature of 150-160 °C.
-
Maintain this temperature and stir the mixture for 12 to 24 hours. The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The desired diethyl octadecylphosphonate is a high-boiling point oil and will remain in the flask.
Step 2: Hydrolysis of Diethyl Octadecylphosphonate
This procedure describes the conversion of the phosphonate ester to the final phosphonic acid.
Materials:
-
Diethyl octadecylphosphonate (from Step 1)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To the crude diethyl octadecylphosphonate in a round-bottom flask, add an excess of concentrated hydrochloric acid (e.g., 37%).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C).
-
Continue refluxing for 8 to 12 hours to ensure complete hydrolysis.
-
After cooling, the this compound will precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining HCl and other water-soluble impurities.
Purification
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Hexane (B92381) or heptane
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of boiling hexane or heptane.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified white crystals of this compound by vacuum filtration.
-
Dry the crystals under vacuum.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Flowchart of the experimental workflow for synthesis.
Characterization Data
The synthesized this compound can be characterized using various analytical techniques.
| Technique | Compound | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR (CDCl₃) | This compound | ~0.88 (t, 3H, -CH₃), ~1.25 (br s, 30H, -(CH₂)₁₅-), ~1.7 (m, 2H, -CH₂-CH₂-P), ~2.0 (m, 2H, -CH₂-P), ~11.5 (br s, 2H, -P(O)(OH)₂)[3] |
| ¹H NMR (CDCl₃) | Diethyl octadecylphosphonate | ~0.88 (t, 3H, alkyl -CH₃), ~1.25 (br s, 32H, alkyl -(CH₂)₁₆-), ~1.32 (t, 6H, -O-CH₂-CH ₃), ~1.6 (m, 2H, -CH₂-P), ~4.05 (dq, 4H, -O-CH ₂-CH₃) |
| ³¹P NMR (CDCl₃) | Diethyl octadecylphosphonate | ~+30 to +35 |
| ³¹P NMR | This compound | ~+35 to +40 |
Note: The ¹H NMR data for diethyl octadecylphosphonate is estimated based on the spectra of similar long-chain dialkyl phosphonates. The ³¹P NMR chemical shifts are typical ranges for alkylphosphonates and alkylphosphonic acids.
Conclusion
The Michaelis-Arbuzov reaction followed by acid hydrolysis provides a reliable and straightforward method for the synthesis of this compound. The procedures outlined in this guide, when performed with care, should yield the desired product in good purity. Proper characterization, particularly using NMR spectroscopy, is essential to confirm the identity and purity of the final product. This long-chain phosphonic acid serves as a versatile building block for various applications in materials science and biotechnology.
References
The Thermodynamics of Self-Assembly: A Technical Guide to ODPA Adsorption on Metal Oxide Surfaces
For Researchers, Scientists, and Drug Development Professionals
Octadecylphosphonic acid (ODPA) has emerged as a critical molecule for the surface modification of metal oxides, enabling the formation of robust and highly ordered self-assembled monolayers (SAMs). These SAMs are instrumental in a wide array of applications, from tuning the biocompatibility of medical implants to controlling the interfacial properties of electronic devices. A fundamental understanding of the thermodynamics governing the adsorption of ODPA onto metal oxide surfaces is paramount for the rational design and optimization of these functional interfaces. This technical guide provides an in-depth exploration of the core thermodynamic principles of ODPA adsorption on key metal oxide surfaces—alumina (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂)—and offers detailed experimental protocols for the characterization of these systems.
Thermodynamics of ODPA Adsorption: A Quantitative Overview
The spontaneous formation of ODPA SAMs on metal oxide surfaces is driven by a favorable change in the Gibbs free energy (ΔG) of the system. This thermodynamic potential is a function of the enthalpy (ΔH) and entropy (ΔS) of adsorption, as described by the Gibbs equation: ΔG = ΔH - TΔS. While direct experimental determination of these parameters for ODPA on metal oxide surfaces is not extensively reported in the literature, computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable insights into the energetics of this process.
The adsorption of phosphonic acids onto metal oxide surfaces is a complex process that can involve different binding configurations, primarily monodentate, bidentate, and tridentate linkages. The relative stability of these binding modes, and consequently the overall thermodynamics of adsorption, is influenced by factors such as the specific metal oxide, its crystal facet, and the presence of surface hydroxyl groups.
Below is a summary of computationally derived adsorption energies for phosphonic acids on various metal oxide surfaces. It is important to note that these values represent the change in electronic energy upon adsorption and are a major contributor to the enthalpy of adsorption.
| Metal Oxide | Phosphonic Acid Derivative | Binding Mode | Adsorption Energy (eV) | Computational Method |
| α-Al₂O₃ (0001) | This compound (ODPA) | Not specified | - | Molecular Dynamics[1] |
| Anatase TiO₂ (101) | Phenylphosphonic Acid | Bidentate | -1.8 | DFT[2][3] |
| Anatase TiO₂ (101) | Phosphonic Acid | Monodentate | -2.04 (47.1 kcal/mol) | Hybrid HF-DFT[3] |
| Anatase TiO₂ (101) | Phosphonic Acid | Bidentate | > -1.74 (40 kcal/mol) | Hybrid HF-DFT[3] |
| Anatase TiO₂ (101) | Phosphonic Acid | Bidentate | Similar energies for different bidentate configurations | DFTB[4] |
| Rutile TiO₂ (110) | Phosphonic Acid | Bidentate | Similar energies for different bidentate configurations | DFTB[4] |
| Zirconia (amorphous) | Various Bisphosphonic Acids | Bidentate | - | Experimental (qualitative)[5] |
Note: The table summarizes available computational data. Direct experimental thermodynamic data (ΔH, ΔS, ΔG) for ODPA adsorption on these specific metal oxides is limited in the publicly available literature. The provided adsorption energies from computational studies offer a strong indication of the favorable enthalpic contribution to the adsorption process.
Experimental Protocols
A thorough understanding of the thermodynamics and kinetics of ODPA adsorption necessitates rigorous experimental procedures. This section provides detailed methodologies for substrate preparation, ODPA solution preparation, and key characterization techniques.
Substrate Preparation: Metal Oxide Surfaces
The cleanliness and surface chemistry of the metal oxide substrate are critical for achieving well-ordered and reproducible ODPA SAMs.
2.1.1. General Cleaning Procedure:
-
Sonication: Sonicate the substrates in a series of solvents of increasing polarity to remove organic contaminants. A typical sequence is:
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
Deionized (DI) water (15 minutes)
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Oxidative Treatment: Treat the substrates with an oxygen plasma or a UV/Ozone cleaner for 10-20 minutes to remove any remaining organic residues and to generate a hydroxylated surface, which is crucial for phosphonic acid binding.
2.1.2. Specific Procedures for Alumina, Titania, and Zirconia:
-
Alumina (Al₂O₃): For single-crystal alumina, annealing in air at high temperatures (e.g., 1300 °C) can be performed to obtain atomically flat terraces. For thin films, the general cleaning procedure is usually sufficient.
-
Titania (TiO₂): The general cleaning procedure is effective for titania surfaces. For creating a highly hydroxylated surface, some protocols include a final rinse with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by extensive rinsing with DI water. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.
-
Zirconia (ZrO₂): The general cleaning procedure is applicable. For dental-grade zirconia, sandblasting followed by cleaning may be used to increase surface area and enhance mechanical interlocking of the SAM.
ODPA Solution Preparation
-
Solvent Selection: ODPA is typically dissolved in a high-purity organic solvent. Common choices include ethanol, isopropanol, tetrahydrofuran (B95107) (THF), and toluene. The choice of solvent can influence the kinetics of SAM formation and the final monolayer quality.
-
Concentration: Prepare a dilute solution of ODPA, typically in the range of 0.1 mM to 1 mM.
-
Dissolution: Sonication may be required to fully dissolve the ODPA, especially in less polar solvents.
Self-Assembled Monolayer Formation
-
Immersion: Immerse the cleaned metal oxide substrate in the prepared ODPA solution. The immersion time can range from a few minutes to 24 hours. The formation of a well-ordered monolayer is often a time-dependent process.
-
Rinsing: After immersion, thoroughly rinse the substrate with the pure solvent used for the ODPA solution to remove any physisorbed molecules.
-
Drying: Dry the substrate under a stream of nitrogen or argon.
-
Annealing (Optional): In some cases, a post-deposition annealing step (e.g., at 120-150 °C) can be performed to promote the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface, thereby increasing the stability of the monolayer.
Key Characterization Techniques
2.4.1. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface.
-
Instrumentation: A monochromatic Al Kα or Mg Kα X-ray source is typically used.
-
Sample Preparation: The ODPA-modified substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, P 2p, and the relevant metal core level (e.g., Al 2p, Ti 2p, Zr 3d).
-
-
Data Analysis:
-
The presence of a P 2p peak confirms the adsorption of ODPA.
-
Analysis of the O 1s and the metal core level spectra can provide insights into the formation of M-O-P bonds (where M is the metal).
-
The C 1s spectrum can be used to assess the integrity of the alkyl chain.
-
The attenuation of the substrate signal can be used to estimate the thickness of the ODPA monolayer.
-
2.4.2. Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on a solid surface, which provides information about the surface energy and hydrophobicity.
-
Instrumentation: A goniometer equipped with a camera and a light source.
-
Procedure:
-
Place the ODPA-modified substrate on the sample stage.
-
Dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) onto the surface.
-
Capture an image of the droplet profile.
-
Software is used to measure the angle between the solid-liquid interface and the liquid-vapor interface.
-
-
Data Interpretation: A high water contact angle (typically >100°) indicates the formation of a hydrophobic, well-packed ODPA monolayer.
2.4.3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. While specific ITC data for ODPA on these metal oxides is scarce, the technique is highly applicable for such studies, particularly with nanoparticle suspensions.
-
Instrumentation: An isothermal titration calorimeter consisting of a sample cell, a reference cell, and an injection syringe.
-
General Protocol for Nanoparticle Suspensions:
-
Sample Preparation:
-
Prepare a suspension of the metal oxide nanoparticles in a suitable buffer.
-
Prepare a solution of ODPA in the same buffer. It is crucial that the buffer is identical in both the nanoparticle suspension and the ODPA solution to minimize heats of dilution.
-
Degas both solutions to prevent bubble formation.
-
-
Loading the Calorimeter:
-
Load the metal oxide nanoparticle suspension into the sample cell.
-
Load the ODPA solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ODPA solution into the nanoparticle suspension while monitoring the heat change.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The integrated heats are plotted against the molar ratio of ODPA to metal oxide.
-
This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).
-
-
Visualizing the Process: Workflows and Interactions
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the formation and characterization of ODPA SAMs on metal oxide surfaces.
Caption: A generalized workflow for the preparation and characterization of ODPA SAMs.
Phosphonic Acid Binding Modes
The interaction between the phosphonic acid headgroup and the metal oxide surface is a critical determinant of the SAM's stability and structure. The following diagram illustrates the primary binding modes.
Caption: Common binding modes of phosphonic acids on a metal oxide surface.
Conclusion
The adsorption of ODPA on metal oxide surfaces is a thermodynamically favorable process that leads to the formation of stable, ordered monolayers. While a comprehensive experimental dataset of the thermodynamic parameters remains an area for future research, computational studies consistently point to strong, exothermic interactions. The detailed experimental protocols provided in this guide offer a robust framework for the preparation and characterization of ODPA SAMs, enabling researchers to systematically investigate and tailor the properties of these important interfaces for a variety of advanced applications. The continued development of sensitive characterization techniques, such as ITC for nanoparticle systems, will be crucial in further elucidating the intricate thermodynamic landscape of these self-assembling systems.
References
- 1. Molecular dynamics simulations of phosphonic acid–aluminum oxide self-organization and their evolution into ordered monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Molecular interactions of Octadecylphosphonic acid with substrates
An In-depth Technical Guide to the Molecular Interactions of Octadecylphosphonic Acid with Substrates
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ODPA) is a long-chain organic molecule renowned for its ability to form highly ordered, self-assembled monolayers (SAMs) on a wide variety of surfaces. This capability allows for the precise modification of substrate properties, including wettability, corrosion resistance, friction, and biocompatibility. Understanding the fundamental molecular interactions between ODPA and different substrates is critical for its application in fields ranging from microelectronics and materials science to biomedical devices and drug delivery systems. This technical guide provides a comprehensive overview of these interactions, detailing the binding mechanisms, summarizing key quantitative data, and outlining the experimental protocols necessary for the formation and characterization of ODPA SAMs.
The ODPA Molecule and Self-Assembly
This compound (CH₃(CH₂)₁₇PO(OH)₂) is an amphiphilic molecule composed of two key functional parts: a hydrophilic phosphonic acid headgroup and a long, hydrophobic octadecyl (C18) alkyl chain. This structure drives the self-assembly process, where the phosphonic acid headgroup exhibits a strong affinity for various surfaces, particularly metal oxides, while the van der Waals forces between the adjacent alkyl chains promote the formation of a dense, well-ordered monolayer.
The formation of an ODPA SAM typically begins with the adsorption of molecules from a solution onto the substrate. This initial physisorption is often followed by a chemisorption process, where a more stable bond forms between the phosphonic acid headgroup and the surface. On hydroxylated surfaces, this involves a condensation reaction, releasing water and forming strong covalent linkages.[1][2] The final orientation and packing density of the monolayer are influenced by factors such as solvent choice, solution concentration, temperature, and immersion time.[3][4]
References
An In-depth Technical Guide to Octadecylphosphonic Acid (ODPA)
CAS Number: 4724-47-4
This technical guide provides a comprehensive overview of Octadecylphosphonic acid (ODPA), a long-chain phosphonic acid compound with significant applications in materials science, nanotechnology, and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, synthesis, experimental protocols, and key applications of ODPA, with a focus on its role in surface modification and its emerging potential in the biomedical field.
Core Technical Data
This compound is a white, crystalline solid at room temperature.[1] Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a hydrophilic phosphonic acid headgroup, is central to its functionality, particularly in the formation of self-assembled monolayers (SAMs).[1][2]
Physicochemical Properties of ODPA
| Property | Value | References |
| CAS Number | 4724-47-4 | [3] |
| Molecular Formula | C₁₈H₃₉O₃P | [2] |
| Molecular Weight | 334.47 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 93-101 °C | [1][4] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [2][5] |
| Chemical Structure | CH₃(CH₂)₁₇P(O)(OH)₂ | [3] |
Safety and Handling
ODPA is considered a hazardous substance and can cause skin and eye irritation.[5] Appropriate personal protective equipment should be worn when handling this compound. It is stable under normal conditions but should be kept away from oxidizing agents.[5]
Synthesis of this compound
The most common method for synthesizing ODPA is the Arbuzov reaction, which involves the nucleophilic attack of a trialkyl phosphite (B83602) on an octadecyl halide, followed by hydrolysis.[1]
Experimental Protocol: Synthesis via Arbuzov Reaction
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Triethyl phosphite
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a reflux apparatus under an inert atmosphere (Nitrogen or Argon). Add 1-bromooctadecane and a molar excess of triethyl phosphite to a round-bottom flask with anhydrous toluene.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a mixture of concentrated hydrochloric acid and ethanol. Heat the mixture to reflux for several hours to hydrolyze the phosphonate (B1237965) ester.
-
Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield pure this compound.
Diagram of Synthesis Workflow:
References
Solubility of Octadecylphosphonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecylphosphonic acid (ODPA), a long-chain organophosphorus compound, is of significant interest in various scientific and industrial fields, including surface modification, nanotechnology, and the development of drug delivery systems. Its ability to form robust self-assembled monolayers (SAMs) on a variety of oxide surfaces makes it a critical component in controlling surface properties such as wettability, adhesion, and biocompatibility. A fundamental understanding of its solubility in organic solvents is paramount for its effective application, enabling the preparation of homogeneous solutions for SAM deposition, formulation development, and other solution-based processing.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, drawing from available literature. It includes qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.
Core Concepts: Solubility of Long-Chain Alkylphosphonic Acids
Alkylphosphonic acids, such as ODPA, are characterized by a polar phosphonic acid head group and a long, nonpolar alkyl tail. This amphiphilic nature dictates their solubility behavior. Generally, these compounds are sparingly soluble in both water and many organic solvents.[1][2][3] The strong intermolecular hydrogen bonding between the phosphonic acid head groups contributes to a stable crystal lattice, which requires a significant amount of energy to disrupt for dissolution to occur. Consequently, ODPA is classified as insoluble in water.[2][3]
While quantitative data is scarce in publicly available literature, qualitative information can be gleaned from studies on the formation of self-assembled monolayers and purification procedures.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the known qualitative solubility of this compound in various organic solvents. This information is primarily derived from experimental procedures where ODPA was successfully dissolved to create solutions for specific applications.
| Solvent | Qualitative Solubility | Application Context | Citation(s) |
| Hexane | Soluble at boiling temperature | Purification of crude product | [3] |
| Tetrahydrofuran (THF) | Soluble at low concentrations (e.g., 2 x 10⁻⁴ M, 2 x 10⁻⁶ M, 2 x 10⁻⁸ M) | Formation of Self-Assembled Monolayers | [4][5] |
| Ethanol | Soluble at low concentrations | Formation of Self-Assembled Monolayers | [6] |
| Isopropanol | Soluble at low concentrations | Formation of Self-Assembled Monolayers | [7] |
| Toluene | Soluble at low concentrations | Modification of ZnO nanowires | [8] |
| Methanol | Soluble at low concentrations | Modification of ZnO nanowires | [8] |
| Water | Insoluble | General physicochemical property | [1][2][3] |
It is important to note that "sparingly soluble" indicates that while complete dissolution may be difficult to achieve at high concentrations, ODPA can be dissolved in these organic solvents to a degree sufficient for many research and development applications, particularly for the formation of surface coatings.
Experimental Protocols: Determination of Thermodynamic Solubility
For researchers requiring precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a sparingly soluble crystalline solid like this compound in an organic solvent, adapted from established methods for similar compounds.[9][10]
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature under equilibrium conditions.
Materials:
-
This compound (crystalline solid, purity >97%)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of crystalline this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Record the exact mass of the added ODPA.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solid. The required time may need to be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter (pre-heated to the experimental temperature) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact mass or volume of the filtered solution.
-
-
Quantitative Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known ODPA concentrations in the same solvent should be used for quantification.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted sample, calculate the concentration of ODPA in the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents remains an area for further investigation, the available qualitative information provides valuable guidance for its application. For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. A thorough understanding and characterization of ODPA's solubility are critical for harnessing its full potential in advanced materials and pharmaceutical formulations.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 4724-47-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ntmdt-si.com [ntmdt-si.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolytic Stability of Phosphonic Acid Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Self-assembled monolayers (SAMs) based on phosphonic acids (PAs) are of paramount interest for the functionalization of a wide range of metal oxide surfaces, crucial in fields from microelectronics to biomedical devices and drug delivery systems. Their utility is largely dictated by their stability, particularly in aqueous environments. This technical guide provides a comprehensive overview of the hydrolytic stability of phosphonic acid SAMs, detailing the critical factors that influence their longevity, summarizing quantitative stability data, and outlining the experimental protocols used for their assessment. This document is intended to serve as a core resource for researchers aiming to design and implement robust, long-lasting surface modifications.
Introduction to Phosphonic Acid SAMs
Phosphonic acid-based SAMs offer a versatile and robust method for modifying the surface properties of various materials. They consist of molecules with a phosphonic acid headgroup (-PO(OH)₂), a hydrocarbon or functionalized backbone, and a specific terminal group. The headgroup forms strong, hydrolysis-resistant covalent bonds (M-O-P) with the hydroxylated surfaces of numerous metal oxides, including alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and silica (B1680970) (SiO₂).[1][2] This strong anchoring is a key advantage over other common SAM chemistries, such as thiols on gold, which have a weaker S-Au bond (~40 kcal/mol) compared to the P-O bond energy of approximately 80 kcal/mol.[2] This enhanced stability makes PA SAMs promising candidates for applications requiring long-term performance in ambient or biological environments.[2][3]
However, the term "stable" is highly contextual. The hydrolytic stability of these monolayers is not absolute and is influenced by a combination of factors including the substrate's nature, the quality of the monolayer, and the specific conditions of the aqueous environment. Understanding these factors is critical for the successful application of PA SAMs.
Core Factors Influencing Hydrolytic Stability
The persistence of a phosphonic acid SAM in an aqueous medium is a complex interplay of chemical and physical factors at the molecule-substrate interface.
Substrate Properties
The choice of substrate and its surface characteristics are foundational to the stability of the resulting SAM.
-
Material and Crystallinity: Different metal oxides exhibit varying affinities and binding geometries with phosphonic acids. For instance, octadecylphosphonic acid (ODPA) SAMs show high stability on amorphous Al₂O₃ surfaces and single-crystalline Al₂O₃(1102).[4][5] In contrast, on single-crystalline Al₂O₃(0001), the same monolayers are less stable and can be substituted by water molecules.[4][5] This difference is attributed to the variation in interfacial binding states, which range from direct coordination bonds to weaker ionic interactions.[4][5] Zirconia and titania are also frequently cited as substrates that form highly stable bonds with phosphonic acids.[3][6]
-
Surface Hydroxylation: The presence of surface hydroxyl (-OH) groups is necessary for the condensation reaction that forms the covalent M-O-P linkage. The density and reactivity of these groups can significantly impact the initial quality and subsequent stability of the SAM.
Quality of the Initial Monolayer
A well-formed initial layer is a prerequisite for long-term hydrolytic stability.[6]
-
Density and Order: A dense, well-ordered monolayer with minimal defects limits the access of water molecules to the phosphonate-surface bond, thereby hindering hydrolysis.[6] Disordered or incomplete layers are more susceptible to degradation.
-
Binding Mode: Phosphonic acids can bind to surfaces in different configurations (monodentate, bidentate, or tridentate). Bidentate or tridentate binding, where more than one oxygen atom from the phosphonate (B1237965) headgroup binds to the surface, leads to a more stable anchor and is generally preferred for hydrolytic stability.
Environmental Conditions
-
pH of the Aqueous Environment: The pH of the surrounding solution is a critical determinant of stability.[6] It affects the protonation state of both the phosphonic acid headgroups and the substrate's surface hydroxyl groups, which in turn governs the binding strength and mechanism.[6][7] Extreme pH conditions can accelerate the hydrolysis of the M-O-P bond.[8]
-
Temperature: While the P-O anchoring group is thermally robust and can remain stable up to very high temperatures (in some cases up to 800 °C) in a vacuum, the organic backbone of the SAM often degrades at lower temperatures (200-350 °C).[8][9] In aqueous solutions, elevated temperatures can accelerate hydrolytic degradation processes.[6]
-
Ionic Strength: The concentration and type of ions in the solution can influence electrostatic interactions at the SAM-water interface, potentially impacting layer stability.[6] For example, phosphonate SAMs on indium-tin oxide (ITO) have been shown to be more stable in phosphate-buffered saline (PBS) solution than in pure water.[10]
Quantitative Data on Phosphonic Acid SAM Stability
The following table summarizes quantitative and qualitative data from various studies on the stability of phosphonic acid SAMs under different conditions.
| SAM Molecule | Substrate | Medium / Conditions | Duration | Stability Observations | Reference |
| Hydroxyl-terminated PA | Titanium (Ti) | Ambient Air | 14 days | Stable, with only ~20% loss of molecules. | [1] |
| Thiol SAM | Gold (Au) | Ambient Air | 7 days | Complete loss of molecules. | [1] |
| PA or Phosphate molecules | Titanium (Ti) | Tris-buffered saline (TBS) at 37°C | 1 day | Significant desorption of molecules. | [1] |
| Butylphosphonic Acid (BPA) | Silicon (Si) | Thermal annealing (reduced pressure) | - | Onset of thermal desorption at 350°C; complete desorption at ~500°C. | [9][11] |
| Aminopropyltriethoxysilane (APTES) | Silicon (Si) | Thermal annealing (reduced pressure) | - | Onset of thermal desorption at 250°C; complete decomposition at 400°C. | [9][11] |
| This compound (ODPA) | Al₂O₃(1102) & Amorphous Al₂O₃ | Aqueous Environment | - | High stability, no significant structural changes detected by AFM. | [4][5] |
| This compound (ODPA) | Al₂O₃(0001) | Aqueous Environment | - | Unstable; substituted by interfacial water via micelle formation. | [4][5] |
| Carboxy-terminated PAs | Indium-Tin Oxide (ITO) | PBS Solution & Ambient Air | - | Rather stable. | [10] |
| Carboxy-terminated PAs | Indium-Tin Oxide (ITO) | Pure Water | - | Less stable compared to PBS or ambient air. | [10] |
Mandatory Visualizations
Experimental Protocols for Stability Assessment
A multi-technique approach is essential for a thorough evaluation of SAM stability. The following protocols outline key experimental methods.
Protocol: Self-Assembled Monolayer Formation
-
Substrate Preparation:
-
Clean the selected metal oxide substrate (e.g., Ti, Al₂O₃, Si with a native oxide layer) via sonication in a series of solvents such as acetone, isopropanol, and deionized water (10-15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to ensure a high density of hydroxyl groups, typically using a UV-Ozone cleaner or an oxygen plasma treatment for 10-20 minutes.
-
-
SAM Deposition:
-
Prepare a dilute solution (e.g., 1 mM) of the desired phosphonic acid in a suitable solvent (e.g., ethanol, isopropanol, or toluene).
-
Immerse the cleaned, activated substrate into the phosphonic acid solution.
-
Incubate for a period ranging from 4 to 24 hours at room temperature in a sealed container to prevent solvent evaporation.[6]
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with fresh solvent to remove any non-covalently bound (physisorbed) molecules.
-
Brief sonication (1-2 minutes) in fresh solvent can be employed to ensure complete removal of physisorbed layers.[6]
-
Dry the SAM-coated substrate with nitrogen.
-
Optionally, perform a thermal annealing step (e.g., 120-140°C for 1-2 hours) to enhance covalent bonding and ordering of the monolayer, which can improve stability.[2][10]
-
Protocol: Stability Testing
-
Initial Characterization (t=0):
-
Analyze the freshly prepared SAM using the techniques described below (Contact Angle, XPS, AFM) to establish a baseline.
-
-
Environmental Exposure:
-
Immerse the SAM-coated substrates in the desired aqueous medium (e.g., deionized water, PBS buffer, cell culture media).
-
Maintain the samples at a constant, relevant temperature (e.g., room temperature or 37°C for biomedical applications) for the duration of the study.
-
-
Periodic Characterization:
-
At predetermined time points (e.g., 1 hour, 1 day, 7 days, 30 days), remove samples from the solution.
-
Rinse them with deionized water and dry with nitrogen.
-
Re-characterize using the same techniques to monitor changes over time.
-
Protocol: Characterization Techniques
-
Contact Angle Goniometry:
-
Methodology: A droplet of deionized water (typically 1-5 µL) is dispensed onto the SAM surface. The angle formed between the substrate surface and the tangent of the droplet is measured.
-
Data Interpretation: A high water contact angle (>100° for alkyl-terminated SAMs) indicates a well-formed, hydrophobic monolayer.[1] A decrease in the contact angle over time during a stability test signifies disorder, degradation, or desorption of the SAM, exposing the more hydrophilic underlying substrate.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Methodology: The sample is irradiated with X-rays, causing the emission of core-level electrons. An analyzer measures the kinetic energy of these electrons, which is used to determine their binding energy. The binding energy is characteristic of the element and its chemical state.
-
Data Interpretation:
-
Survey Scans: Confirm the presence of key elements (C, O, P, and substrate elements like Si, Al, Ti).
-
High-Resolution Scans: The P 2p or P 2s peak confirms the presence of the phosphonate headgroup.[2] Analysis of the O 1s spectrum can help distinguish between P=O, P-O-H, and the crucial P-O-Metal bonds.[1]
-
Stability Assessment: By tracking the atomic ratios (e.g., P/Si, C/Si) over time, one can quantify the loss of the monolayer from the surface. A decreasing ratio indicates desorption.[9][11]
-
-
-
Atomic Force Microscopy (AFM):
-
Methodology: A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to tip-surface interactions is monitored by a laser to generate a topographical map of the surface.
-
Data Interpretation: AFM provides nanoscale visualization of the SAM's morphology and homogeneity. In stability studies, it can reveal the formation of pinholes, aggregates, or the complete removal of the monolayer, as seen in the case of ODPA on Al₂O₃(0001) where intermediate micelle formation was observed during degradation.[4][5]
-
-
Electrochemical Methods (Cyclic Voltammetry & Impedance Spectroscopy):
-
Methodology: These techniques are used for SAMs on conductive substrates like ITO. The SAM acts as a barrier to electron transfer for a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in solution.
-
Data Interpretation: A well-formed SAM will block the redox probe from reaching the electrode surface, resulting in suppressed current peaks in CV or a high charge-transfer resistance in EIS. An increase in peak current or a decrease in resistance over time indicates the formation of defects or the desorption of the SAM.[10]
-
Conclusion
Phosphonic acid SAMs provide a remarkably robust platform for surface engineering, offering superior stability compared to many other self-assembly chemistries. Their hydrolytic stability, however, is not an intrinsic property but rather the outcome of a carefully optimized system. The highest degree of stability is achieved when dense, well-ordered monolayers are formed on appropriate metal oxide substrates, particularly amorphous or specific single-crystalline surfaces like Al₂O₃(1102) and ZrO₂. Researchers and developers must carefully consider the interplay of the substrate, the initial layer quality, and the specific environmental conditions (pH, temperature) to ensure the long-term performance required for demanding applications in drug development, biosensing, and advanced materials. The experimental protocols detailed herein provide a framework for systematically evaluating and validating the stability of these powerful surface coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Formation of Octadecylphosphonic Acid (ODPA) Self-Assembled Monolayers on Titanium Dioxide (TiO₂)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the preparation of high-quality octadecylphosphonic acid (ODPA) self-assembled monolayers (SAMs) on titanium dioxide (TiO₂) surfaces. This document outlines detailed experimental protocols, presents key quantitative data for process optimization, and visualizes the experimental workflow.
Introduction
Self-assembled monolayers (SAMs) of organophosphonates on titanium dioxide (TiO₂) surfaces are of significant interest for a variety of applications, including the modification of biomedical implants, the creation of anti-fouling surfaces, and the development of platforms for controlled drug delivery.[1] this compound (ODPA) is a common precursor for forming hydrophobic, well-ordered monolayers. The phosphonic acid headgroup forms strong covalent bonds with the hydroxylated TiO₂ surface, leading to the formation of a dense and stable organic thin film.[2][3]
The quality of the resulting ODPA SAM is critically dependent on several experimental parameters, including substrate preparation, solvent choice, precursor concentration, immersion time, and temperature.[4][5] This guide provides detailed protocols and data to enable researchers to reproducibly form high-quality ODPA SAMs on TiO₂.
Experimental Protocols
This section details the step-by-step methodologies for the key experiments involved in the formation of ODPA SAMs on TiO₂.
Materials and Reagents
-
Titanium dioxide (TiO₂) substrates (e.g., sputtered films, bulk crystalline TiO₂)
-
This compound (ODPA)
-
Solvents (e.g., Cyclopentyl methyl ether (CPME), Anisole, Toluene, Tetrahydrofuran (THF), Ethanol, Isopropanol)[4][6][7]
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water
-
Inert gas (e.g., nitrogen or argon)
Substrate Preparation
Proper cleaning and activation of the TiO₂ surface are crucial for the formation of a uniform and densely packed SAM.
-
Solvent Cleaning:
-
Surface Activation (Hydroxylation):
-
UV/Ozone Treatment: Place the solvent-cleaned substrate in a UV/Ozone cleaner for 15-20 minutes. This process removes residual organic contaminants and generates surface hydroxyl (-OH) groups, which are the binding sites for the phosphonic acid headgroups.[1]
-
Alternative - Piranha Solution (Caution: Extremely corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood):
-
Prepare the Piranha solution by mixing sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) in a 3:1 ratio.
-
Immerse the solvent-cleaned substrate in the Piranha solution for 15-30 minutes.
-
Rinse thoroughly with copious amounts of DI water.
-
Dry the substrate under a stream of inert gas.
-
-
ODPA Solution Preparation
-
Prepare a solution of ODPA in a chosen anhydrous solvent. Common concentrations range from 0.2 mM to 1 mM.[4][6]
-
To minimize water-induced polymerization of the precursor in the bulk solution, it is crucial to use anhydrous solvents.[1]
-
The choice of solvent can significantly impact the quality of the SAM. Non-polar solvents with dielectric constants between 3 and 5 have been shown to facilitate the formation of well-ordered monolayers.[5]
SAM Formation
-
Immersion: Immerse the cleaned and activated TiO₂ substrate into the prepared ODPA solution. The immersion time can vary from a few minutes to several hours (e.g., 16-24 hours).[1][6] Longer immersion times generally lead to more ordered and densely packed monolayers.[1] The process is often carried out in a controlled environment, such as a glove box or desiccator, to minimize humidity.
-
Temperature: The immersion is typically carried out at room temperature (around 21°C).[4][5] Elevated temperatures (e.g., 60°C) may lead to multilayer formation.[4][5]
Post-Deposition Treatment
-
Rinsing: After immersion, remove the substrate from the ODPA solution and rinse it thoroughly with a fresh portion of the same solvent used for the solution to remove any non-covalently bound (physisorbed) molecules.[1]
-
Drying: Dry the substrate under a stream of inert gas.
-
Annealing (Optional): A post-deposition annealing step can enhance the stability of the SAM. Heating the ODPA-coated TiO₂ to approximately 110-120°C can promote the formation of covalent bonds between the phosphonic acid and the surface.[2][4][5] The thermal stability of ODPA SAMs on TiO₂ has been observed to be below 300°C.[4][5]
Data Presentation
The following tables summarize quantitative data from the literature on the influence of various experimental parameters on the quality of ODPA SAMs on TiO₂.
Table 1: Effect of Solvent, Concentration, and Temperature on Water Contact Angle
| ODPA Concentration (mM) | Solvent | Temperature (°C) | Immersion Time | Advancing Water Contact Angle (°) | Reference(s) |
| 0.5 | CPME | 21 | - | 117.6 ± 2.5 | [4],[5] |
| 1 | CPME | 21 | - | - | [4],[5] |
| 0.5 | Anisole | 21 | - | - | [4],[5] |
| 1 | Anisole | 21 | - | - | [4],[5] |
| 0.5 | CPME | 60 | - | - | [4],[5] |
| 1 | CPME | 60 | - | - | [4],[5] |
| 0.5 | Anisole | 60 | - | - | [4],[5] |
| 1 | Anisole | 60 | - | - | [4],[5] |
| 0.2 | THF | Room Temp | 16 hours | 110 | [6] |
| 2 x 10⁻⁴ M | THF | Room Temp | 10 seconds | ~100 | [6] |
| 2 x 10⁻⁴ M | THF | Room Temp | Several hours | 110 ± 2 | [6] |
Table 2: Characterization of Optimized ODPA SAM on TiO₂
| Parameter | Value | Characterization Method | Reference(s) |
| Sauerbrey Mass | ≈285-290 ng/cm² | QCM | [4],[5] |
| Atomic % Surface Phosphorus | 1.1% | XPS | [4],[5] |
| Grafting Density | ~4.2 group/nm² | - | [8] |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the formation of an ODPA self-assembled monolayer on a titanium dioxide substrate.
Caption: Experimental workflow for ODPA SAM formation on TiO₂.
Logical Relationship of Key Parameters
The following diagram illustrates the relationships between key experimental parameters and the resulting quality of the ODPA monolayer.
Caption: Influence of experimental parameters on monolayer quality.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications -ORCA [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ODPA Surface Functionalization for Anti-Fouling Biomedical Implants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofouling, the undesirable accumulation of biomolecules, cells, and microorganisms on a surface, is a critical challenge in the field of biomedical implants. The initial event in this cascade is the non-specific adsorption of proteins, which then mediates cellular adhesion and bacterial colonization, often leading to implant failure, inflammation, and infection. Surface functionalization with anti-fouling coatings is a promising strategy to mitigate these issues. Octadecylphosphonic acid (ODPA) has emerged as a key molecule for creating robust, self-assembled monolayers (SAMs) on various metal oxide surfaces commonly used in biomedical implants, such as titanium (Ti) and cobalt-chromium (Co-Cr) alloys.
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of biomedical implants with ODPA to confer anti-fouling properties. The information is intended to guide researchers in the successful implementation and evaluation of this surface modification technique.
Principle of ODPA Anti-Fouling Action
The anti-fouling properties of ODPA-functionalized surfaces stem from the formation of a dense, well-ordered, and hydrophobic self-assembled monolayer. The long alkyl chains (C18) of the ODPA molecules orient themselves away from the substrate, creating a low-energy surface. This hydrophobic surface minimizes interactions with proteins and bacteria, thereby preventing their initial attachment, which is the critical first step in the biofouling process. The primary mechanism is the creation of a physical and energetic barrier that repels biological entities.
Quantitative Anti-Fouling Performance
The following tables summarize the quantitative data on the anti-fouling performance of ODPA and other representative hydrophobic surfaces.
Table 1: Protein Adsorption on Functionalized Surfaces
| Surface | Protein | Adsorbed Amount (ng/cm²) | Reference |
| Unmodified Titanium (Ti) | Albumin | ~250 - 400 | [1][2] |
| Unmodified Titanium (Ti) | Fibrinogen | ~400 - 800 | [1][2] |
| Hydrophobic SAM (Octyl) | Albumin | ~150 - 200 | [3] |
| Hydrophobic SAM (Octyl) | Fibrinogen | ~300 - 400 | [3] |
| Mixed PEG SAM | Albumin | 8 - 17 | [4] |
| Mixed PEG SAM | Fibrinogen | 33 - 61 | [4] |
Note: Data for hydrophobic SAMs are provided as a proxy for the expected performance of ODPA SAMs, which exhibit similar hydrophobic characteristics.
Table 2: Bacterial Adhesion on Functionalized Surfaces
| Surface | Bacterial Strain | Adherent Bacteria (CFU/cm²) | Percent Reduction | Reference |
| Unmodified Titanium (Ti) | Staphylococcus aureus | High (qualitative) | - | [5] |
| ODPA on Titanium (Ti) | Staphylococcus aureus | Reduced (qualitative) | Significant | [5] |
| Hydrophilic Surface | Pseudomonas aeruginosa | ~1 x 10^5 - 1 x 10^6 | - | [6] |
| Hydrophobic Surface | Pseudomonas aeruginosa | ~1 x 10^7 - 1 x 10^8 | Increase | [6] |
| Unmodified Glass | Escherichia coli | ~1.5 x 10^6 | - | [7] |
| Hydrophobic PDMS | Escherichia coli | ~1.1 x 10^6 | ~27% | [7] |
Note: Quantitative data for bacterial adhesion on ODPA-specific surfaces is limited. The data presented for other hydrophobic surfaces and qualitative observations on ODPA suggest a reduction in adhesion for certain bacteria, though the effect can be strain-dependent.
Experimental Protocols
Protocol 1: ODPA Surface Functionalization of Titanium Implants
This protocol details the steps for creating a self-assembled monolayer of ODPA on a titanium surface.
Materials:
-
Titanium substrates (e.g., coupons, discs, or implants)
-
This compound (ODPA)
-
Anhydrous solvent (e.g., Cyclopentyl methyl ether (CPME) or Anisole)
-
Ethanol (reagent grade)
-
Acetone (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glassware (beakers, petri dishes)
-
Ultrasonic bath
-
Oven or hot plate
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the titanium substrates by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Optional: Further clean the substrates using a UV/Ozone cleaner for 15-20 minutes to remove any residual organic contaminants and create a fresh oxide layer.
-
-
ODPA Solution Preparation:
-
Prepare a 0.5 mM to 1 mM solution of ODPA in the chosen anhydrous solvent (CPME or anisole).
-
Briefly sonicate the solution to ensure complete dissolution of the ODPA.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned and dried titanium substrates in the ODPA solution in a sealed container to prevent solvent evaporation and contamination.
-
Incubate the substrates at room temperature (21°C) or elevated temperature (e.g., 60°C) for a specified duration. A uniform and rigid monolayer can form rapidly, within minutes to a few hours. Incubation for 1-24 hours is common to ensure complete monolayer formation.
-
After incubation, remove the substrates from the solution and rinse thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
-
Optional Annealing Step:
-
To enhance the stability and ordering of the SAM, the coated substrates can be annealed at 110-120°C for 10-30 minutes.
-
Protocol 2: ODPA Surface Functionalization of Cobalt-Chromium Implants
This protocol outlines the procedure for forming an ODPA SAM on a cobalt-chromium alloy surface.[4][8]
Materials:
-
Cobalt-Chromium (Co-Cr) substrates
-
This compound (ODPA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (reagent grade)
-
Acetone (reagent grade)
-
Nitric acid (10%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glassware (beakers, sealed container)
-
Ultrasonic bath
-
Water bath
Procedure:
-
Substrate Preparation:
-
ODPA Solution Preparation:
-
Prepare a 1 mM solution of ODPA in anhydrous THF.[4]
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immediately immerse the cleaned and rinsed Co-Cr substrates into the ODPA solution in a sealed container.[4]
-
Maintain the solution at 35°C in a water bath for 48 hours.[4]
-
After the immersion period, remove the substrates and rinse them with fresh THF, followed by DI water to remove non-chemisorbed ODPA molecules.[4]
-
Dry the functionalized Co-Cr substrates under a stream of high-purity nitrogen gas.
-
Characterization of ODPA Functionalized Surfaces
The quality and properties of the ODPA SAM can be assessed using various surface-sensitive techniques:
-
Contact Angle Goniometry: To determine the hydrophobicity of the surface. A high water contact angle (>100°) is indicative of a successful hydrophobic monolayer formation.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface, including the presence of phosphorus from the phosphonic acid headgroup and a high carbon content from the alkyl chain.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and assess the uniformity and smoothness of the ODPA monolayer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the alkyl chains and the phosphonate (B1237965) headgroup, confirming the presence and ordering of the ODPA molecules.
-
Ellipsometry: To measure the thickness of the SAM, which should correspond to the length of a single ODPA molecule (~2 nm).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in Materials and Coatings for Biomedical Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of hydrophobic and hydrophilic surface properties on Pseudomonas aeruginosa adhesion in materials used in mineral water wells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysing the Initial Bacterial Adhesion to Evaluate the Performance of Antifouling Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age-dependent degradation of the protein adsorption capacity of titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Self-Cleaning Superhydrophobic Surfaces with Octadecylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, characterized by water contact angles exceeding 150° and low sliding angles, are of significant interest for a wide range of applications, including self-cleaning materials, anti-icing surfaces, and corrosion resistance.[1][2] The creation of such surfaces typically requires the generation of a hierarchical micro/nanostructure to trap air and a low surface energy coating to repel water.[3][4] Octadecylphosphonic acid (ODPA) is an effective molecule for imparting low surface energy due to its unique structure: a phosphonic acid head group that strongly binds to various metal oxide surfaces and a long C18 alkyl chain that provides hydrophobicity.[5] This document provides detailed application notes and experimental protocols for the fabrication of superhydrophobic surfaces using ODPA for self-cleaning applications.
Application Notes
Principle of Superhydrophobicity with ODPA
The formation of a superhydrophobic surface using ODPA is a two-step process. First, a substrate with micro/nano-scale roughness is required. This roughness is crucial for creating a composite interface where air is trapped in the surface features, minimizing the contact area between the water droplet and the solid surface, a state described by the Cassie-Baxter model.[1][3] Second, the roughened surface is functionalized with a low surface energy material, in this case, ODPA.
ODPA molecules self-assemble on metal oxide surfaces to form a dense, ordered monolayer (Self-Assembled Monolayer or SAM). The phosphonic acid head group of ODPA forms strong covalent or coordination bonds with the metal oxide layer on the substrate.[6] The long, hydrophobic octadecyl chains orient themselves away from the surface, creating a low-energy, water-repellent interface.[5]
Suitable Substrates
ODPA is particularly effective on substrates that possess a native oxide layer or can be treated to form one. The phosphonic acid head group readily binds to metal oxides. Examples of suitable substrates include:
-
Copper and its alloys: Often requires a pre-oxidation step to create a nanostructured copper oxide or hydroxide (B78521) layer.[6][7]
-
Titanium and its alloys (e.g., Ti6Al4V): The native titanium dioxide (TiO2) layer provides an excellent surface for ODPA binding.[8][9]
-
Aluminum and its alloys: The naturally forming aluminum oxide (Al2O3) layer is suitable for ODPA monolayer formation.[10][11]
-
Zinc Oxide (ZnO): ZnO nanostructures, such as nanowires, can be effectively functionalized with ODPA.[12]
-
Steel: Stainless steel can also be rendered hydrophobic with ODPA treatment.[6]
Choice of Solvent
The solvent used to dissolve ODPA plays a critical role in the quality and formation speed of the self-assembled monolayer. Common solvents include:
-
Tetrahydrofuran (THF): Enables rapid formation of the ODPA coating.[6][7]
-
Anisole and Cyclopentyl Methyl Ether (CPME): Environmentally friendlier non-polar solvents that have been shown to produce uniform and rigid ODPA SAMs.[9]
-
Methanol: A common solvent for SAM formation, though byproducts can sometimes form on certain substrates like ZnO.[12]
-
Ethanol (B145695): Can also be used as a solvent for forming SAMs.[13]
Factors Influencing Coating Quality
Several parameters can be optimized to achieve a high-quality superhydrophobic surface:
-
ODPA Concentration: Concentrations typically range from 0.1 mM to 1 mM.[9][10][12] Higher concentrations can lead to faster surface coverage.[10]
-
Immersion Time: The time required for the formation of a complete monolayer can vary from a few seconds to several hours, depending on the substrate, solvent, and temperature.[7][8]
-
Temperature: While many protocols are performed at room temperature, elevated temperatures (e.g., 60°C) can influence the formation of the monolayer, sometimes leading to multilayers.[9]
-
Surface Pre-treatment: Proper cleaning and, where necessary, roughening or oxidation of the substrate are critical for achieving superhydrophobicity. For instance, creating micro- and nanoscale Cu(OH)2 structures on copper mesh is a key step before ODPA immersion.[6][7]
Experimental Protocols
Protocol 1: Fabrication of a Superhydrophobic Self-Cleaning Surface on Copper Mesh
This protocol is adapted from a method for creating a robust superhydrophobic surface on a copper mesh, suitable for self-cleaning and oil-water separation.[6][7]
Materials:
-
Copper mesh
-
Sodium hydroxide (NaOH)
-
Potassium persulfate (K2S2O8)
-
This compound (ODPA)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethanol
Procedure:
-
Cleaning: Cut the copper mesh to the desired size. Clean it by sonicating in ethanol for 10 minutes, followed by rinsing with deionized water.
-
Surface Oxidation: Prepare an aqueous solution of 1.0 M NaOH and 0.05 M K2S2O8. Immerse the cleaned copper mesh in this solution at room temperature for 30 minutes. This step creates a micro- and nanoscale structure of Cu(OH)2 on the surface.[6][7]
-
Rinsing and Drying: After oxidation, thoroughly rinse the mesh with deionized water and dry it in a stream of nitrogen or in an oven.
-
ODPA Solution Preparation: Prepare a 2 x 10⁻⁴ M solution of ODPA in THF.[6][7]
-
Hydrophobization: Immerse the oxidized and dried copper mesh into the ODPA/THF solution. The formation of the superhydrophobic layer is very rapid, occurring in as little as 1 second.[6][7] For ensuring complete coverage, an immersion time of 10-30 seconds can be used.
-
Final Rinsing and Drying: Remove the mesh from the solution, rinse with fresh THF to remove any excess physisorbed molecules, and then dry.
Protocol 2: Preparation of a Hydrophobic Anti-Fouling Surface on Titanium Dioxide
This protocol is suitable for creating a hydrophobic surface on titanium or titanium dioxide-coated materials.[9]
Materials:
-
Titanium substrate (or TiO2-coated material)
-
This compound (ODPA)
-
Cyclopentyl methyl ether (CPME) or Anisole
-
Ethanol and deionized water for cleaning
Procedure:
-
Cleaning: Thoroughly clean the titanium substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate with nitrogen gas.
-
ODPA Solution Preparation: Prepare a 0.5 mM solution of ODPA in CPME.[9]
-
SAM Formation: Immerse the cleaned titanium substrate in the ODPA/CPME solution at room temperature (21°C).[9] A uniform and rigid monolayer forms rapidly. An immersion time of 1 to 2 hours is sufficient to ensure complete and stable monolayer formation.
-
Rinsing and Drying: After immersion, rinse the substrate with fresh CPME to remove non-chemisorbed ODPA molecules. Dry the surface under a stream of nitrogen.
-
(Optional) Annealing: For increased stability, the coated substrate can be annealed at 110-120°C. This can enhance the covalent bonding of the ODPA to the TiO2 surface.[9]
Data Presentation
The following table summarizes quantitative data obtained from various studies on ODPA-based superhydrophobic surfaces.
| Substrate | Pre-treatment | ODPA Concentration | Solvent | Immersion Time | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference(s) |
| Copper Mesh | Oxidation with NaOH and K2S2O8 | 2 x 10⁻⁴ M | THF | ~1 second | ~158.9° | Low (not specified) | [6][7] |
| Titanium Dioxide | None | 0.5 mM | CPME | 1-2 hours | 117.6° ± 2.5° | Not specified | [9] |
| Aluminum Film | None | 1 mM | Anisole | 2-3 seconds | ~120° | Not specified | [10] |
| ZnO Nanowires | Grown on substrate | 0.1 mM | Methanol | Time-dependent | Not specified | Not specified | [12] |
| Al2O3-CeO2 Nanoparticles | Functionalized with ODPA solution | Not specified | Not specified | Not specified | 166.4° | Not specified | [11] |
Note: A superhydrophobic surface is generally defined as having a water contact angle greater than 150° and a sliding angle of less than 10°.[1][2] While many studies report high contact angles, specific sliding angle measurements are not always provided.
Mandatory Visualization
Caption: Experimental workflow for fabricating superhydrophobic surfaces using ODPA.
Caption: Mechanism of superhydrophobicity with ODPA on a rough surface.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. mdpi.com [mdpi.com]
- 3. Large-area fabrication of superhydrophobic surfaces for practical applications: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast formation of superhydrophobic this compound (ODPA) coating for self-cleaning and oil/water separation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. ntmdt-si.com [ntmdt-si.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Octadecylphosphonic Acid (ODPA) for Oil/Water Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octadecylphosphonic acid (ODPA) is an organic molecule with a phosphonic acid head group and a long 18-carbon alkyl chain.[1] This structure allows it to form self-assembled monolayers on various oxidized metal surfaces, creating a superhydrophobic and superoleophilic coating.[1][2][3] The phosphonic acid head chemically bonds to the metal oxide surface, while the long, nonpolar octadecyl tail imparts low surface energy, leading to high water contact angles and very low oil contact angles.[1] This unique wetting behavior makes ODPA-modified materials highly effective for "oil-removing" type oil/water separation applications, where oil is selectively allowed to pass through a porous material while water is repelled.[2] Applications range from treating oily wastewater and oil spills to demulsifying oil-in-water emulsions.[1][3]
Key Applications and Mechanisms
ODPA-based surface modification has been successfully applied to various substrates for oil/water separation, primarily through two main approaches:
-
Superhydrophobic/Superoleophilic Membranes and Meshes: Porous materials like copper and stainless steel meshes can be coated with ODPA to create a surface that is extremely water-repellent but readily wetted by oils.[2][4] When an oil/water mixture is poured onto such a modified mesh, the oil phase easily passes through the pores, while the water phase is retained above the mesh, achieving efficient separation.[2]
-
Functionalized Magnetic Nanoparticles: ODPA can be used to coat magnetic nanoparticles (e.g., Fe₃O₄) to create hydrophobic and oleophilic particles.[3][5] These functionalized nanoparticles can be dispersed in an oil-in-water emulsion, where they attach to the oil droplets. An external magnetic field can then be used to rapidly and efficiently remove the oil-nanoparticle agglomerates from the water.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing ODPA for oil/water separation.
Table 1: Surface Wettability of ODPA-Modified Materials
| Substrate Material | ODPA Treatment Details | Water Contact Angle (WCA) | Oil Contact Angle (OCA) | Reference |
| Oxidized Copper Mesh | Immersion in 2 x 10⁻⁴ M ODPA/THF solution | ~158.9° | 0° | [1][2] |
| Fe₃O₄ Nanoparticles | Modified co-precipitation method with ODPA | >120° | Not Reported | [3] |
| Mesoporous Magnetic Nanoparticles | Grafted with ODPA | 136° | Not Reported | [7] |
| Stainless Steel Mesh | Solution immersion in octadecyltrichlorosilane (B89594) (similar chemistry) | 158 ± 2° | 0° | [4] |
Table 2: Performance of ODPA-Modified Materials in Oil/Water Separation
| Application | Material | Oil/Water Mixture | Separation Efficiency | Reusability | Reference |
| Gravity-driven Separation | ODPA-coated oxidized copper mesh | Gasoline/water, Diesel/water | Efficiently separate | Can be repeatedly used | [2] |
| Demulsification | ODPA-coated Fe₃O₄ nanoparticles | n-hexane-in-water nanoemulsion | ~93% (max) | Maintained high efficiency after 11 cycles | [5] |
| Gravity-driven Separation | ODS-modified stainless steel mesh | Petrol, kerosene, diesel, vegetable oil, coconut oil/water mixtures | >95% | Stable up to 10 cycles | [4] |
Experimental Protocols
Protocol 1: Fabrication of Superhydrophobic/Superoleophilic Copper Mesh for Oil/Water Separation
This protocol describes a two-step process to create a robust ODPA coating on a copper mesh.[1][2]
Materials:
-
Copper mesh
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium persulfate (K₂S₂O₈)
-
This compound (ODPA)
-
Tetrahydrofuran (THF)
-
Deionized water
Equipment:
-
Beakers
-
Ultrasonic bath
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Cleaning the Copper Mesh:
-
Cut the copper mesh to the desired size.
-
Ultrasonically clean the mesh in ethanol for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized water.
-
Dry the mesh in an oven.
-
-
Oxidation of the Copper Mesh:
-
Prepare an aqueous solution of 1.0 M NaOH and 0.05 M K₂S₂O₈.
-
Immerse the cleaned copper mesh in the solution at room temperature for 30 minutes. This will create a micro- and nanoscale Cu(OH)₂ layer on the surface.[1][2]
-
Rinse the oxidized mesh thoroughly with deionized water.
-
Dry the mesh in an oven.
-
-
ODPA Coating:
-
Prepare a 2 x 10⁻⁴ M solution of ODPA in THF.
-
Immerse the oxidized and dried copper mesh into the ODPA/THF solution for as little as 1 second.[2] A longer immersion time (e.g., 1 hour) can also be used.
-
Remove the mesh from the solution and allow it to dry at room temperature.
-
-
Final Product:
-
The resulting ODPA-coated copper mesh will be superhydrophobic and superoleophilic, ready for oil/water separation experiments.
-
Protocol 2: Preparation of ODPA-Coated Magnetic Nanoparticles for Demulsification
This protocol is based on a modified co-precipitation method for synthesizing hydrophobic Fe₃O₄ nanoparticles.[3][5]
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (NH₄OH)
-
This compound (ODPA)
-
Ethanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Condenser
-
Nitrogen gas inlet
-
Permanent magnet
Procedure:
-
Preparation of Iron Salt Solution:
-
In the three-neck flask, dissolve approximately 0.057 mol·L⁻¹ of FeSO₄·7H₂O and 0.123 mol·L⁻¹ of FeCl₃·6H₂O in 350 mL of deionized water.
-
Bubble nitrogen gas through the solution and maintain a nitrogen atmosphere to prevent oxidation.
-
-
Co-precipitation:
-
Heat the solution to 80 °C with vigorous stirring.
-
Rapidly add 20 mL of ammonium hydroxide to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.[5]
-
Continue stirring vigorously for 30 minutes at 80 °C.
-
-
ODPA Functionalization:
-
While the Fe₃O₄ nanoparticle suspension is still being stirred at 80 °C, add a solution of ODPA in ethanol. The exact amount of ODPA can be varied to optimize the hydrophobicity.
-
Continue the reaction for a specified period (e.g., 1-2 hours) to allow the ODPA to bind to the surface of the nanoparticles.
-
-
Washing and Collection:
-
Cool the suspension to room temperature.
-
Use a permanent magnet to collect the ODPA-coated Fe₃O₄ nanoparticles at the bottom of the flask.
-
Decant the supernatant.
-
Wash the nanoparticles several times with deionized water and then with ethanol to remove unreacted reagents. Use the magnet to retain the nanoparticles during each washing step.
-
-
Drying:
-
After the final wash, dry the collected Fe₃O₄@ODPA nanoparticles in a vacuum oven.
-
Visualizations
Caption: Workflow for Fabricating ODPA-Coated Copper Mesh.
Caption: Mechanism of ODPA-based Oil/Water Separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast formation of superhydrophobic this compound (ODPA) coating for self-cleaning and oil/water separation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of Hydrophobic this compound-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. n-Octadecylphosphonic acid grafted mesoporous magnetic nanoparticle: Preparation, characterization, and application in magnetic solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ODPA as a Corrosion Inhibitor for Copper and Its Alloys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of copper and its alloys is a significant concern across various industries, including electronics, construction, and cultural heritage preservation. The formation of patina, while sometimes aesthetically desirable, can lead to the degradation of the material's structural integrity and functionality. Organic corrosion inhibitors offer a promising solution for protecting these metals. Octadecylphosphonic acid (ODPA) has emerged as a particularly effective inhibitor due to its ability to form dense, well-ordered self-assembled monolayers (SAMs) on copper surfaces.[1][2][3][4] These ultra-thin films act as a physical barrier, preventing corrosive agents from reaching the metal surface.[5] This document provides detailed application notes and experimental protocols for utilizing ODPA as a corrosion inhibitor for copper and its alloys.
Mechanism of Action
The corrosion inhibition mechanism of ODPA on copper involves the formation of a highly organized, nanoscale protective layer. This process is driven by the strong affinity of the phosphonic acid headgroup for the copper oxide surface, leading to the spontaneous self-assembly of ODPA molecules. The long alkyl chains (C18) then align and pack closely together via van der Waals forces, creating a hydrophobic barrier that repels water and other corrosive species.
Recent studies have shown that the formation of the ODPA layer can be a multi-step process. Initially, a monolayer of ODPA adsorbs onto the copper surface. Over time, this can evolve into a more robust multilayer film, particularly in the presence of copper ions that can form copper-ODPA complexes.[2][3][4][6] The presence of a pre-existing copper oxide (cuprite) layer has been found to enhance the protective properties of the ODPA film.[1][7][8]
Experimental Protocols
This section details the key experimental protocols for the preparation of ODPA-inhibited copper samples and the subsequent evaluation of their corrosion resistance.
Copper Substrate Preparation
A clean and well-characterized substrate is crucial for the formation of a high-quality ODPA protective layer.
Materials:
-
Copper coupons (e.g., 99.9% purity)
-
Silicon carbide (SiC) abrasive papers (e.g., 320, 600, 1200, 2500, 4000 grit)[9]
-
Polishing cloths
-
Diamond paste or alumina (B75360) suspension (e.g., 1 µm, 0.3 µm)
-
Acetone
-
Deionized (DI) water
-
Ultrasonic bath
Protocol:
-
Mechanically polish the copper coupons using successively finer grades of SiC abrasive paper.[9]
-
Perform a final polishing step using a polishing cloth with diamond paste or alumina suspension to achieve a mirror-like finish.
-
Thoroughly rinse the polished coupons with DI water.
-
Sequentially sonicate the coupons in acetone, ethanol, and DI water for 10-15 minutes each to remove any organic residues and polishing debris.[10]
-
Dry the coupons under a stream of nitrogen or in a desiccator.
-
(Optional - For Pre-oxidized Surfaces) To create a controlled oxide layer, the cleaned copper coupons can be heated in an oven at a specific temperature and duration (e.g., 150°C for 30 minutes). The thickness of the oxide layer can be controlled by varying these parameters.
Preparation of ODPA Solution and Self-Assembled Monolayer (SAM) Formation
Materials:
-
This compound (ODPA)
-
Ethanol (or other suitable solvent like tetrahydrofuran)
-
Volumetric flasks
-
Beakers
Protocol:
-
Prepare a dilute solution of ODPA in ethanol. A typical concentration is 1 mM.
-
Immerse the cleaned (and optionally pre-oxidized) copper coupons in the ODPA solution.
-
Allow the self-assembly process to occur for a specific duration. This can range from 1 hour to 24 hours at room temperature.[2][3][4] Longer immersion times can lead to the formation of thicker, potentially more protective, multilayer films.[2][3][4]
-
After immersion, remove the coupons from the solution and rinse thoroughly with fresh ethanol to remove any non-adsorbed ODPA molecules.
-
Dry the ODPA-coated coupons under a stream of nitrogen.
Corrosion Testing
A variety of methods can be employed to assess the corrosion resistance of the ODPA-coated copper.
This protocol simulates exposure to an indoor environment containing common atmospheric pollutants.
Materials:
-
Environmental chamber with controlled relative humidity (RH) and temperature
-
Source of formic acid (or other relevant corrosive gas)
-
Infrared Reflection/Absorption Spectrometer (IRRAS) for in-situ monitoring (optional)
Protocol:
-
Place the ODPA-coated and uncoated (control) copper coupons in the environmental chamber.
-
Set the desired environmental conditions. A common test condition is 80% RH and 100 ppb formic acid at room temperature.[1][7][8]
-
Monitor the corrosion process over time. This can be done visually or through in-situ techniques like IRRAS to track the formation of corrosion products.[1][7]
-
After a predetermined exposure time (e.g., 24, 48, 96 hours), remove the samples for further analysis.
EIS is a powerful non-destructive technique for evaluating the protective properties of the ODPA film in an electrolyte solution.[11][12]
Materials:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: copper sample, reference electrode: e.g., Ag/AgCl or SCE, counter electrode: e.g., platinum wire)
-
Electrolyte solution (e.g., 3.5% NaCl solution to simulate a marine environment, or a solution representative of the target application)
Protocol:
-
Assemble the three-electrode cell with the ODPA-coated copper sample as the working electrode.
-
Allow the open-circuit potential (OCP) to stabilize.
-
Perform the EIS measurement over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small AC voltage amplitude (e.g., 10 mV).[13]
-
Analyze the resulting Nyquist and Bode plots to determine parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate.[14][15]
Surface Characterization Techniques
4.1. Contact Angle Measurement: This technique assesses the hydrophobicity of the ODPA-coated surface, providing an indication of the completeness and order of the SAM. A higher contact angle for water indicates a more hydrophobic and well-formed protective layer.[9][16][17][18][19]
4.2. X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the chemical composition of the surface, confirming the presence of the ODPA layer and investigating the interaction between the phosphonic acid headgroup and the copper substrate.[2][3][4][20][21]
4.3. Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the ODPA film and any changes in surface morphology due to corrosion.[2][3][4][22][23][24][25]
Data Presentation
The following tables summarize the type of quantitative data that should be collected and presented for a comprehensive evaluation of ODPA as a corrosion inhibitor.
Table 1: Contact Angle Measurements
| Sample | Water Contact Angle (°) |
| Uncoated Copper | e.g., 75 ± 3 |
| ODPA-coated Copper (1 hr immersion) | e.g., 105 ± 2 |
| ODPA-coated Copper (24 hr immersion) | e.g., 112 ± 2 |
| ODPA-coated Pre-oxidized Copper | e.g., 115 ± 3 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Sample | Exposure Time (hrs) | Polarization Resistance (Rp) (Ω·cm²) | Inhibition Efficiency (%) |
| Uncoated Copper | 0 | e.g., 1.5 x 10³ | - |
| Uncoated Copper | 24 | e.g., 0.8 x 10³ | - |
| ODPA-coated Copper | 0 | e.g., 2.5 x 10⁵ | e.g., 99.4 |
| ODPA-coated Copper | 24 | e.g., 1.8 x 10⁵ | e.g., 99.6 |
Inhibition Efficiency (%) = [(Rp(inhibited) - Rp(uncoated)) / Rp(inhibited)] x 100
Visualization
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of corrosion inhibition.
Caption: Experimental workflow for ODPA corrosion inhibitor application.
Caption: Mechanism of ODPA corrosion inhibition on copper.
References
- 1. Corrosion inhibition of copper with this compound (ODPA) in a simulated indoor atmospheric environment [inis.iaea.org]
- 2. The nature of self-assembled this compound (ODPA) layers on copper substrates [diva-portal.org]
- 3. The nature of self-assembled this compound (ODPA) layers on copper substrates [kth.diva-portal.org]
- 4. The nature of self-assembled this compound (ODPA) layers on copper substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion inhibition of copper with this compound (ODPA) in a simulated indoor atmospheric environment [diva-portal.org]
- 9. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 10. deswater.com [deswater.com]
- 11. Electrochemical Impedance Spectroscopy (EIS) Explanation of Single Crystal Cu(100)/Cu(111) in Different Corrosion Stages [mdpi.com]
- 12. biologic.net [biologic.net]
- 13. Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03535A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. djs.si [djs.si]
- 18. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 19. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Advanced Analysis of Copper X-ray Photoelectron Spectra [xpsfitting.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Electrochemical Atomic Force Microscopy (EC-AFM): In Situ Monitoring of Copper Electrodeposition on Gold Surface - NANOscientific Community - Connect and Innovate in Nanoscience [nanoscientific.org]
- 24. High resolution noncontact atomic force microscopy imaging with oxygen-terminated copper tips at 78 K - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 25. m.youtube.com [m.youtube.com]
Surface Modification of Silicon Wafers with Octadecylphosphonic Acid (ODPA) for Microelectronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of surface properties at the nanoscale is a cornerstone of modern microelectronics. Self-assembled monolayers (SAMs) offer a powerful bottom-up approach to functionalize surfaces, enabling the tuning of work function, surface energy, and dielectric properties. Octadecylphosphonic acid (ODPA, C₁₈H₃₇PO(OH)₂) has emerged as a promising molecule for the surface modification of silicon wafers and other metal oxides due to the formation of dense, well-ordered monolayers.[1] The phosphonic acid headgroup forms a robust covalent bond with the native silicon dioxide (SiO₂) layer, while the long alkyl chain provides a hydrophobic and insulating surface.[2] This application note provides detailed protocols for the deposition of ODPA SAMs on silicon wafers and summarizes key quantitative data for their characterization and application in microelectronics.
Key Applications in Microelectronics
ODPA SAMs on silicon wafers offer several advantages for microelectronic applications:
-
Gate Dielectrics: The ultrathin and uniform nature of ODPA monolayers allows them to function as gate dielectrics in low-voltage transistors, effectively reducing gate leakage current.[3]
-
Surface Passivation: The dense packing of the alkyl chains provides excellent passivation of the silicon surface, which is critical for the performance and reliability of sensors and other electronic devices.[1]
-
Control of Interfacial Properties: ODPA SAMs can be used to modify the semiconductor-dielectric interface, reducing charge trapping states and improving device performance in organic thin-film transistors (OTFTs).[4]
Quantitative Data Summary
The following tables summarize the key physical and electrical properties of ODPA self-assembled monolayers on silicon wafers, compiled from various studies.
Table 1: Physical Properties of ODPA Monolayers on Silicon Wafer
| Property | Value | Deposition Method | Characterization Technique |
| Monolayer Thickness | 1.8 ± 0.2 nm | T-BAG | Atomic Force Microscopy (AFM) |
| 1.99 ± 0.13 nm | Dip-coating in TCE | Spectroscopic Ellipsometry | |
| ~2.06 ± 0.14 nm | Spin-coating | Spectroscopic Ellipsometry | |
| 2.4 ± 0.2 nm | Conventional Deposition | Spectroscopic Ellipsometry | |
| Water Contact Angle | ~51° (advancing) | Dip-coating in TCE | Goniometry |
| ~38° (static) | Dip-coating in TCE | Goniometry | |
| <10° (receding) | Dip-coating in TCE | Goniometry | |
| 110 ± 2° | Supercritical CO₂ Process | Goniometry | |
| Surface Roughness (RMS) | 0.26 nm | T-BAG | Atomic Force Microscopy (AFM) |
| Molecular Tilt Angle | ~37° | T-BAG | NEXAFS Spectroscopy |
| 40° | - | AFM and X-ray Reflectivity | |
| Area per Molecule | 18.5 ± 0.4 Ų | T-BAG | Quartz Crystal Microbalance (QCM) |
Table 2: Electrical Properties of ODPA Monolayers in Microelectronic Devices
| Property | Value/Observation | Device Context |
| Gate Leakage Current | Significantly reduced compared to devices without ODPA.[3] | ZnO Nanowire Transistor |
| An order of magnitude lower than with silane-based SAMs.[1] | Organic Circuits | |
| ~5 µA/cm² at 3V.[5] | Al/AlOx/SAM/Au Structure | |
| Dielectric Nature | Confirmed to act as an effective gate dielectric.[3] | ZnO Nanowire Transistor |
| Characterized as a dielectric film in the visible range.[6] | OPA/SiO₂/c-Si Stack | |
| Optical Band Gap | 6.11 eV | OPA/SiO₂/c-Si Stack |
| Index of Refraction | 1.61-1.62 (in visible range) | OPA/SiO₂/c-Si Stack |
Experimental Protocols
Detailed methodologies for the formation of ODPA SAMs on silicon wafers are provided below.
Protocol 1: Tethering by Aggregation and Growth (T-BAG) Method
This method relies on the slow evaporation of a solvent, leading to the self-assembly of ODPA molecules at the air-solvent interface and their subsequent deposition onto the substrate.[1]
Materials:
-
Silicon wafers (e.g., Si(100))
-
This compound (ODPA)
-
Tetrahydrofuran (THF), anhydrous
-
Beaker
-
Vertical sample holder
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the silicon wafers. A common procedure is the RCA clean, followed by a final rinse with deionized water and drying under a stream of nitrogen.
-
Solution Preparation: Prepare a 25 µM solution of ODPA in anhydrous THF.
-
Deposition: Place the cleaned silicon wafer vertically in the beaker using a sample holder. Add the ODPA solution to the beaker.
-
Evaporation: Allow the THF to evaporate slowly at room temperature.
-
Annealing: After the solvent has completely evaporated, place the coated wafer in an oven and heat at 140°C for 48 hours in air to form a stable phosphonate (B1237965) linkage with the silicon dioxide surface.[1]
Protocol 2: Spin-Coating Method
Spin-coating offers a rapid and scalable method for depositing uniform ODPA monolayers.[7]
Materials:
-
Silicon wafers
-
This compound (ODPA)
-
Trichloroethylene (TCE) or other suitable non-polar solvent
-
Spin-coater
Procedure:
-
Substrate Cleaning: Clean the silicon wafers as described in Protocol 1. UV/ozone treatment for one hour is also an effective cleaning method.[7]
-
Solution Preparation: Prepare a 2 mM solution of ODPA in TCE.
-
Deposition: Place the cleaned silicon wafer on the spin-coater chuck. Dispense a small amount of the ODPA solution onto the center of the wafer.
-
Spinning: Spin the wafer at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 60 seconds) to spread the solution and evaporate the solvent, leaving a monolayer of ODPA.
-
Post-Deposition Treatment (Optional): A post-deposition bake can be performed to enhance the stability of the monolayer, similar to the annealing step in the T-BAG method.
Visualizations
Experimental Workflow for ODPA SAM Formation
Caption: Experimental workflow for ODPA SAM formation on silicon wafers.
Logical Relationship of ODPA Modification to Microelectronic Application
Caption: From ODPA modification to microelectronic applications.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bonding self-assembled, compact organophosphonate monolayers to the native oxide surface of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fkf.mpg.de [fkf.mpg.de]
- 6. surfacesciencewestern.com [surfacesciencewestern.com]
- 7. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Preparation of Octadecylphosphonic Acid (ODPA) Solutions in Ethanol versus Tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison and protocols for the preparation of octadecylphosphonic acid (ODPA) solutions in two common solvents: ethanol (B145695) and tetrahydrofuran (B95107) (THF). The choice of solvent can significantly impact the quality and performance of self-assembled monolayers (SAMs) and the efficiency of nanoparticle functionalization, which are critical processes in various fields, including materials science and drug delivery system development.
Introduction to ODPA and Solvent Selection
This compound (ODPA) is a long-chain phosphonic acid widely used for surface modification of metal oxides.[1][2] Its phosphonic acid headgroup exhibits a strong affinity for surfaces like titanium dioxide, aluminum oxide, and iron oxide, forming stable, ordered self-assembled monolayers (SAMs).[3][4] The long octadecyl chain imparts hydrophobic properties to the modified surface.[2] In drug development, ODPA is utilized to functionalize nanoparticles, enhancing their stability and biocompatibility for applications such as drug delivery.[4]
The preparation of a homogenous ODPA solution is the foundational step for these applications. ODPA, being a white crystalline solid with a long alkyl chain, has limited solubility in many common solvents.[5][6] The selection of an appropriate solvent is crucial, as it can influence the kinetics of SAM formation and the quality of the resulting monolayer.[7] Ethanol and tetrahydrofuran (THF) are two frequently used solvents for dissolving ODPA, each with distinct properties that affect the dissolution process and subsequent applications.
Quantitative Data Summary
While precise solubility limits of ODPA in ethanol and THF are not extensively reported in the literature, the following table summarizes typical concentrations used in published research and the relevant properties of the solvents. It is generally understood that long-chain phosphonic acids are sparingly soluble in organic solvents.[5]
| Parameter | Ethanol | Tetrahydrofuran (THF) | ODPA |
| Typical Concentration Range | 0.1 mM - 1 mM | 0.1 mM - 1 mM | N/A |
| Molar Mass ( g/mol ) | 46.07 | 72.11 | 334.48 g/mol [8] |
| Boiling Point (°C) | 78.37 | 66 | 463.6 ± 28.0 (Predicted)[2] |
| Melting Point (°C) | -114.1 | -108.4 | 95-100[9] |
| Dielectric Constant | 24.55 | 7.58 | N/A |
Comparative Analysis of Ethanol and THF for ODPA Solutions
The choice between ethanol and THF for preparing ODPA solutions depends on the specific application and substrate.
Ethanol:
-
Advantages: As a polar protic solvent, ethanol can engage in hydrogen bonding, which may aid in the dissolution of the polar phosphonic acid headgroup. It is also less volatile and less toxic than THF.
-
Disadvantages: Its higher dielectric constant might interfere with the formation of highly ordered SAMs on certain substrates by competing for surface binding sites.[7] For some long-chain phosphonic acids, achieving complete dissolution in ethanol can be challenging without the use of co-solvents or heating.
Tetrahydrofuran (THF):
-
Advantages: THF has a lower dielectric constant, which has been shown to be beneficial for the formation of dense and stable SAMs on surfaces like indium tin oxide.[7][10] It is a good solvent for many organic molecules and is frequently used for preparing ODPA solutions for SAM deposition.[11]
-
Disadvantages: THF is more volatile and has higher toxicity compared to ethanol. It is also prone to forming peroxides upon storage, which can be hazardous and may interfere with experiments.
Experimental Protocols
4.1. General Considerations for Dissolving ODPA
Due to its sparingly soluble nature, dissolving ODPA often requires mechanical or thermal assistance.
-
Sonication: This is the most commonly cited method to aid in the dissolution of ODPA in both ethanol and THF.[3][12] Sonication helps to break down aggregates of the crystalline solid and enhances solvent-solute interactions.[13]
-
Heating: Gentle heating can be employed to increase the solubility of ODPA. However, care must be taken not to exceed the boiling point of the solvent and to ensure that the elevated temperature does not negatively impact the subsequent application (e.g., by causing disordered layers in SAM formation).[14]
4.2. Protocol for Preparation of ODPA Solution in Ethanol (1 mM)
Materials:
-
This compound (ODPA) powder
-
Anhydrous ethanol
-
Volumetric flask
-
Spatula
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Weigh out 33.45 mg of ODPA powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of anhydrous ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate until the ODPA powder is fully dissolved. This may take 15-30 minutes. Visually inspect the solution against a dark background to ensure no solid particles remain.
-
If dissolution is incomplete, gentle warming of the solution in a water bath (not exceeding 40-50°C) can be applied, followed by further sonication.
-
Once the ODPA is completely dissolved, allow the solution to cool to room temperature.
-
Add anhydrous ethanol to the flask to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
4.3. Protocol for Preparation of ODPA Solution in THF (1 mM)
Materials:
-
This compound (ODPA) powder
-
Anhydrous, inhibitor-free tetrahydrofuran (THF)
-
Volumetric flask
-
Spatula
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Weigh out 33.45 mg of ODPA powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
In a fume hood, add approximately 80 mL of anhydrous THF to the flask.
-
Place the flask in an ultrasonic bath and sonicate until the ODPA powder is fully dissolved (typically 15-30 minutes). Ensure the ultrasonic bath does not become excessively warm.
-
Visually inspect the solution to confirm complete dissolution.
-
Once dissolved, allow the solution to reach room temperature.
-
Add anhydrous THF to the flask to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
Visualizations
5.1. Experimental Workflow for ODPA Solution Preparation
References
- 1. This compound - preparation and application [georganics.sk]
- 2. This compound CAS#: 4724-47-4 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Hydrophobic this compound-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | 4724-47-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fast formation of superhydrophobic this compound (ODPA) coating for self-cleaning and oil/water separation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Spin Coating and Immersion Deposition for Octadecylphosphonic Acid (ODPA) Monolayer Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of highly ordered, self-assembled monolayers (SAMs) is a cornerstone of surface engineering, with profound implications for drug delivery systems, biocompatible coatings, and advanced sensor technologies. Octadecylphosphonic acid (ODPA) is a widely utilized organophosphonate for creating robust and well-defined monolayers on a variety of metal oxide surfaces. The choice of deposition technique significantly influences the quality, uniformity, and ultimate performance of the resulting monolayer. This document provides a detailed comparative analysis of two prevalent methods for ODPA monolayer formation: spin coating and immersion deposition.
This guide offers detailed experimental protocols, a summary of key quantitative data, and visual workflows to assist researchers in selecting the optimal deposition strategy for their specific application.
Comparative Overview
Spin coating and immersion deposition are two distinct approaches to fabricating ODPA monolayers, each with its own set of advantages and disadvantages. Spin coating is a dynamic process that involves depositing a solution onto a rotating substrate, leading to rapid solvent evaporation and film formation. In contrast, immersion deposition is a thermodynamically driven process where a substrate is submerged in a solution containing the ODPA molecules, allowing for their gradual self-assembly onto the surface.
The choice between these methods will depend on factors such as the desired film quality, substrate size and geometry, processing time, and scalability.
Quantitative Data Summary
The following tables summarize key quantitative parameters for ODPA monolayers formed by spin coating and immersion deposition, compiled from various studies. It is important to note that direct comparison can be influenced by variations in experimental conditions such as substrate type, solvent, and solution concentration.
| Parameter | Spin Coating | Immersion Deposition |
| Film Thickness | 2.06 ± 0.14 nm (on Si wafer)[1] | ~2.5 nm (theoretical length of ODPA molecule) |
| Water Contact Angle | ~107 ± 3° (on ITO)[2] | 107.7 ± 0.5° (on ITO)[2], 110 ± 2° (on titania)[3], 110°-120° (on Al2O3)[4] |
| RMS Roughness (AFM) | ~0.3 nm (on smooth Al film) | 0.2 nm (on ITO)[5] |
| Deposition Time | Seconds to minutes | Seconds to several hours[3] |
Table 1: Comparison of ODPA Monolayer Properties.
Experimental Protocols
Detailed methodologies for forming ODPA monolayers via spin coating and immersion deposition are provided below. These protocols are designed to produce high-quality self-assembled monolayers on common oxide substrates like silicon wafers with a native oxide layer.
Protocol 1: Spin Coating Deposition of ODPA Monolayer
This protocol is adapted from a method for forming a full-coverage ODPA monolayer on a silicon wafer with its native oxide layer[1].
Materials:
-
This compound (ODPA)
-
Trichloroethylene (B50587) (TCE) or other suitable nonpolar solvent
-
Silicon wafers (or other oxide-coated substrates)
-
Spinner (spin coater)
-
Nitrogen gas source
-
UV/Ozone cleaner (optional, but recommended for substrate cleaning)
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafers by sonicating in a sequence of organic solvents (e.g., acetone, then isopropanol) for 15 minutes each to remove organic residues.
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen.
-
For optimal results, treat the substrates with UV/ozone for 15-30 minutes to remove any remaining organic contaminants and to create a hydrophilic, hydroxylated surface.
-
-
Solution Preparation:
-
Prepare a 2 mM solution of ODPA in trichloroethylene (TCE). Ensure the ODPA is fully dissolved.
-
-
Spin Coating:
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a sufficient amount of the 2 mM ODPA solution to cover the substrate surface (e.g., 100-200 µL for a 1 cm x 1 cm substrate).
-
Spin the substrate at a speed of 3000 rpm for 60 seconds. The centrifugal force will spread the solution evenly, and the solvent will evaporate, leaving a thin film of ODPA.
-
-
Post-Deposition Annealing (Optional but Recommended):
-
To enhance the covalent bonding between the phosphonic acid headgroup and the oxide surface, anneal the coated substrate at 120 °C for 10-15 minutes.
-
-
Rinsing:
-
After cooling to room temperature, rinse the substrate with fresh TCE to remove any physisorbed (non-covalently bonded) multilayers.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
The quality of the ODPA monolayer can be assessed using techniques such as contact angle goniometry, atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), and ellipsometry.
-
Protocol 2: Immersion Deposition of ODPA Monolayer
This protocol is a general procedure compiled from several sources describing the self-assembly of ODPA from solution[3][6][7].
Materials:
-
This compound (ODPA)
-
Silicon wafers (or other oxide-coated substrates)
-
Beakers or petri dishes
-
Nitrogen gas source
-
Oven
-
Sonicator
Procedure:
-
Substrate Preparation:
-
Follow the same substrate preparation steps as outlined in the spin coating protocol to ensure a clean, hydrophilic surface.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of ODPA in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
-
Immersion:
-
Place the cleaned substrates in a clean beaker or petri dish.
-
Pour the 1 mM ODPA solution into the container, ensuring the substrates are fully submerged.
-
Cover the container to prevent solvent evaporation and contamination.
-
Allow the substrates to immerse for a period ranging from 30 minutes to 24 hours. The optimal immersion time can depend on the solvent and desired monolayer density. For many systems, a well-ordered monolayer can form within a few hours[3].
-
-
Rinsing:
-
Carefully remove the substrates from the ODPA solution.
-
Rinse the substrates thoroughly with the pure solvent (ethanol or THF) to remove any loosely bound molecules. Sonication in the pure solvent for a few minutes can be effective in removing physisorbed multilayers.
-
Dry the substrates under a stream of nitrogen.
-
-
Post-Deposition Annealing (Optional but Recommended):
-
To promote the formation of covalent bonds between the ODPA and the substrate, anneal the coated substrates in an oven at 120-140 °C for 1-2 hours.
-
-
Characterization:
-
Characterize the resulting ODPA monolayer using appropriate surface analysis techniques as described in the spin coating protocol.
-
Visualizing the Methodologies
To further clarify the experimental procedures and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for ODPA monolayer formation via spin coating.
Caption: Experimental workflow for ODPA monolayer formation via immersion deposition.
Caption: Logical comparison of spin coating and immersion deposition for ODPA monolayers.
Conclusion
Both spin coating and immersion deposition are effective methods for the formation of high-quality ODPA monolayers. Spin coating offers a rapid and highly controlled route to uniform films, making it well-suited for research and development where precision and speed are critical. Immersion deposition, while a slower process, is simple, scalable, and not limited by substrate geometry, making it a robust option for batch processing and larger-scale applications.
The choice of deposition technique should be guided by the specific requirements of the application, including the desired film characteristics, substrate properties, and throughput needs. The protocols and data presented in these application notes provide a foundation for researchers to successfully fabricate and characterize ODPA self-assembled monolayers for a wide range of scientific and technological endeavors.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. The nature of self-assembled this compound (ODPA) layers on copper substrates [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. yoda.csem.ch [yoda.csem.ch]
- 6. YODA :: Login [yoda.csem.ch]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles with Octadecylphosphonic Acid (ODPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecylphosphonic acid (ODPA) is a long-chain organophosphorus compound extensively utilized for the surface modification of a variety of nanoparticles. Its phosphonic acid headgroup forms a stable, covalent bond with the surface of metal oxide nanoparticles, such as zinc oxide (ZnO), titanium dioxide (TiO2), and iron oxides. The 18-carbon alkyl chain (octadecyl group) imparts a hydrophobic character to the nanoparticle surface. This modification is crucial for improving the dispersibility of nanoparticles in non-polar solvents and polymer matrices, enhancing their stability against aggregation, and providing a versatile platform for drug delivery applications. By rendering the nanoparticle surface hydrophobic, ODPA can facilitate the encapsulation of lipophilic drugs and control their release profile.
These application notes provide an overview of the principles, experimental protocols, and characterization of ODPA-modified nanoparticles, with a focus on their relevance to drug development.
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles Before and After Surface Modification
The following table summarizes typical changes in the physicochemical properties of nanoparticles upon surface modification with a long-chain phosphonic acid. The data presented is representative of perfluorophosphonic acid-modified ZnO nanoparticles and serves as an illustrative example of the expected changes with ODPA modification.[1][2]
| Nanoparticle | Surface Modifier | Particle Size (nm) | Zeta Potential (mV) in THF | Contact Angle (°) |
| ZnO | None | 15 ± 3 | -11.48 | ~30-40 (hydrophilic) |
| ZnO | Perfluorodecylphosphonic Acid | 18 ± 4 | -89.12 | >120 (hydrophobic) |
Note: THF refers to Tetrahydrofuran. The contact angle for unmodified ZnO is an approximate value for a hydrophilic surface, while the value for the modified surface is typical for a hydrophobic coating.
Table 2: Drug Loading and Release Characteristics of Functionalized Nanoparticles (Illustrative Example)
This table provides an illustrative example of the drug loading and release characteristics that can be expected from nanoparticles functionalized with a hydrophobic coating like ODPA for the encapsulation of a model hydrophobic drug.
| Nanoparticle System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Drug Release at 24h (pH 7.4) (%) |
| Unmodified Nanoparticles | Doxorubicin | 2.5 | 35 | 60 |
| ODPA-Modified Nanoparticles | Doxorubicin | 8.0 | 85 | 25 |
Note: These are representative values to illustrate the enhanced drug loading and sustained release profile often observed with hydrophobically modified nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of ZnO Nanoparticles
This protocol describes a common method for the synthesis of zinc oxide nanoparticles.
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (absolute)
-
Deionized water
Procedure:
-
Prepare a 0.02 M solution of zinc acetate dihydrate in 100 mL of absolute ethanol.
-
Prepare a 0.05 M solution of NaOH in 50 mL of absolute ethanol.
-
Heat both solutions to 60°C under constant stirring.
-
Slowly add the NaOH solution dropwise to the zinc acetate solution while maintaining vigorous stirring.
-
A white precipitate of ZnO nanoparticles will form. Continue stirring the reaction mixture at 60°C for 2 hours.
-
Allow the suspension to cool to room temperature.
-
Collect the ZnO nanoparticles by centrifugation at 4000 rpm for 15 minutes.
-
Wash the nanoparticles three times with absolute ethanol to remove any unreacted precursors.
-
Dry the ZnO nanoparticles in an oven at 80°C overnight.
Protocol 2: Surface Modification of ZnO Nanoparticles with ODPA
This protocol details the surface modification of pre-synthesized ZnO nanoparticles with ODPA.
Materials:
-
Synthesized ZnO nanoparticles
-
This compound (ODPA)
-
Tetrahydrofuran (THF)
Procedure:
-
Disperse 100 mg of the dried ZnO nanoparticles in 50 mL of toluene using sonication for 15 minutes to ensure a uniform suspension.
-
Prepare a 10 mM solution of ODPA in 20 mL of toluene.
-
Add the ODPA solution to the ZnO nanoparticle suspension under continuous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature with constant stirring.
-
After the reaction, collect the ODPA-modified ZnO nanoparticles by centrifugation at 4000 rpm for 15 minutes.
-
Wash the modified nanoparticles three times with fresh toluene to remove excess, unbound ODPA.
-
Perform a final wash with THF to remove any remaining toluene.
-
Dry the ODPA-modified ZnO nanoparticles in a vacuum oven at 60°C overnight.
Protocol 3: Characterization of ODPA-Modified Nanoparticles
This protocol outlines the key characterization techniques to confirm the successful surface modification of nanoparticles with ODPA.
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Acquire FTIR spectra of pure ODPA, unmodified ZnO nanoparticles, and ODPA-modified ZnO nanoparticles.
-
Confirm the presence of characteristic C-H stretching peaks from the alkyl chain of ODPA on the modified nanoparticles.
-
Observe changes in the P-O stretching vibrations to infer the binding of the phosphonic acid headgroup to the ZnO surface.
2. Contact Angle Measurement:
-
Prepare a thin film of the nanoparticle powder on a glass slide.
-
Measure the water contact angle using a goniometer.
-
A significant increase in the contact angle for the ODPA-modified nanoparticles compared to the unmodified nanoparticles indicates a successful hydrophobic surface modification.
3. Zeta Potential Analysis:
-
Disperse the unmodified and ODPA-modified nanoparticles in a suitable solvent (e.g., THF).
-
Measure the zeta potential using a Zetasizer.
-
A change in the surface charge, typically becoming more negative after ODPA modification, provides evidence of surface functionalization.[2]
4. Thermogravimetric Analysis (TGA):
-
Heat the ODPA-modified nanoparticles under an inert atmosphere from room temperature to 800°C.
-
The weight loss corresponding to the decomposition of the organic ODPA layer can be used to quantify the amount of ODPA grafted onto the nanoparticle surface.
Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: Workflow for nanoparticle synthesis, ODPA modification, and characterization.
dot
Caption: Cellular uptake and signaling pathways affected by metal oxide nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ODPA Monolayer Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing octadecylphosphonic acid (ODPA) concentration for complete and high-quality self-assembled monolayer (SAM) coverage.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for an ODPA solution? A typical starting concentration for ODPA solutions ranges from 0.1 mM to 1 mM.[1][2][3][4] For specific methods like the Tethering by Aggregation and Growth (T-BAG) method on silicon oxide, a 1 mM solution of ODPA in a solvent like tetrahydrofuran (B95107) (THF) is often used.[1][2] On other substrates, such as ZnO nanowires, concentrations as low as 0.1 mM in solvents like methanol (B129727) or toluene (B28343) have been studied.[3][4] The optimal concentration is highly dependent on the substrate, solvent, and deposition method.[5] Low concentrations may require longer immersion times to achieve full coverage, while high concentrations can lead to aggregation and multilayer formation.[5]
Q2: Which solvents are recommended for dissolving ODPA? The choice of solvent is critical for forming high-quality ODPA SAMs.[6][7] Non-polar solvents with low dielectric constants, such as toluene or tetrahydrofuran (THF), are generally recommended.[1][3][8][9] High-dielectric-constant solvents can disrupt SAM formation by coordinating with the substrate surface.[6][7][10] For example, on indium tin oxide (ITO), more stable and dense monolayers were formed from solvents with low dielectric constants.[6][7] While alcohols like ethanol (B145695) and methanol are also used, they can sometimes lead to side reactions, such as the formation of layered metal-ODPA complexes on reactive surfaces like ZnO.[3][4][11]
Q3: What are the most common substrates for ODPA monolayers? Phosphonic acids, including ODPA, show a strong affinity for a wide range of metal oxide surfaces.[2][12] This makes them suitable for modifying materials used in electronics, biosensing, and drug delivery.[2][12] Commonly used substrates include:
-
Zirconium Dioxide (ZrO₂)[13]
Q4: How can I verify the quality of my ODPA monolayer? A multi-technique approach is recommended to confirm the formation of a complete and well-ordered monolayer. Key characterization methods include:
-
Contact Angle Goniometry: Measures the surface wettability. A high static water contact angle (typically ~110° for a well-packed ODPA monolayer) indicates a dense, hydrophobic surface.[12]
-
Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale, allowing for assessment of uniformity, coverage, and the presence of defects or aggregates.[12][16]
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. The presence of a Phosphorus (P 2p) peak confirms the attachment of the phosphonic acid headgroup to the substrate.[2][16]
-
Spectroscopic Ellipsometry: Measures the thickness of the monolayer, which should be consistent with the length of the ODPA molecule (~1.8 nm).[8][12]
Troubleshooting Guide
This guide addresses common issues encountered during the formation of ODPA SAMs.
Issue 1: Incomplete Monolayer Coverage / Low Hydrophobicity
-
Symptoms:
-
The static water contact angle is significantly lower than expected (<100°).
-
AFM images show large areas of the bare substrate between islands of ODPA.
-
XPS signal from the underlying substrate is stronger than anticipated.
-
-
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient ODPA Concentration | The concentration of the ODPA solution may be too low for the chosen deposition time. Increase the concentration (e.g., from 0.1 mM to 1 mM) or significantly increase the immersion time. |
| Short Deposition Time | Self-assembly is a time-dependent process. For solution deposition, ensure the substrate is immersed for a sufficient period, often ranging from several hours to overnight (e.g., 24 hours).[2] |
| Contaminated Substrate Surface | Organic residues or particulate matter on the substrate will inhibit monolayer formation. Implement a rigorous cleaning procedure specific to your substrate (e.g., sonication in solvents, UV/Ozone treatment) before deposition.[8][12] |
| Poor Solvent Choice | A solvent that interacts strongly with the substrate can compete with ODPA molecules for surface sites. Switch to a non-polar, low-dielectric-constant solvent like toluene or THF.[3][6][7] |
| Inactive Substrate Surface | Many metal oxide surfaces require a sufficient density of hydroxyl (-OH) groups for the phosphonic acid to bind. Consider a surface activation step, such as UV/Ozone treatment or piranha cleaning (use with extreme caution), to hydroxylate the surface.[8][9] |
Issue 2: Multilayer Formation or Surface Aggregates
-
Symptoms:
-
The substrate appears hazy or cloudy to the naked eye after deposition.
-
AFM images show large, irregular aggregates on the surface, leading to a high root-mean-square (RMS) roughness.
-
Ellipsometry measurements indicate a film thickness significantly greater than a single monolayer.
-
-
Possible Causes and Solutions:
| Cause | Recommended Action |
| ODPA Concentration Too High | Excessively high concentrations can lead to the formation of aggregates in the solution, which then deposit onto the substrate.[5] Reduce the ODPA concentration and/or sonicate the solution immediately before use to break up any existing aggregates. |
| Poor Rinsing Technique | Physisorbed (loosely bound) molecules or multilayers must be removed after deposition. After removing the substrate from the ODPA solution, rinse it thoroughly with fresh, clean solvent (the same one used for deposition) to wash away excess material. |
| Solution Instability | ODPA solutions can form aggregates over time. Always use freshly prepared solutions. If the solution must be stored, keep it in a sealed container and sonicate it before use. |
| Reactive Substrate/Solvent Pairing | On certain substrates like ZnO, polar solvents like methanol can cause surface ions to leach out and form bulk metal-ODPA complexes that precipitate on the surface.[3][4] If this is suspected, switch to a non-polar solvent like toluene.[3][4] |
Issue 3: Monolayer is Formed but Poorly Ordered
-
Symptoms:
-
AFM and XPS confirm full surface coverage, but the water contact angle is lower than optimal.
-
Infrared (IR) spectroscopy indicates a high number of gauche defects in the alkyl chains.
-
The monolayer exhibits poor stability in subsequent processing steps.
-
-
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Deposition Temperature | The kinetics of monolayer formation are temperature-dependent.[17] At low temperatures, growth may proceed via island nucleation (2D vapor-to-solid), while at higher temperatures, a more fluid-like intermediate phase may be involved (2D liquid-to-solid).[17] Try varying the deposition temperature to find the optimal condition for your system. |
| Lack of Thermal Annealing | A post-deposition annealing step can provide the thermal energy needed for the molecules to rearrange into a more ordered, densely packed structure.[12] After rinsing and drying, anneal the sample in an oven or on a hotplate (e.g., 140-160°C).[1][9] This can also promote the formation of stable covalent bonds with the surface.[9][12] |
| Interfering Solvent Molecules | Polar solvents can disrupt the van der Waals interactions between the alkyl chains, preventing them from packing tightly.[6] Using a non-polar solvent helps promote the intermolecular interactions necessary for a well-ordered monolayer.[6][7] |
Quantitative Data Summary
Table 1: ODPA Deposition Parameters and Resulting Water Contact Angles for Various Substrates.
| Substrate | ODPA Concentration | Solvent | Deposition Method | Water Contact Angle (θ) | Reference |
| Silicon Dioxide (SiO₂) | 1 mM | THF | T-BAG | ~110° | [1][12] |
| Titanium Dioxide (TiO₂) | Not Specified | Not Specified | Solution Deposition | ~117.6° | [12] |
| Mica | Not Specified | Not Specified | Solution Deposition | ~110° | [12] |
| GaN | Not Specified | Toluene | Immersion | Hydrophobic | [8][9] |
| ZnO Nanowires | 0.1 mM | Toluene | Immersion | Not Specified | [3][4] |
| Copper (Cu) | 0.05% - 0.2% | Not Specified | Immersion (2 min) | Not Specified | [14] |
Table 2: Typical Characterization Results for High-Quality ODPA Monolayers.
| Characterization Technique | Parameter | Typical Value | Substrate Example | Reference |
| Spectroscopic Ellipsometry | Film Thickness | ~1.8 nm | SiO₂ | [12] |
| AFM | RMS Roughness | Comparable to bare substrate (~0.2-0.3 nm) | SiO₂ | [1] |
| Gravimetric Analysis / QCM | Surface Coverage | ~0.90 nmol/cm² | SiO₂ | [1] |
| Gravimetric Analysis / QCM | Area per Molecule | ~18.5 Ų/molecule | SiO₂ | [1] |
Experimental Protocols
Protocol 1: General Procedure for ODPA Monolayer Formation by Solution Deposition
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic and particulate contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen gas.[12]
-
Surface Activation (Optional but Recommended): Treat the cleaned substrate with a UV/Ozone cleaner or an oxygen plasma for 5-15 minutes to remove final traces of organic contaminants and generate surface hydroxyl groups.[8]
-
Solution Preparation: Prepare a 0.1 - 1 mM solution of ODPA in a suitable high-purity, anhydrous solvent (e.g., toluene, THF, or isopropanol).[1][12] Briefly sonicate the solution to ensure the ODPA is fully dissolved.
-
Immersion: Immediately immerse the cleaned (and activated) substrate into the ODPA solution in a sealed container to prevent solvent evaporation and contamination.
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.[2] Ensure the setup is in a vibration-free location.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.
-
Drying: Dry the substrate under a gentle stream of nitrogen gas.
-
Annealing (Optional): To improve monolayer order and stability, anneal the coated substrate at 140-160°C for at least 2 hours.[1][9]
Protocol 2: Tethering by Aggregation and Growth (T-BAG) on Silicon Oxide (SiO₂)
This method is specifically designed to form dense monolayers on silicon oxide.[1][2]
-
Substrate Preparation: Clean a silicon coupon as described in Protocol 1.
-
Solution Preparation: Prepare a 1 mM solution of ODPA in THF in a beaker.[2]
-
Deposition: Vertically suspend the silicon coupon in the solution using a small clamp.[2]
-
Solvent Evaporation: Cover the beaker and allow the solvent to evaporate slowly over approximately 3 hours, until the solution level falls below the sample.[2]
-
Rinsing and Annealing: Remove the sample, rinse with fresh THF, dry with nitrogen, and anneal at 140°C for 48 hours to form stable covalent bonds.[1][18]
Visualizations
Caption: Experimental workflow for ODPA SAM formation and characterization.
Caption: Troubleshooting flowchart for common ODPA monolayer deposition issues.
References
- 1. princeton.edu [princeton.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vacuum Processability of Self-Assembled Monolayers and Their Chemical Interaction with Perovskite Interfaces [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The nature of self-assembled this compound (ODPA) layers on copper substrates [diva-portal.org]
- 16. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octadecylphosphonic Acid (ODPA) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octadecylphosphonic acid (ODPA) Self-Assembled Monolayers (SAMs). The following information addresses common issues related to the influence of temperature on ODPA SAM quality.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ODPA SAM has a low water contact angle. What could be the cause?
A low water contact angle suggests incomplete monolayer formation, disorder within the SAM, or the presence of contaminants. Temperature plays a crucial role in this.
-
Formation Temperature: The temperature at which you form the SAM can significantly impact its quality. For instance, on titanium substrates, forming the SAM at 21°C has been shown to result in a uniform, rigid monolayer with a high water contact angle (around 117.6°), whereas formation at 60°C can lead to the formation of multilayers, which may affect the final contact angle.[1][2][3] On zinc oxide surfaces, increasing the solution temperature from 30°C to 60°C can enhance the growth rate of the SAM. However, exceeding 60°C may introduce defects into the monolayer structure.[2][4]
-
Post-Deposition Annealing: If you are performing a post-deposition annealing step, the temperature and duration are critical. Insufficient heating may not provide enough energy for the molecules to arrange into a well-ordered layer. Conversely, excessive temperatures can lead to the degradation of the alkyl chains of the ODPA molecules, which typically begins between 200°C and 350°C.[5]
Troubleshooting Steps:
-
Optimize Formation Temperature: Based on your substrate, consider lowering the deposition temperature to room temperature (e.g., 21°C) to avoid potential multilayer formation.
-
Review Annealing Protocol: If annealing, ensure your temperature is within the optimal range for promoting order without causing degradation. A common starting point is 120-150°C.[3]
-
Verify Substrate Cleanliness: Ensure your substrate is scrupulously clean before deposition. Any organic residues will lead to a patchy and disordered SAM.
-
Check Solvent and ODPA Quality: Use high-purity, anhydrous solvents, as water content can negatively affect SAM formation.
Q2: I suspect I am getting multilayer formation instead of a monolayer. How can I confirm this and how does temperature play a role?
Multilayer formation is a common issue and can be influenced by the deposition temperature.
-
Effect of High Temperature: Studies on titanium substrates have indicated that higher deposition temperatures (e.g., 60°C) can lead to suspected multilayer formation.[1][2][3] This is likely due to increased molecular mobility and aggregation at elevated temperatures.
Confirmation and Troubleshooting:
-
Characterization Techniques:
-
Atomic Force Microscopy (AFM): AFM can provide topographical information and reveal the presence of multiple layers.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and thickness of the layer. A thicker-than-expected layer may indicate multilayer formation.
-
Quartz Crystal Microbalance (QCM): QCM measurements can provide information on the mass of the deposited layer. A significantly higher mass than what is expected for a monolayer is indicative of multilayer formation.[1]
-
-
Troubleshooting Workflow:
Q3: What is the thermal stability of ODPA SAMs? At what temperature do they degrade?
The thermal stability of ODPA SAMs is dependent on the substrate and the specific part of the molecule.
-
Alkyl Chain Degradation: The dominant degradation mechanism is the oxidation or breakage of the alkyl chains. This process has been reported to occur at temperatures between 200°C and 350°C. [5]* Headgroup Stability: The phosphonic acid headgroup, which binds to the oxide surface, is significantly more stable. The P-O bond with the metal substrate can remain stable up to 800°C. [5]* Substrate Influence: The substrate material can also influence thermal stability. For example, ODPA SAMs on alumina (B75360) have been reported to be thermally stable up to 500°C, while on titanium dioxide, complete decomposition was observed after thermal treatment above 350°C. [5]
Quantitative Data Summary
The following tables summarize the quantitative data found in the literature regarding the effect of temperature on ODPA SAM quality.
Table 1: Effect of Formation Temperature on ODPA SAM on Titanium
| Parameter | 0.5 mM ODPA in CPME at 21°C | 0.5 mM ODPA in CPME at 60°C |
| Water Contact Angle | 117.6° ± 2.5° [1] | Not specified, but higher temperatures led to suspected multilayer formation [1][2][3] |
| Sauerbrey Mass | ≈285-290 ng/cm² [1] | Not specified, but higher temperatures led to suspected multilayer formation [1][2][3] |
Table 2: Effect of Solution Temperature on ODPA SAM Growth on Zinc Oxide
| Temperature Range | Observation |
| 30°C to 60°C | Enhanced growth rate of the SAM. [2][4] |
| Above 60°C | Can lead to defects in the monolayer. [2][4] |
Table 3: Post-Deposition Annealing Parameters and Observations
| Substrate | Temperature | Duration | Observation |
| Titanium | 120°C | 18 hours | Resulted in stable ODPA SAMs. [3] |
| Aluminum | 150°C | 15 minutes | Sufficient for stable ODPA SAMs. [3] |
| Silicon | 140°C | 48 hours | Part of the T-BAG method for forming bound phosphonate (B1237965) monolayers. [6] |
Experimental Protocols
Protocol 1: ODPA SAM Formation on Titanium at Room Temperature
This protocol is based on a method that yields a uniform and rigid monolayer.
-
Substrate Preparation:
-
Clean the titanium substrate (e.g., Ti-QCM sensors) using a UV/ozone cleaner to remove organic contaminants. The surface should be hydrophilic immediately after cleaning.
-
-
Solution Preparation:
-
Prepare a 0.5 mM solution of ODPA in cyclopentyl methyl ether (CPME).
-
-
SAM Formation:
-
Immerse the cleaned titanium substrate in the ODPA solution at room temperature (approximately 21°C).
-
The formation of a uniform monolayer is rapid. Monitor the process using a QCM if available, looking for a stable frequency and dissipation.
-
-
Rinsing and Drying:
-
After the desired immersion time, gently rinse the substrate with fresh CPME to remove any physisorbed molecules.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
Characterization:
-
Measure the water contact angle to assess the hydrophobicity and order of the monolayer. A well-ordered monolayer should exhibit a high contact angle (e.g., >110°).
-
Use other techniques like XPS and AFM to further characterize the SAM quality.
-
Protocol 2: Post-Deposition Annealing of ODPA SAMs
This protocol can be adapted to improve the stability and order of the SAM after initial formation.
-
SAM Formation:
-
Follow a suitable protocol for the initial formation of the ODPA SAM on your chosen substrate (e.g., Protocol 1).
-
-
Annealing:
-
Place the substrate with the formed SAM in an oven or on a hotplate under a controlled atmosphere (e.g., in air or under an inert atmosphere).
-
Heat the substrate to the desired annealing temperature (e.g., 120-150°C). The optimal temperature and time will depend on the substrate. [3] * Maintain the temperature for the specified duration (e.g., 15 minutes to several hours).
-
-
Cooling:
-
Allow the substrate to cool down to room temperature slowly to avoid thermal shock.
-
-
Characterization:
-
Characterize the annealed SAM using appropriate techniques to assess any changes in order, thickness, and stability.
-
Logical Relationships and Workflows
The following diagram illustrates the logical relationship between temperature and the resulting ODPA SAM quality.
Caption: The influence of temperature on ODPA SAM formation and quality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octadecylphosphonic Acid (ODPA) Deposition
Welcome to the technical support center for octadecylphosphonic acid (ODPA) deposition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of ODPA self-assembled monolayers (SAMs), with a specific focus on preventing multilayer formation.
Troubleshooting Guide: Preventing Multilayer Formation
Multilayer formation is a common issue during ODPA deposition that can compromise the integrity and function of your surface modification. This guide provides answers to common problems encountered during the experimental process.
Q1: I'm observing multilayer formation in my ODPA deposition. What are the most likely causes?
A1: Multilayer formation during ODPA deposition can stem from several factors. The most common culprits include:
-
Sub-optimal ODPA Concentration: A high concentration of ODPA in the deposition solution can lead to the aggregation of molecules and subsequent physisorption of additional layers on top of the initial monolayer.[1][2]
-
Contaminated or Improperly Prepared Substrate: The presence of organic residues, particulates, or an inconsistent oxide layer on the substrate can interfere with the self-assembly process, leading to disordered growth and multilayering.
-
Incorrect Solvent Choice: The solvent plays a critical role in ODPA solubility and interaction with the substrate. A poor solvent can promote ODPA aggregation in the solution, which can then deposit as multilayers.[3]
-
Excessive Immersion Time: While a sufficient immersion time is necessary for complete monolayer formation, excessively long durations can sometimes promote the adsorption of additional, less strongly bound layers.
-
Presence of Excess Water: For some substrates and solvents, the presence of water can lead to the formation of bulk precipitates of phosphonic acid, which can deposit on the surface.[3]
Q2: How can I be certain that I have multilayer formation and not just a rough monolayer?
A2: Several surface analysis techniques can help you distinguish between a well-formed monolayer and undesirable multilayers:
-
Atomic Force Microscopy (AFM): AFM provides topographical information about your surface. A well-formed monolayer will typically exhibit a smooth, uniform surface. In contrast, multilayers will often appear as distinct, taller islands or a generally rougher surface with a significant increase in the root-mean-square (RMS) roughness.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and thickness of your film. A significant increase in the phosphorus (P 2p) and carbon (C 1s) signals, beyond what is expected for a single layer, is indicative of multilayer formation. The broadening of the C 1s peak can also suggest the presence of adsorbed multilayers.[4]
-
Contact Angle Goniometry: While not definitive on its own, a significant deviation from the expected water contact angle for a dense ODPA monolayer (typically >110°) can suggest a disordered or multilayered film.[2]
Q3: What is the ideal concentration range for the ODPA solution?
A3: The optimal ODPA concentration is substrate and solvent-dependent. However, a common starting point is a dilute solution, typically in the range of 0.1 mM to 1 mM.[5][6] For instance, on titania, concentrations as low as 0.2 mM in THF have been shown to form good monolayers, while lower concentrations resulted in incomplete coverage.[2] It is recommended to start with a lower concentration and gradually increase it if monolayer formation is incomplete.
Q4: Which solvents are recommended for ODPA deposition to avoid multilayering?
A4: The choice of solvent is critical. Good solvents should adequately dissolve the ODPA without promoting aggregation. Commonly used and effective solvents include:
The polarity of the solvent can influence the deposition process. For example, using a non-polar solvent like toluene can suppress the dissociation of surface ions (like Zn2+ from ZnO), which can otherwise lead to the formation of layered metal-phosphonate structures instead of a simple SAM.[6]
Q5: Can post-deposition annealing help to remove multilayers?
A5: Yes, a post-deposition annealing step can be effective. Heating the substrate after deposition (e.g., at 140°C) can promote the formation of stable covalent bonds between the phosphonic acid headgroup and the substrate surface.[4][7] This process can also help to desorb loosely bound, physisorbed multilayers, leaving a more ordered and covalently bound monolayer.
Frequently Asked Questions (FAQs)
Q: What is the expected thickness of a well-formed ODPA monolayer?
A: A well-packed ODPA monolayer is expected to have a thickness of approximately 1.8 to 2.0 nm.[7] Values significantly higher than this, as measured by techniques like ellipsometry or AFM, strongly suggest the presence of multilayers.
Q: How critical is substrate cleaning?
A: Substrate cleaning is a critical first step for achieving a high-quality monolayer. A thoroughly cleaned substrate, free of organic and particulate contamination, is essential for the uniform self-assembly of ODPA molecules. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by treatment with UV/ozone or an oxygen plasma to create a reactive oxide layer.[7][9]
Q: What is the typical immersion time for ODPA deposition?
A: The immersion time can vary depending on the concentration, solvent, and substrate. For many systems, immersion times ranging from a few hours to 24 hours are sufficient to achieve a complete monolayer.[2][5] It is advisable to perform a time-course experiment to determine the optimal immersion duration for your specific system.
Quantitative Data Summary
| Parameter | Recommended Range | Substrate/Solvent Examples | Expected Outcome |
| ODPA Concentration | 0.1 mM - 1 mM | 1 mM in THF for Silicon Oxide[5]; 0.2 mM in THF for Titania[2] | Forms a complete monolayer without significant multilayer formation. |
| Water Contact Angle | > 110° | ~110° on Silicon Dioxide[7]; 117.6° ± 2.5° on Titanium Dioxide[7] | Indicates a densely packed, hydrophobic monolayer. |
| Monolayer Thickness | ~1.8 - 2.0 nm | ~1.8 nm on Silicon Dioxide[7]; ~2.0 nm on Titanium Dioxide[7] | Confirms the presence of a single molecular layer. |
| Post-Deposition Annealing | 140°C - 160°C | 140°C for ODPA on Silicon[4]; 160°C for ODPA on GaN[9] | Promotes covalent bonding and removes physisorbed multilayers. |
Experimental Protocols
Protocol 1: ODPA Monolayer Deposition from Solution
This protocol describes a general procedure for the formation of an ODPA SAM from a solution phase.
Materials:
-
Substrate (e.g., Silicon wafer with native oxide, Titanium Dioxide coated substrate)
-
This compound (ODPA)
-
Solvent (e.g., Ethanol, Isopropanol, THF)
-
Beakers and Petri dishes
-
Tweezers
-
Nitrogen gas line
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate in a sequence of solvents, for example, acetone, followed by isopropanol, for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with UV/ozone or an oxygen plasma for 10-15 minutes to remove any remaining organic contaminants and ensure a uniform oxide layer with hydroxyl groups.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of ODPA in the chosen solvent (e.g., ethanol). Ensure the ODPA is fully dissolved. Gentle warming may be required.
-
-
Deposition:
-
Place the cleaned substrate in a clean beaker or petri dish.
-
Pour the ODPA solution over the substrate, ensuring it is fully submerged.
-
Cover the container to prevent solvent evaporation and contamination.
-
Allow the deposition to proceed for 12-24 hours at room temperature.
-
-
Rinsing:
-
Remove the substrate from the ODPA solution using clean tweezers.
-
Rinse the substrate thoroughly with the pure solvent to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen.
-
-
Annealing (Optional but Recommended):
-
Place the coated substrate in an oven or on a hot plate.
-
Anneal at 140°C for 1-2 hours to promote covalent bond formation and desorb any physisorbed multilayers.[4]
-
Allow the substrate to cool to room temperature.
-
Protocol 2: Characterization of ODPA Monolayer vs. Multilayer using AFM
Procedure:
-
Sample Preparation: Prepare ODPA-coated substrates using varying deposition conditions (e.g., different concentrations, immersion times) that you suspect may lead to monolayer and multilayer formation.
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Use a new, sharp AFM tip.
-
Operate the AFM in tapping mode to minimize sample damage.
-
Acquire images from multiple areas on each sample to ensure reproducibility.
-
-
Image Analysis:
-
Topography: Observe the surface morphology. A monolayer should appear smooth and uniform. Multilayers will manifest as distinct islands of increased height or a generally rougher surface.
-
Roughness Analysis: Calculate the root-mean-square (RMS) roughness for each image. A significant increase in RMS roughness is a strong indicator of multilayer formation.
-
Height Profile: Use the section analysis tool to measure the height of any features. For a monolayer, the height should be consistent with the length of the ODPA molecule (~2 nm). Taller features are indicative of multilayers.
-
Visualizations
Caption: Troubleshooting workflow for preventing multilayer formation in ODPA deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of ODPA Self-Assembly: A Technical Support Guide
For researchers, scientists, and drug development professionals working with octadecylphosphonic acid (ODPA) self-assembled monolayers (SAMs), the choice of solvent is a critical parameter that can significantly impact the quality, stability, and functionality of the resulting surface. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of ODPA self-assembly and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges during the formation of ODPA SAMs. This guide outlines common problems, their probable causes related to solvent choice, and recommended solutions.
| Problem | Probable Cause | Recommended Solution |
| Poorly Organized or Incomplete Monolayer | Use of highly polar solvents (e.g., methanol (B129727), ethanol) can disrupt intermolecular chain-chain interactions, leading to disordered films.[1] | Switch to a non-polar solvent with a low dielectric constant, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), to promote better packing and ordering of the alkyl chains.[1][2][3] |
| Formation of Undesired Multilayers or Aggregates | In certain systems, such as on copper or zinc oxide substrates, polar solvents can facilitate the leaching of metal ions from the surface.[2][3][4] These ions can then form metal-ODPA complexes, leading to the growth of multilayered, robust films instead of a monolayer.[2][3][4] | Employ a non-polar solvent like toluene to suppress the dissociation of surface metal ions.[2][3] This will favor the direct binding of the phosphonic acid headgroup to the substrate, resulting in a well-defined SAM. |
| Monolayer Instability and Desorption | The initial adsorption of ODPA can be based on weaker hydrogen bonding interactions, especially when formed in aqueous or highly polar solutions.[5] This can lead to desorption of the monolayer when exposed to different environments. | Following self-assembly, perform a thermal annealing step (e.g., 150-160°C). This can promote the formation of more stable, covalent bonds between the phosphonic acid headgroup and the substrate surface, enhancing the monolayer's robustness.[5] |
| Inconsistent Results Across Experiments | The quality of SAMs is highly sensitive to experimental conditions. Variations in solvent purity, water content, substrate preparation, and immersion time can all contribute to inconsistent outcomes. | Standardize your experimental protocol. Use high-purity, dry solvents. Ensure a consistent and thorough substrate cleaning procedure. Optimize and maintain a consistent immersion time for your specific system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in ODPA self-assembly?
The solvent plays a multifaceted role in the self-assembly process. It must first dissolve the ODPA molecules. More importantly, the solvent's polarity and its interaction with the substrate can significantly influence the thermodynamics and kinetics of SAM formation.[1][2] Non-polar solvents generally favor the formation of well-ordered monolayers by minimizing interactions that disrupt the self-assembly process, while polar solvents can sometimes lead to undesirable side reactions and poorly organized films.[1][2][3]
Q2: Why do polar solvents sometimes lead to the formation of multilayers instead of a monolayer?
On certain metal oxide surfaces like ZnO, polar solvents such as methanol can promote the dissociation of metal ions (e.g., Zn²⁺) from the substrate.[2][3] These dissolved ions can then react with ODPA molecules in the solution to form layered metal-ODPA compounds that precipitate onto the surface, resulting in the formation of a thick, multilayered film rather than a self-assembled monolayer.[2][3]
Q3: How does the dielectric constant of the solvent affect SAM quality?
Studies have shown that solvents with low dielectric constants tend to produce higher quality, more stable ODPA SAMs.[1][6] This is because low-dielectric solvents are less likely to interfere with the intermolecular van der Waals forces between the long alkyl chains of the ODPA molecules, allowing them to pack more densely and form a well-ordered monolayer.[1]
Q4: Can I use a polar solvent for ODPA self-assembly?
While non-polar solvents are often recommended, polar solvents can be used. However, it is crucial to be aware of the potential for side reactions and the formation of less-ordered films.[1][2][3] The choice of solvent is highly dependent on the substrate material. For example, on indium tin oxide (ITO), a range of solvents with varying polarities have been investigated, with non-polar solvents generally yielding more stable and denser monolayers.[1][6]
Q5: How can I improve the stability of my ODPA SAM?
Thermal annealing after the self-assembly process can significantly improve the stability of the monolayer.[5] Heating the substrate with the assembled monolayer can facilitate the formation of covalent bonds between the phosphonic acid headgroup and the surface, making the film more robust and resistant to desorption.[5]
Quantitative Data Summary
The choice of solvent has a demonstrable effect on the physical properties of the resulting ODPA SAM. The following table summarizes key quantitative data from literature.
| Solvent | Substrate | Dielectric Constant (εr) | Key Findings | Reference |
| Methanol | ZnO | 32.6 | Formation of undesired layered Zn-ODP byproducts. | [2][3] |
| Toluene | ZnO | 2.38 | Formation of a well-defined SAM with tridentate coordination. | [2][3] |
| tert-Butyl Alcohol | ZnO | 11.22–11.50 | Suppression of side reactions, similar to toluene. | [2][3] |
| Tetrahydrofuran (THF) | ITO | 7.5 | Resulted in higher quality SAMs compared to polar solvents. | [1] |
| Water | ITO | 80.1 | Led to poorly packed SAMs. | [1] |
| Toluene | GaN | 2.38 | Formation of a well-packed, hydrophobic monolayer. | [5] |
Experimental Protocols
Below are generalized methodologies for the preparation of ODPA SAMs, with specific considerations for solvent choice.
1. Substrate Preparation:
-
Cleaning: The substrate (e.g., ZnO, ITO, Si) must be meticulously cleaned to ensure a reactive and uncontaminated surface. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.
-
Surface Activation: To generate hydroxyl groups on the surface, which are crucial for the binding of the phosphonic acid headgroup, an oxygen plasma or UV/Ozone treatment is often employed prior to immersion in the ODPA solution.[5]
2. ODPA Solution Preparation:
-
Prepare a solution of ODPA in the chosen solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[2][3]
-
For Non-Polar Solvents (e.g., Toluene, THF): Ensure the solvent is anhydrous, as water can interfere with the self-assembly process.
-
For Polar Solvents (e.g., Methanol, Ethanol): Be aware of the potential for side reactions, especially with reactive metal oxide substrates.[2][3]
3. Self-Assembly Process:
-
Immerse the cleaned and activated substrate in the ODPA solution at room temperature.
-
The immersion time can vary from minutes to several hours (e.g., 1 to 24 hours), depending on the solvent and substrate system.[1][4] The formation speed can be slower in non-polar solvents compared to polar ones.[2]
4. Rinsing and Drying:
-
After immersion, thoroughly rinse the substrate with the same pure solvent used for the self-assembly to remove any physisorbed molecules.
-
Dry the substrate with a gentle stream of inert gas (e.g., nitrogen).
5. (Optional) Thermal Annealing:
-
To enhance the stability of the monolayer, the coated substrate can be annealed in an oven. A typical condition is 140-160°C for 30 minutes to 48 hours.[2][5][7]
Visualizing the Influence of Solvent Polarity
The following diagrams illustrate the conceptual difference in the self-assembly process based on the polarity of the solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The nature of self-assembled this compound (ODPA) layers on copper substrates [diva-portal.org]
- 5. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Substrate preparation techniques for uniform ODPA monolayers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation of uniform octadecylphosphonic acid (ODPA) self-assembled monolayers (SAMs). Here you will find troubleshooting guidance for specific experimental issues, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common problems observed during ODPA monolayer formation, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete or Patchy Monolayer (Low Surface Coverage) | 1. Inadequate Substrate Cleaning: Organic or particulate contaminants on the substrate surface can hinder the self-assembly process.[1][2] 2. Degraded ODPA Solution: The ODPA solution may have degraded or contain impurities.[2] 3. Insufficient Immersion Time/Incorrect Deposition Parameters: The substrate may not have been exposed to the ODPA solution for a sufficient duration, or spin-coating parameters may be suboptimal.[3] 4. Low ODPA Concentration: The concentration of the ODPA solution may be too low for complete monolayer formation within the given timeframe.[3] 5. Presence of Water: Moisture in the solvent or on the substrate can interfere with the formation of a well-ordered monolayer.[1][2] | 1. Implement a rigorous substrate cleaning protocol such as Piranha or RCA cleaning to remove organic residues and ensure a hydroxylated surface.[1] 2. Prepare a fresh ODPA solution using high-purity solvent and ODPA.[2] 3. Optimize the immersion time for dip-coating (can range from seconds to hours depending on the solvent and concentration) or adjust the spin speed and duration for spin-coating.[3][4][5] 4. Increase the ODPA concentration. A common starting point is 1 mM.[4][6] 5. Use anhydrous solvents and ensure the substrate is thoroughly dried with an inert gas (e.g., nitrogen or argon) before immersion.[1][2] |
| Poor Adhesion or Delamination of the Monolayer | 1. Improper Substrate Surface Chemistry: The substrate surface may not be sufficiently hydroxylated to facilitate strong binding with the phosphonic acid headgroups. 2. Contaminated ODPA Solution: Impurities in the solution can co-adsorb on the surface, weakening the monolayer's adhesion. 3. Post-Deposition Rinsing is too Aggressive: Vigorous rinsing can physically remove the monolayer before it is fully organized and bonded. | 1. Ensure the cleaning procedure (e.g., Piranha clean, UV/Ozone) effectively generates surface hydroxyl groups.[4] For silicon, an optional oxide strip step can be followed by re-oxidation to create a fresh, clean oxide layer.[7] 2. Use fresh, high-purity ODPA and solvents for solution preparation.[2] 3. Gently rinse the substrate with fresh solvent to remove excess, physisorbed molecules.[8] |
| High Water Contact Angle Hysteresis / Non-uniform Wettability | 1. Disordered Monolayer: The alkyl chains of the ODPA molecules are not well-packed and ordered, leading to a chemically heterogeneous surface. 2. Surface Roughness: A rough substrate can lead to variations in contact angle measurements.[2][6] 3. Multilayer Formation: In some areas, ODPA may have formed multilayers instead of a uniform monolayer.[8] | 1. Optimize deposition parameters (e.g., immersion time, solution concentration, temperature). Thermal annealing after deposition (e.g., 120-150°C) can sometimes improve ordering.[2][9][10] 2. Characterize the substrate topography using Atomic Force Microscopy (AFM) and, if necessary, use smoother substrates.[2] 3. After deposition, rinse the substrate with a suitable solvent (like THF or ethanol) to remove excess physisorbed molecules.[8] |
| Visible Aggregates or Particles on the Surface | 1. Precipitation of ODPA in Solution: ODPA may not be fully dissolved or may have precipitated out of the solution, especially at higher concentrations or lower temperatures. 2. Contaminated Environment: The deposition may have been performed in a dusty or unclean environment. | 1. Ensure the ODPA is fully dissolved in the solvent, which may require gentle heating or sonication.[11] A common practice is to heat the solution to around 60°C.[4] 2. Perform the deposition process in a clean environment, such as a fume hood or a glovebox.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in forming a uniform ODPA monolayer?
A1: Substrate cleanliness is paramount for the formation of a high-quality SAM.[1] The substrate must be free of organic and particulate contamination to ensure that the ODPA molecules can uniformly access the surface and form a densely packed layer. A rigorous cleaning protocol, such as Piranha or RCA cleaning, is highly recommended.[12][13]
Q2: Which solvent should I use for my ODPA solution?
A2: The choice of solvent can significantly impact the rate of monolayer formation and its quality. Solvents such as ethanol, isopropanol, tetrahydrofuran (B95107) (THF), toluene, and anisole (B1667542) have been successfully used.[4][10][14][15] Non-polar solvents with a dielectric constant between 3 and 5, like anisole, have been shown to promote very rapid monolayer formation, sometimes in a matter of seconds.[4][6][16][17]
Q3: What is a typical concentration for the ODPA solution?
A3: ODPA concentrations typically range from the micromolar (µM) to the millimolar (mM) level. A common starting concentration is 1 mM.[4][8] The optimal concentration can depend on the solvent, substrate, and desired immersion time.
Q4: How long should I immerse the substrate in the ODPA solution?
A4: Immersion times can vary widely, from a few seconds to several hours.[3][4] When using solvents like anisole, full coverage can be achieved in just a couple of seconds.[4][16] For more traditional solvent systems like ethanol, longer immersion times of several hours are often employed.[15] It is advisable to perform a time-course experiment to determine the optimal immersion duration for your specific system.
Q5: Is a post-deposition annealing step necessary?
A5: While not always required, a post-deposition thermal annealing step (e.g., at 120-160°C) can improve the ordering and thermal stability of the ODPA monolayer by promoting the formation of covalent bonds with the substrate surface.[2][9][10]
Q6: How can I verify the quality of my ODPA monolayer?
A6: Several surface characterization techniques can be used. The most common and accessible is contact angle goniometry. A high static water contact angle (typically >110°) with low hysteresis is indicative of a well-ordered, hydrophobic monolayer.[4][6] Other techniques include Atomic Force Microscopy (AFM) to assess surface morphology and roughness, and X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition of the surface layer.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ODPA monolayer formation.
Table 1: Water Contact Angles on ODPA Monolayers
| Substrate | ODPA Concentration & Solvent | Deposition Method & Time | Water Contact Angle (°) | Reference |
| Aluminum Film | 1 mM in Anisole | Dip-coating (2-3 s) | ~120 | [4][6] |
| Titanium Dioxide | 0.2 mM in THF | Immersion (several hours) | 110 ± 2 | [3] |
| Amorphous Al₂O₃ | Not Specified (Ethanol) | Adsorption | ~110-115 | [15][20] |
| Single-crystalline Al₂O₃ (11-20) | Not Specified (Ethanol) | Adsorption | ~110-115 | [15][20] |
| Copper Mesh (oxidized) | 0.2 mM in THF | Immersion (1 s) | ~158.9 | [21] |
Table 2: Typical Parameters for Substrate Cleaning
| Cleaning Method | Chemical Composition | Temperature | Duration |
| Piranha Clean | 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ | Self-heating (can be heated to >80°C) | 10-20 minutes |
| RCA Clean (SC-1) | 5:1:1 to 6:1:1 mixture of DI H₂O, NH₄OH, and H₂O₂ | 70-85°C | 10 minutes |
| RCA Clean (SC-2) | 6:1:1 mixture of DI H₂O, HCl, and H₂O₂ | 70-85°C | 10 minutes |
Experimental Protocols
Protocol 1: Substrate Cleaning using Piranha Solution
Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic solvents. Always handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (apron, face shield, and Trionic gloves over nitrile gloves).[12][22]
-
Preparation:
-
Cleaning:
-
Rinsing and Drying:
-
Carefully remove the substrate from the Piranha solution.
-
Rinse the substrate thoroughly with copious amounts of deionized (DI) water.[12]
-
Dry the substrate under a stream of high-purity nitrogen or argon gas.[12]
-
Use the cleaned substrate immediately for SAM formation to prevent recontamination.[12]
-
Protocol 2: ODPA Monolayer Deposition by Dip-Coating
-
Solution Preparation:
-
SAM Deposition:
-
Rinsing and Drying:
-
Gently withdraw the substrate from the solution.
-
Rinse the substrate with fresh solvent to remove any excess, non-chemisorbed molecules.
-
Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
Visualizations
Caption: Experimental workflow for ODPA monolayer formation.
Caption: Troubleshooting decision tree for non-uniform monolayers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. surfacesciencewestern.com [surfacesciencewestern.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. researchgate.net [researchgate.net]
- 7. RCA clean - Wikipedia [en.wikipedia.org]
- 8. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. benchchem.com [benchchem.com]
- 13. inrf.uci.edu [inrf.uci.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An extremely rapid dip-coating method for self-assembly of this compound and its thermal stability on an aluminum film - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The nature of self-assembled this compound (ODPA) layers on copper substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 23. purdue.atlassian.net [purdue.atlassian.net]
Technical Support Center: Thermal Annealing for Enhanced ODPA SAM Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of octadecylphosphonic acid (ODPA) self-assembled monolayers (SAMs) through thermal annealing.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of thermal annealing for ODPA SAMs?
Thermal annealing is a post-deposition treatment used to significantly enhance the thermal and chemical stability of ODPA SAMs. The process typically involves heating the ODPA-coated substrate in a controlled environment. This provides the molecules with the thermal energy required to reorganize into a more ordered and densely packed monolayer, leading to stronger bonding with the substrate.
Q2: How does thermal annealing improve the stability of ODPA SAMs?
The improved stability arises from several factors. Primarily, the heat facilitates the removal of residual water molecules from the SAM-substrate interface. This allows for the conversion of weaker, physisorbed hydrogen bonds into stronger, more stable monodentate or bidentate covalent bonds between the phosphonic acid headgroup and the metal oxide surface. This results in a more robust and durable monolayer.
Q3: What is the typical temperature range for thermal annealing of ODPA SAMs?
The optimal annealing temperature is substrate-dependent. For many common substrates like alumina (B75360) and silicon, a temperature range of 120°C to 150°C is often effective. However, it is crucial to consider the thermal stability of the ODPA molecules themselves, as degradation can occur at higher temperatures. For instance, on titanium dioxide, degradation of the alkyl chain may begin around 350°C, while on alumina, the SAMs can be stable up to 500°C.[1][2]
Q4: What is the recommended annealing duration?
Annealing times can vary from 30 minutes to several hours. A common starting point is a 60-minute anneal. The ideal duration depends on the specific substrate and the desired level of ordering and stability. Longer annealing times do not always equate to better results and can sometimes lead to detrimental effects if the temperature is too high.
Q5: What is the best atmosphere for thermal annealing?
An inert atmosphere, such as nitrogen (N₂) or argon (Ar), or a vacuum is highly recommended for thermal annealing of ODPA SAMs.[3] Annealing in ambient air can lead to oxidation of the underlying substrate and the SAM itself, which can compromise the monolayer's integrity and performance.[4]
Q6: How can I verify the improved stability of my annealed ODPA SAMs?
Several characterization techniques can be employed to assess the stability of your SAMs both before and after annealing. These include:
-
Contact Angle Goniometry: An increase in the water contact angle and a decrease in its hysteresis are indicative of a more ordered and hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the chemical composition and bonding states at the surface, confirming the presence and integrity of the monolayer.[5][6]
-
Atomic Force Microscopy (AFM): Provides topographical information about the SAM surface, allowing for the visualization of molecular packing and the identification of defects.
-
Chemical Stability Tests: Involves exposing the SAM to various solvents or harsh chemical environments and re-evaluating its properties to determine its resistance to degradation.
Troubleshooting Guides
Issue 1: Low water contact angle after thermal annealing.
| Possible Cause | Troubleshooting Steps |
| Incomplete initial SAM formation | - Ensure the substrate was meticulously cleaned before SAM deposition. - Verify the concentration and purity of the ODPA solution. - Increase the immersion time during SAM formation to ensure complete monolayer coverage. |
| Thermal degradation of the SAM | - The annealing temperature may be too high for your specific substrate. Try reducing the temperature in 10-20°C increments. - Confirm the degradation temperature of ODPA on your substrate from literature or preliminary experiments. |
| Contamination during annealing | - Ensure the annealing chamber (tube furnace, oven) is clean. - Use high-purity inert gas for purging the chamber. |
| Oxidation of the SAM or substrate | - Switch to an inert atmosphere (N₂, Ar) or vacuum for the annealing process if you are currently annealing in air.[4] |
Issue 2: Hazy or cloudy appearance of the substrate after annealing.
| Possible Cause | Troubleshooting Steps |
| Formation of ODPA aggregates or multilayers | - This can occur if the initial ODPA solution concentration was too high. Try reducing the concentration. - Ensure the substrate is thoroughly rinsed with a suitable solvent (e.g., ethanol (B145695), isopropanol) after SAM deposition and before annealing to remove any physisorbed molecules. |
| Surface contamination | - Re-evaluate your substrate cleaning procedure for any potential sources of contamination. - Ensure the solvents used for rinsing are of high purity. |
| Dewetting of the SAM | - At higher temperatures, the SAM can dewet from the surface, leading to a non-uniform film.[7] Reduce the annealing temperature. |
Issue 3: Inconsistent contact angles across the sample surface.
| Possible Cause | Troubleshooting Steps |
| Non-uniform initial SAM deposition | - Ensure the entire substrate is fully immersed in the ODPA solution during deposition. - Agitate the solution gently or use a larger volume to ensure uniform concentration around the substrate. |
| Uneven heating during annealing | - Verify the temperature uniformity of your oven or hotplate. - Consider using a tube furnace for better temperature control and uniformity. |
| Substrate roughness or heterogeneity | - Characterize the surface roughness of your substrate using AFM. A smoother, more uniform substrate will promote the formation of a more ordered SAM. |
Data Presentation
Table 1: Effect of Thermal Annealing on Water Contact Angle of ODPA SAMs on Different Substrates
| Substrate | Annealing Temperature (°C) | Annealing Duration (min) | Annealing Atmosphere | Water Contact Angle (°) Before Annealing | Water Contact Angle (°) After Annealing |
| Silicon (Si) with native oxide | 140 | 60 | Air | ~105 | ~110-112 |
| Alumina (Al₂O₃) | 150 | 60 | Vacuum | ~108 | ~115 |
| Titanium Dioxide (TiO₂) | 120 | 45 | Nitrogen | ~107 | ~111 |
| Stainless Steel 316L | 150 | 120 | Air | ~95 | ~105 |
Note: The values presented are typical and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: ODPA SAM Formation on a Silicon Substrate
-
Substrate Cleaning:
-
Cut a silicon wafer into the desired sample size.
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Treat the substrate with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create a hydrophilic, hydroxylated surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with DI water and dry with nitrogen.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of ODPA in a suitable solvent, such as a mixture of ethanol and water or tetrahydrofuran (B95107) (THF).
-
Immerse the cleaned silicon substrate in the ODPA solution for 12-24 hours at room temperature.
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any loosely bound molecules.
-
Dry the substrate with a stream of nitrogen gas.
-
Protocol 2: Thermal Annealing of ODPA SAMs
-
Preparation:
-
Place the ODPA-coated substrate in a clean quartz tube furnace or a vacuum oven.
-
-
Atmosphere Control:
-
For Inert Atmosphere: Purge the furnace with a steady flow of high-purity nitrogen or argon gas for at least 30 minutes to displace any oxygen and moisture. Maintain a gentle gas flow throughout the annealing process.
-
For Vacuum: Evacuate the oven to a pressure of less than 10⁻³ mbar.
-
-
Heating and Annealing:
-
Ramp up the temperature to the desired setpoint (e.g., 140°C) at a controlled rate (e.g., 5-10°C/minute).
-
Hold the temperature at the setpoint for the desired duration (e.g., 60 minutes).
-
-
Cooling:
-
After the annealing period, turn off the heater and allow the substrate to cool down slowly to room temperature under the same controlled atmosphere. This prevents thermal shock and potential cracking of the SAM.
-
-
Characterization:
-
Once at room temperature, the substrate can be removed for characterization (e.g., contact angle measurement, XPS, AFM).
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and thermal annealing of ODPA SAMs.
Caption: Troubleshooting logic for low contact angle after thermal annealing.
References
Common defects in Octadecylphosphonic acid monolayers and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octadecylphosphonic acid (ODPA) self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common defects encountered during the formation of ODPA monolayers and provides step-by-step solutions to avoid them.
Issue 1: Incomplete or Partial Monolayer Formation
Symptoms:
-
Low water contact angle, indicating a hydrophilic surface.
-
Characterization techniques like AFM or ellipsometry show incomplete surface coverage.
Possible Causes:
-
Insufficient concentration of the ODPA solution.
-
Inadequate immersion time.
-
Sub-optimal solvent choice.
-
Poor substrate preparation.
Solutions:
-
Optimize ODPA Concentration: For surfaces like titania, a concentration of 2 x 10⁻⁴ M ODPA in a suitable solvent like tetrahydrofuran (B95107) (THF) has been shown to facilitate rapid monolayer formation.[1] Lower concentrations may require significantly longer immersion times to achieve full coverage.[1]
-
Increase Immersion Time: While ODPA can form monolayers rapidly on some substrates, allowing for longer immersion times (e.g., several hours to overnight) can ensure the self-assembly process reaches equilibrium, leading to a more complete and well-ordered monolayer.[1]
-
Select an Appropriate Solvent: The choice of solvent is critical. Non-polar solvents can suppress undesirable side reactions and the formation of metal-ODPA complexes, for instance on zinc oxide surfaces.[2][3] Solvents with a dielectric constant between 3 and 5 have been suggested for promoting the formation of high-quality SAMs.[4]
-
Ensure Rigorous Substrate Cleaning: The substrate must be scrupulously clean and have an appropriate surface chemistry for the phosphonic acid headgroup to bind. For example, UV/Ozone treatment can be effective for preparing GaN substrates.[5]
Issue 2: Formation of Multilayers
Symptoms:
-
Monolayer thickness measured by ellipsometry or AFM is significantly greater than the length of a single ODPA molecule (~2.5 nm).
-
Spectroscopic analysis indicates the presence of disordered or non-covalently bound ODPA.
Possible Causes:
-
Prolonged immersion times on certain reactive substrates.
-
Use of highly concentrated ODPA solutions.
-
Leaching of substrate ions leading to the formation of metal-ODPA complexes.
Solutions:
-
Control Deposition Time: On substrates like copper, which are prone to ion leaching, prolonged exposure to the ODPA solution can result in the formation of thick, multilayer films.[6][7] It is crucial to optimize the immersion time to achieve monolayer coverage without initiating multilayer growth.
-
Adjust ODPA Concentration: Using a lower, yet sufficient, concentration of ODPA can help prevent the aggregation and physisorption of molecules that lead to multilayer formation.
-
Substrate Passivation: For substrates susceptible to ion leaching, a pre-adsorbed monolayer of a different species (e.g., octadecylthiol on copper) can passivate the surface and prevent the release of ions, thereby inhibiting ODPA multilayer formation.[6]
Issue 3: Disordered Monolayer with Poor Molecular Packing
Symptoms:
-
Broad peaks in IR spectroscopy, indicating a range of molecular conformations.
-
Lower than expected water contact angle.
-
AFM images show a lack of long-range order.
Possible Causes:
-
Contaminated ODPA or solvent.[8]
-
Sub-optimal deposition temperature.[8]
-
Rapid solvent evaporation during deposition.
-
Inappropriate solvent polarity.
Solutions:
-
Use High-Purity Materials: Ensure the ODPA and solvents are of high purity to prevent impurities from disrupting the self-assembly process.[8]
-
Optimize Deposition Temperature: Room temperature is generally recommended for the self-assembly process as it provides a good balance between molecular mobility and thermodynamic stability, which helps in reducing defects.[8]
-
Control the Deposition Environment: Employ a controlled environment for deposition to prevent rapid solvent evaporation, which can lead to the formation of disordered films. Immersion in a solution bath is a standard method.
-
Post-Deposition Annealing: A gentle thermal treatment after monolayer formation can enhance the stability and order of the film by promoting stronger covalent bonding between the phosphonic acid headgroup and the substrate.[5] For example, heating ODPA monolayers on GaN at 160°C has been shown to improve their stability in aqueous solutions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in ODPA monolayers?
A1: Common defects include pinholes (uncovered areas of the substrate), domain boundaries between ordered molecular regions, molecular tilt variations, incomplete surface coverage, the presence of physisorbed agglomerates, and the formation of multilayers.[1][6][7][9][10][11] On certain substrates and under specific conditions, micelle formation has also been observed upon exposure to aqueous environments.[12][13]
Q2: How does the choice of substrate affect monolayer quality?
A2: The substrate is a critical factor. The chemical nature of the substrate's surface oxide layer determines the binding affinity and stability of the ODPA monolayer. For instance, ODPA monolayers show high stability on amorphous and single-crystalline Al₂O₃(1102) surfaces in aqueous solutions, but are less stable on Al₂O₃(0001) surfaces.[12][13] The underlying substrate also influences the nucleation and growth of the monolayer.[14]
Q3: What is the ideal solvent for ODPA monolayer formation?
A3: The ideal solvent depends on the substrate. However, a general guideline is to use a non-polar solvent to prevent side reactions, such as the formation of layered metal-ODPA complexes that can occur with more polar solvents on substrates like ZnO.[2][3] Solvents with a dielectric constant between 3 and 5, such as anisole, have been shown to facilitate the rapid formation of high-quality ODPA SAMs.[4]
Q4: How can I confirm that I have a high-quality monolayer?
A4: A combination of characterization techniques is recommended. A high static water contact angle (typically above 110° for well-ordered ODPA monolayers on titanium dioxide) indicates a hydrophobic and well-packed surface.[1] Techniques like Atomic Force Microscopy (AFM) can provide topographical information and visualize the completeness and order of the monolayer.[12][15] X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition and binding of the monolayer to the surface.[5][9] Spectroscopic ellipsometry is useful for measuring the thickness of the monolayer.[5][9]
Q5: Can I repair defects in an already-formed ODPA monolayer?
A5: Some studies have shown that ODPA monolayers on mica substrates exhibit a self-healing behavior when scratched with a sharp AFM tip.[15] Additionally, post-deposition cleaning procedures, such as solvent extraction, can remove physisorbed agglomerates, which are a form of defect.[10][11] For organosilane monolayers, a cleaning step followed by a second immersion has been shown to increase monolayer density and reduce defects.[10][11] A similar approach could potentially be explored for ODPA systems.
Quantitative Data Summary
Table 1: Influence of ODPA Concentration and Immersion Time on Water Contact Angle on Titania Surfaces
| ODPA Concentration (in THF) | Immersion Time | Advancing Water Contact Angle (°) | Reference |
| 2 x 10⁻⁴ M | 10 seconds | ~100 | [1] |
| 2 x 10⁻⁴ M | Several hours | 110 ± 2 | [1] |
| 2 x 10⁻⁶ M | Not specified | Partial coverage | [1] |
| 2 x 10⁻⁸ M | Not specified | Partial coverage | [1] |
Table 2: Characterization of ODPA Monolayer Tilt Angles on Silicon Oxide
| Technique | Parameter | Value | Reference |
| NEXAFS Spectroscopy | Chain Tilt Angle | 37° | [9] |
| AFM and X-ray Reflectivity | Estimated Tilt Angle | 40° | [9] |
Experimental Protocols
Protocol 1: General Procedure for ODPA Monolayer Formation on an Oxide Substrate
-
Substrate Preparation:
-
Clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen.
-
Treat the substrate with UV/Ozone for 15-20 minutes to remove organic contaminants and ensure a hydroxylated surface.
-
-
Solution Preparation:
-
Prepare a 0.1-1 mM solution of ODPA in a suitable non-polar solvent (e.g., tetrahydrofuran, toluene, or anisole).
-
-
Monolayer Deposition:
-
Immerse the cleaned substrate in the ODPA solution at room temperature.
-
Allow the self-assembly to proceed for a designated time (e.g., 1-24 hours).
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of high-purity nitrogen.
-
-
(Optional) Annealing:
-
To improve stability, anneal the coated substrate in an oven at a temperature between 100-160°C for 30-60 minutes.[5]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The nature of self-assembled this compound (ODPA) layers on copper substrates [diva-portal.org]
- 8. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detecting and Removing Defects in Organosilane Self-Assembled Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Defect-engineered surfaces to investigate the formation of self-assembled molecular networks - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04599K [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Pinhole Defects in Oriented Polyamide (ODPA) Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting pinhole defects in Oriented Polyamide (ODPA) films. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are pinholes in ODPA films and how can I detect them?
A1: Pinholes are microscopic holes or voids that can compromise the barrier properties and overall integrity of ODPA films.[1][2] These defects can arise from various factors during the manufacturing and handling processes.[1][2]
Several methods can be used to detect pinholes:
-
Visual Inspection: Simple visual inspection using a light source behind the film can often reveal larger pinholes. For more detailed analysis, magnifying lenses or optical microscopes are effective.[3][4]
-
Dye Penetration Test: This method involves applying a colored dye to one side of the film. The dye will penetrate through any pinholes, making them visible on the opposite side.
-
Gas Permeation Analysis: For applications where barrier properties are critical, gas permeation testing can quantify the extent of pinholing by measuring the transmission rate of gases like oxygen or carbon dioxide through the film.[5][6][7][8]
-
Vacuum or Pressure Decay Methods: These tests involve applying a vacuum or pressure to one side of the film and monitoring for any leakage, which would indicate the presence of pinholes.[3]
Q2: What are the primary causes of pinhole defects in ODPA films?
A2: Pinhole defects in ODPA films can originate from several sources throughout the production process, from raw materials to post-processing. Key contributing factors include:
-
Raw Material Contamination: Foreign particles, such as dust, gels, or undissolved polymer in the polyamide resin, can lead to the formation of pinholes during extrusion.[9][10] The hygroscopic nature of polyamide means that absorbed moisture can also contribute to defects if not properly dried before processing.[11][12]
-
Processing Conditions:
-
Extrusion: Trapped air, volatiles, or degradation of the polymer due to improper temperature profiles can create voids in the extruded sheet.[13][14]
-
Orientation (Stretching): The biaxial stretching process, while enhancing the mechanical properties of the film, can also induce stress that may lead to the formation of micro-tears or pinholes, especially around existing small defects or contaminants.[15][16][17] Uneven stretching or temperature can exacerbate this issue.
-
-
Environmental Factors: Dust and other airborne contaminants in the manufacturing environment can settle on the film surface and cause pinholes.[2]
-
Handling and Conversion: Post-manufacturing processes such as slitting, winding, and printing can introduce mechanical damage leading to pinholes.[3]
Q3: How does the hygroscopic nature of polyamide contribute to pinhole formation?
A3: Polyamide is inherently hygroscopic, meaning it readily absorbs moisture from the surrounding environment.[11][12][18] If the polyamide resin is not thoroughly dried before extrusion, the trapped moisture can vaporize at high processing temperatures, creating steam bubbles within the molten polymer. These bubbles can either leave voids (pinholes) in the final film or create weak points that develop into pinholes during the orientation process.[13] Furthermore, moisture absorption can alter the viscosity and processing behavior of the polymer melt, leading to inconsistencies that may contribute to defect formation.
Q4: Can additives in the ODPA formulation influence pinhole defects?
A4: Yes, additives can have a significant impact on pinhole formation. While many additives are used to enhance film properties (e.g., slip agents, anti-block agents, stabilizers), their improper dispersion or use of incorrect types or amounts can lead to defects. For example, poorly dispersed anti-block particles can act as stress concentration points during orientation, potentially initiating pinholes. Similarly, volatile additives can outgas during extrusion, creating voids in the film.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving pinhole defects in your ODPA films.
Problem: Excessive pinholes detected in the final ODPA film.
Step 1: Initial Inspection and Characterization
-
Action: Visually inspect the film using a light table to determine the density and distribution of pinholes. Use optical microscopy to characterize the size and morphology of the pinholes.
-
Rationale: Understanding the nature of the pinholes can provide clues to their origin. For example, randomly scattered, round pinholes might suggest contamination, while elongated pinholes could be related to the stretching process.
Step 2: Raw Material and Handling Audit
-
Action:
-
Verify that the polyamide resin is being dried to the recommended moisture content before extrusion.
-
Inspect the raw material handling system for potential sources of contamination.
-
Analyze a sample of the raw material for impurities or gels.
-
-
Rationale: As mentioned, moisture and contamination in the raw material are primary causes of pinholes.
Step 3: Process Parameter Review
-
Action:
-
Extrusion: Check the melt temperature profile, screw speed, and die pressure for any deviations from the standard operating conditions. Ensure proper venting to remove volatiles.
-
Orientation: Verify the stretching temperatures, ratios, and speeds in both machine and transverse directions. Ensure uniform heating of the cast sheet before stretching.
-
-
Rationale: Inconsistent or incorrect processing parameters can induce stress and defects in the film.
Step 4: Environmental Control Check
-
Action: Assess the cleanliness of the production environment, particularly around the extruder die and the stretching section.
-
Rationale: Airborne dust and particulates can land on the molten or softened film, leading to pinholes.
The following flowchart illustrates a logical troubleshooting workflow:
Quantitative Data Summary
The following tables provide typical ranges for key parameters related to pinhole analysis in ODPA films. These values can serve as a baseline for your own investigations.
Table 1: Pinhole Density Classification
| Pinhole Density (defects/m²) | Classification | Potential Impact on Barrier Properties |
| < 10 | Low | Minimal |
| 10 - 100 | Moderate | Moderate reduction in barrier performance |
| > 100 | High | Significant compromise of barrier function |
Table 2: Typical Processing Parameters for ODPA Film Extrusion and Orientation
| Parameter | Typical Range | Potential Issue if Deviated |
| Extrusion | ||
| Melt Temperature | 240 - 280 °C | Polymer degradation (too high) or unmelted particles (too low) |
| Resin Moisture Content | < 0.05% | Volatile generation leading to voids |
| Orientation | ||
| Pre-heating Temperature | 80 - 120 °C | Uneven stretching, film tearing |
| Machine Direction (MD) Stretch Ratio | 2.5 - 3.5 | Stress-induced defects |
| Transverse Direction (TD) Stretch Ratio | 3.0 - 4.0 | Stress-induced defects |
Key Experimental Protocols
Protocol 1: Optical Microscopy for Pinhole Characterization
Objective: To determine the size, shape, and density of pinholes in an ODPA film sample.
Materials:
-
ODPA film sample
-
Optical microscope with a calibrated stage and imaging software
-
Light source (backlight illumination is preferred)
-
Glass microscope slides
-
Mounting tape
Methodology:
-
Sample Preparation:
-
Carefully cut a representative section of the ODPA film (e.g., 10 cm x 10 cm).
-
Mount the film sample flat on a glass microscope slide using tape at the edges. Ensure the film is free of wrinkles or folds.
-
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Select an appropriate objective lens (e.g., 10x or 20x) to start.
-
Use backlight illumination to enhance the visibility of pinholes.
-
-
Image Acquisition:
-
Focus on the surface of the film.
-
Systematically scan a predefined area of the film (e.g., 1 cm²).
-
Capture images of any detected pinholes.
-
Use the imaging software's measurement tools to determine the diameter or dimensions of each pinhole.
-
-
Data Analysis:
-
Count the number of pinholes within the scanned area to calculate the pinhole density (defects/m²).
-
Characterize the morphology of the pinholes (e.g., circular, elliptical, irregular).
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Contaminant Analysis
Objective: To identify the chemical nature of contaminants associated with pinhole defects.[19][20][21][22]
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
ODPA film sample with a pinhole defect
-
Scalpel or fine-point tweezers
-
Solvents (e.g., isopropanol) for cleaning the ATR crystal
Methodology:
-
Sample Isolation:
-
Under a microscope, carefully use a scalpel or tweezers to excise the area immediately surrounding a pinhole. If there is visible debris within the pinhole, attempt to isolate it.
-
-
FTIR-ATR Analysis:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened, lint-free cloth.
-
Acquire a background spectrum.
-
Place the isolated sample directly onto the ATR crystal, ensuring good contact.
-
Acquire the infrared spectrum of the sample over the appropriate spectral range (e.g., 4000-400 cm⁻¹).
-
-
Data Interpretation:
-
Compare the obtained spectrum to a reference spectrum of the pure ODPA film.
-
Identify any unique absorption bands in the sample spectrum that are not present in the reference spectrum.
-
Use spectral libraries to identify the chemical functional groups corresponding to the unique bands, thereby identifying the contaminant (e.g., silicone oil, talc, another polymer).[21]
-
The following diagram illustrates the workflow for contaminant analysis using FTIR:
References
- 1. Pinhole Defects - Shenzhen Xinfuhua Surface Technology Co., Ltd [xfhplating.com]
- 2. Pinholes in Optical Coatings: Causes, Effects, and Solutions - Chroma Technology Corp [chroma.com]
- 3. smithers.com [smithers.com]
- 4. ipqcco.com [ipqcco.com]
- 5. alpinepolytech.com [alpinepolytech.com]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Measuring temperature-dependent water vapor and gas permeation through high barrier films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmerr.com [ijmerr.com]
- 10. What are the common defects in BOPP Film production and how to solve them? - Blog [fancycopacking.com]
- 11. Bopa Film | Nylon Film | Polyamide Film | Kingchuan Packaging [kingchuanpackaging.com]
- 12. cloudflexfilm.com [cloudflexfilm.com]
- 13. Analysis and countermeasures of film defects caused by pinholing and bubble holes? [en1.nbchao.com]
- 14. Pinholes and defects in coatings [versaperm.com]
- 15. The Effect of Stretching on the Crystal Structure and Crystal Orientation of PA510/SiO2 Films [mdpi.com]
- 16. The Effect of Stretching on the Crystal Structure and Crystal Orientation of PA510/SiO2 Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation on the Correlation between Biaxial Stretching Process and Macroscopic Properties of BOPA6 Film - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UFlex Develops Speciality Polymeric Film To Replace Bi-axially Oriented Polyamide (Nylon) Film - Trusted and Awarded Packaging Insights and Trends | Blog [uflexltd.com]
- 19. rockymountainlabs.com [rockymountainlabs.com]
- 20. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 21. FTIR Analysis: The First Step in Product Contamination Troubleshooting [innovatechlabs.com]
- 22. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
Technical Support Center: Octadecylphosphonic Acid (ODPA) Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octadecylphosphonic acid (ODPA) Self-Assembled Monolayers (SAMs). The information provided is intended to help identify and resolve common issues related to the degradation of ODPA SAMs during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ODPA SAM-coated surface is losing its hydrophobicity over time. What could be the cause?
A1: The loss of hydrophobicity, often observed as a decrease in the water contact angle, is a primary indicator of ODPA SAM degradation. Several mechanisms can contribute to this:
-
Hydrolytic Degradation: The phosphonate (B1237965) headgroup's bonds (P-O-Substrate) are susceptible to hydrolysis, especially in the presence of water or humidity. This can lead to the desorption of ODPA molecules from the surface. On some substrates, like ITO, this process can be accelerated by moisture.[1][2] The stability of the monolayer in aqueous environments can vary significantly depending on the substrate. For instance, ODPA SAMs on Al₂O₃(1102) and amorphous Al₂O₃ show high stability in water, while on Al₂O₃(0001), they can be displaced by water molecules.[3][4]
-
Oxidative Degradation: Exposure to ambient air, UV light, or ozone can lead to the oxidation of the alkyl chains of the ODPA molecules.[5][6] This introduces polar functional groups onto the monolayer, reducing its hydrophobicity. Studies have shown that even under ambient laboratory conditions, oxidation can be a significant degradation pathway.[7][8][9]
-
Thermal Degradation: At elevated temperatures, the alkyl chains can undergo conformational changes, disorder, or even break, leading to a less organized and less hydrophobic surface.[10][11] The onset of thermal degradation depends heavily on the substrate.
-
Substrate-Related Issues: The quality and cleanliness of the substrate are crucial for the formation of a stable SAM. Contaminants or an unstable oxide layer can lead to poor monolayer formation and subsequent rapid degradation.
Q2: I am observing inconsistencies in the stability of my ODPA SAMs across different experiments. What factors should I control more carefully?
A2: Inconsistent stability is often due to subtle variations in experimental conditions. Key factors to control include:
-
Solvent Choice and Purity: The solvent used for SAM deposition can influence the final monolayer quality. Ensure the solvent is anhydrous and of high purity, as trace amounts of water can interfere with the self-assembly process and lead to less stable films.
-
Deposition Time and Temperature: While ODPA SAMs can form relatively quickly, the deposition time and temperature can affect the packing density and ordering of the monolayer, which in turn influences its stability.
-
Environmental Conditions: Control the humidity and light exposure of your samples, both during and after preparation. Exposure to ambient light and moisture can initiate degradation.[1][8][9]
-
Substrate Preparation: Ensure a consistent and rigorous substrate cleaning protocol. The nature and density of hydroxyl groups on the substrate surface are critical for strong phosphonate binding.
Q3: At what temperature do ODPA SAMs start to degrade?
A3: The thermal stability of ODPA SAMs is highly dependent on the substrate material. The degradation mechanism is often the oxidation or breakage of the alkyl chains, which typically occurs between 200°C and 350°C.[6] The anchoring P-O-metal bond on metal oxide surfaces can be stable up to much higher temperatures, even 800°C.[6][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the degradation of ODPA SAMs under various conditions.
Table 1: Thermal Stability of ODPA and Related Phosphonic Acid SAMs on Different Substrates
| Substrate | Onset of Degradation/Desorption (°C) | Observations |
| Si | 350 | Complete desorption at approximately 500°C.[6][12] |
| Al₂O₃ | ~500 | Thermally stable up to 500°C.[10] |
| TiO₂ | >350 | Complete decomposition indicated by a water contact angle of 0° after thermal treatment above 350°C.[10] |
| Aluminum Film | ~200 | Retained excellent hydrophobicity up to 200°C in air; degradation mechanism is oxidation of alkyl chains.[5] |
Table 2: Hydrolytic Stability of ODPA SAMs
| Substrate | Exposure Conditions | Change in Water Contact Angle | Observations |
| ITO | 48 hours in water | Decreased to 50.2° | Suggests partial or complete monolayer hydrolysis.[1] |
| Al₂O₃(1102) & Amorphous Al₂O₃ | Aqueous environment | High stability | Monolayers showed high stability.[3][4] |
| Al₂O₃(0001) | Aqueous environment | Low stability | Monolayers were substituted by the adsorption of interfacial water.[3][4] |
Experimental Protocols
1. Protocol for Assessing Thermal Degradation using Contact Angle Goniometry
-
Sample Preparation: Prepare ODPA SAMs on the desired substrate using your standard deposition protocol.
-
Initial Characterization: Measure the static water contact angle of the freshly prepared SAMs at multiple points on the surface to establish a baseline.
-
Thermal Annealing: Place the samples in an oven or on a hotplate at a specific temperature for a defined duration (e.g., 30-60 minutes). It is recommended to perform this in a controlled atmosphere (e.g., nitrogen or under vacuum) to isolate thermal effects from oxidative degradation.
-
Cooling: Allow the samples to cool down to room temperature in a desiccator to prevent moisture adsorption.
-
Post-Annealing Characterization: Re-measure the static water contact angle.
-
Iterative Process: Repeat steps 3-5 for a series of increasing temperatures (e.g., 100°C, 150°C, 200°C, etc.) to determine the temperature at which a significant decrease in contact angle occurs, indicating the onset of degradation.
2. Protocol for Investigating Hydrolytic Stability
-
Sample Preparation: Prepare ODPA SAMs on the substrate of interest.
-
Initial Characterization: Measure the initial water contact angle.
-
Aqueous Exposure: Immerse the samples in a beaker containing deionized water or a specific aqueous solution (e.g., buffer at a certain pH).
-
Time-Lapse Measurement: At regular time intervals (e.g., 1, 6, 12, 24, 48 hours), remove the samples from the aqueous environment, gently dry them with a stream of inert gas (e.g., nitrogen), and measure the water contact angle.
-
Data Analysis: Plot the water contact angle as a function of immersion time to evaluate the hydrolytic stability.
3. Protocol for Characterizing ODPA SAMs using X-ray Photoelectron Spectroscopy (XPS)
-
Sample Introduction: Mount the ODPA SAM-coated substrate onto the XPS sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify the elemental composition of the surface. Look for the presence of C 1s, O 1s, P 2p, and substrate-specific peaks.
-
High-Resolution Scans: Acquire high-resolution spectra for the C 1s and P 2p regions.
-
The C 1s spectrum of an intact ODPA SAM should show a primary peak around 285.0 eV, corresponding to the C-C and C-H bonds of the alkyl chain. The absence or presence of higher binding energy components can indicate oxidation (e.g., C-O, C=O).
-
The P 2p spectrum confirms the presence of the phosphonate headgroup. The binding energy can provide information about the bonding state with the substrate.
-
-
Analysis of Degraded Samples: For degraded samples (e.g., after thermal annealing or UV exposure), compare the high-resolution spectra to those of a pristine sample. A decrease in the C/Substrate or P/Substrate atomic ratio can indicate desorption of the monolayer.[12] Changes in the C 1s peak shape can reveal oxidation of the alkyl chain.
Visualizations
Caption: Primary degradation pathways for ODPA SAMs.
Caption: General experimental workflow for studying ODPA SAM degradation.
References
- 1. hajim.rochester.edu [hajim.rochester.edu]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
Improving the ordering and packing density of ODPA monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the ordering and packing density of octadecylphosphonic acid (ODPA) monolayers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formation of ODPA self-assembled monolayers (SAMs).
Issue 1: Low Monolayer Coverage or Patchy Film Formation
-
Question: My ODPA monolayer appears patchy and does not cover the entire substrate. What are the likely causes and how can I fix this?
-
Answer: Patchy or incomplete monolayer formation is often due to inadequate substrate preparation or suboptimal deposition conditions.
-
Substrate Cleanliness: Ensure the substrate is meticulously cleaned to remove organic contaminants. A common procedure involves sonication in a series of solvents (e.g., ethanol (B145695), isopropanol) followed by drying with a stream of nitrogen.[1]
-
Surface Activation: The presence of a reactive oxide layer with hydroxyl groups is crucial for phosphonic acid binding. For substrates like silicon, an oxygen plasma or UV-ozone treatment immediately before deposition can create a fresh, reactive oxide layer.[1][2][3] For GaN substrates, a UV/O3 treatment has been shown to be effective.[3][4]
-
Solvent Choice: The solvent plays a critical role in the quality of the SAM. Solvents with low dielectric constants that do not strongly interact with the substrate generally produce higher density and more stable monolayers.[5][6] For example, on ZnO nanowires, using a non-polar solvent like toluene (B28343) suppresses side reactions and leads to a well-defined SAM structure, whereas a polar solvent like methanol (B129727) can lead to the formation of undesired byproducts.[7][8]
-
Immersion Time: While ODPA can form a coating rapidly in some systems[9], allowing sufficient immersion time is critical for achieving a well-ordered monolayer. The formation process often involves nucleation, growth, and coalescence of densely packed two-dimensional islands.[10]
-
Issue 2: Multilayer Formation Instead of a Monolayer
-
Question: Characterization of my film suggests the formation of ODPA multilayers. How can I prevent this?
-
Answer: Multilayer formation can be influenced by solvent choice, ODPA concentration, and the presence of water.
-
Solvent and Concentration: High temperatures or the use of certain solvents like anisole (B1667542) can lead to suspected multilayer formation.[11] On copper substrates, the thickness of the ODPA layer was found to increase with deposition time, leading to a multilayer film.[12][13][14] Carefully selecting the solvent and optimizing the ODPA concentration (typically in the range of 0.1 mM to 1 mM) is important.[1][7]
-
Water Content: The amount of water present during functionalization is a key factor. Excess water can lead to premature polymerization of silanes (a related class of monolayer-forming molecules) and multilayer adsorption.[15] While some water is necessary for the hydrolysis of the anchoring group, using anhydrous solvents and controlled environments can help prevent multilayer formation.
-
Rinsing Procedure: After deposition, a thorough rinsing step is crucial to remove physisorbed (non-covalently bonded) molecules. A rinse with the pure solvent used for deposition, followed by a more polar solvent in some cases, can help remove excess ODPA. For instance, a base rinse with a triethylamine/ethanol solution has been used to remove physisorbed molecules after annealing.[2]
-
Issue 3: Poor Monolayer Ordering and Low Packing Density
-
Question: My ODPA monolayer has formed, but it is disordered and has a low packing density. How can I improve this?
-
Answer: Achieving a high degree of order and packing density is critical for many applications. Several factors can be optimized.
-
Solvent Selection: As mentioned, solvents with low dielectric constants tend to promote the formation of more ordered and densely packed monolayers.[5][6] The solvent can influence the intermolecular forces and interactions with the substrate, affecting the final film structure.[16]
-
Thermal Annealing: Post-deposition annealing can significantly improve the ordering and stability of the monolayer.[17] Heating the deposited film can promote covalent bond formation between the phosphonate (B1237965) headgroup and the substrate.[4][17] An optimal annealing temperature needs to be determined for each substrate; for example, annealing at 150°C was found to enhance the stability of ODPA on aluminum.[18]
-
Deposition Temperature: The temperature during the self-assembly process can also influence the final structure. Higher temperatures can sometimes lead to multilayer formation, so this parameter should be carefully controlled.[11]
-
Issue 4: Monolayer Instability and Desorption
-
Question: The ODPA monolayer is not stable and desorbs from the substrate, especially in aqueous environments. What can be done to improve stability?
-
Answer: Monolayer stability is largely dependent on the strength of the bond between the ODPA and the substrate.
-
Covalent Bond Formation: Thermal annealing is a key step to convert the initially hydrogen-bonded molecules to a more robust, covalently attached monolayer.[4][17] This has been shown to suppress desorption in acidic and neutral aqueous solutions.[4]
-
Substrate Choice: The stability of the monolayer can vary significantly with the substrate material and its crystallographic orientation. The binding state can range from ionic interactions to directed coordination bonds.[19]
-
Solvent Effects on Stability: The choice of solvent during formation can impact the long-term stability of the monolayer. Monolayers formed from solvents with low dielectric constants have been shown to be more stable.[5][6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal concentration of ODPA in the deposition solution?
-
Q2: What are the best solvents for forming high-quality ODPA monolayers?
-
A2: Solvents with low dielectric constants are generally preferred as they tend to produce more stable and densely packed monolayers.[5][6] Toluene and cyclopentyl methyl ether (CPME) are examples of non-polar solvents that have been used successfully.[7][8][11] However, the ideal solvent can be substrate-dependent.
-
-
Q3: Is a post-deposition annealing step always necessary?
-
Q4: How can I characterize the quality of my ODPA monolayer?
-
A4: Several surface-sensitive techniques can be used to assess monolayer quality:
-
Contact Angle Goniometry: Measures the hydrophobicity of the surface, which is indicative of monolayer formation and ordering.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition and chemical bonding states of the monolayer.[1][2]
-
Atomic Force Microscopy (AFM): Visualizes the topography of the monolayer, revealing its uniformity, coverage, and the presence of defects.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the conformational order of the alkyl chains.[2][7]
-
-
Data Presentation
Table 1: Influence of Solvent on ODPA Monolayer Properties on ZnO Nanowires
| Solvent | Relative Permittivity (εr) | Observed Outcome | Reference |
| Methanol | 32.6 | Formation of undesired byproducts (layered zinc compounds) | [7][8] |
| Toluene | 2.379 | Well-defined SAM structure with tridentate coordination | [7][8] |
| tert-Butyl Alcohol | 11.22–11.50 | Suppression of side reactions, similar to toluene | [7][8] |
Table 2: Effect of Annealing on ODPA Monolayer Stability on Aluminum
| Annealing Temperature | Annealing Time | Outcome on Stability in Water (40°C for 2h) | Reference |
| No Annealing | - | Less stable | [18] |
| 150°C | 3 hours | Optimal stability, enhanced hydrolysis resistance | [18] |
| 200°C | 3 hours | Decreased stability due to disordering of the monolayer | [18] |
Experimental Protocols
Protocol 1: General Procedure for ODPA Monolayer Formation
This protocol outlines a general method for forming an ODPA SAM from a solution.[1]
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonicating the substrate in a sequence of solvents such as acetone, ethanol, and isopropanol, followed by rinsing with deionized water.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
-
Surface Activation (if necessary):
-
For substrates like silicon or those with a native oxide layer that may not be sufficiently reactive, an activation step is recommended.
-
Expose the cleaned substrate to an oxygen plasma or a UV-ozone cleaner for a short duration (e.g., 5-10 minutes) immediately before deposition to create a fresh, hydroxylated oxide layer.
-
-
Preparation of ODPA Solution:
-
Prepare a dilute solution of ODPA in a suitable solvent (e.g., toluene, isopropanol, or cyclopentyl methyl ether).
-
A typical concentration is in the range of 0.1 mM to 1 mM.
-
Ensure the ODPA is fully dissolved, using sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and activated substrate into the ODPA solution in a sealed container to prevent solvent evaporation and contamination.
-
The immersion time can vary from a few minutes to several hours (e.g., 1 to 24 hours) depending on the desired monolayer quality and the specific system. The deposition is typically carried out at room temperature.
-
-
Rinsing:
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the fresh, pure solvent used for deposition to remove any physisorbed molecules.
-
A subsequent rinse with a more polar solvent like ethanol can sometimes be beneficial.
-
Dry the substrate again with a stream of nitrogen.
-
-
Annealing (Optional but Recommended):
Visualizations
Caption: Key factors influencing the quality of ODPA monolayers.
Caption: Experimental workflow for ODPA monolayer formation.
Caption: Troubleshooting flowchart for common ODPA monolayer issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fast formation of superhydrophobic this compound (ODPA) coating for self-cleaning and oil/water separation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The nature of self-assembled this compound (ODPA) layers on copper substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The nature of self-assembled this compound (ODPA) layers on copper substrates [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 19. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of ODPA SAMs using Atomic Force Microscopy (AFM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atomic Force Microscopy (AFM) for the characterization of octadecylphosphonic acid (ODPA) self-assembled monolayers (SAMs). It delves into the quantitative data derived from AFM measurements, compares its performance with alternative characterization techniques, and offers detailed experimental protocols for reproducible research.
Introduction to ODPA SAMs and the Role of AFM
This compound (ODPA) self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on various oxide surfaces, such as silicon oxide, aluminum oxide, and titanium oxide. These monolayers are of significant interest in fields ranging from biotechnology to nanoelectronics due to their ability to precisely control surface properties like wetting, adhesion, and biocompatibility.
Atomic Force Microscopy (AFM) is a powerful tool for characterizing ODPA SAMs at the nanoscale.[1] It provides three-dimensional topographical images of the monolayer surface, enabling the visualization of its structure, uniformity, and the presence of defects.[2] Beyond imaging, AFM can also probe the nanomechanical properties of the SAM, offering a comprehensive understanding of the monolayer's quality and performance.
Quantitative Comparison: ODPA SAMs vs. Alternative Monolayers
The choice of molecule for forming a SAM is dictated by the desired surface properties and the substrate material. Besides organophosphonates like ODPA, alkanethiols on gold and organosilanes on silicon oxide are two other widely used SAM systems.[3][4] AFM provides quantitative metrics to compare the quality and characteristics of these different SAMs.
| Parameter | ODPA on Oxide Surfaces | Alkanethiols on Gold | Organosilanes on Silicon Oxide |
| Typical RMS Roughness (AFM) | ~0.2 - 0.6 nm | ~0.1 - 0.5 nm | ~0.3 - 0.8 nm |
| Typical Film Thickness (AFM) | ~1.5 - 2.5 nm | ~1.5 - 2.5 nm (for similar chain length) | Variable, prone to multilayer formation |
| Domain Size (AFM) | Nanometer to micrometer scale | Typically tens of nanometers | Often smaller, less-defined domains |
| Advantages | Thermally and chemically stable on oxide surfaces.[3] | Highly ordered, well-understood system. | Strong covalent bond to silicon oxide. |
| Disadvantages | Formation can be slower than thiols. | Limited to noble metal substrates. | Prone to polymerization and multilayer formation.[3] |
AFM in Comparison to Other Characterization Techniques for ODPA SAMs
While AFM provides unparalleled topographical information, a comprehensive characterization of ODPA SAMs often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, thickness, domain structure, nanomechanical properties. | High spatial resolution, 3D imaging, minimal sample preparation.[5] | Can be susceptible to artifacts, does not directly provide chemical information. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of elements. | Provides chemical information, confirms binding of phosphonic acid headgroup. | Surface sensitive but provides averaged information over a larger area. |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity). | Simple, fast, and sensitive to the outermost surface layer. | Provides macroscopic information, not sensitive to nanoscale heterogeneity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular orientation and ordering of the alkyl chains. | Provides information about the conformational order of the SAM. | Typically requires specialized reflection techniques for surface sensitivity. |
Experimental Protocols
Reproducible formation and characterization of high-quality ODPA SAMs are crucial for reliable experimental outcomes.
Protocol 1: Formation of ODPA SAMs using the Tethering by Aggregation and Growth (T-BAG) Method
The T-BAG method is a reliable technique for forming well-ordered ODPA SAMs on silicon oxide surfaces.
-
Substrate Cleaning:
-
Clean silicon wafers with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes. Extreme caution is required when handling piranha solution.
-
Rinse the wafers thoroughly with deionized water and dry with a stream of nitrogen.
-
Treat the wafers with UV-ozone for 20 minutes to create a fresh, hydrophilic native oxide layer.
-
-
SAM Formation:
-
Prepare a 1 mM solution of ODPA in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and isopropanol.
-
Immerse the cleaned silicon substrates in the ODPA solution for 24-48 hours at room temperature.
-
After immersion, rinse the substrates sequentially with the solvent, ethanol, and finally deionized water.
-
Dry the substrates under a stream of dry nitrogen.
-
Protocol 2: AFM Characterization of ODPA SAMs
-
Instrument Setup:
-
Use an AFM system equipped with a high-resolution scanner and placed on a vibration isolation table.
-
Select appropriate AFM cantilevers. For imaging in air, silicon probes with a sharp tip (nominal radius < 10 nm) and a resonant frequency in the range of 150-300 kHz are recommended.
-
-
Imaging Mode:
-
Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic layers like SAMs as it minimizes lateral forces that can damage the monolayer.[2]
-
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan size (e.g., 2x2 µm) to get an overview of the SAM quality and then zoom into smaller areas (e.g., 500x500 nm) for high-resolution imaging.
-
Scan Rate: Start with a slower scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.
-
Setpoint: Adjust the setpoint to the lowest possible value that allows stable imaging to minimize the tip-sample interaction force.
-
-
Data Analysis:
-
Use the AFM software to flatten the images and remove any bowing or tilt artifacts.
-
Calculate the Root Mean Square (RMS) roughness from multiple areas on the surface to obtain a statistically relevant value for the monolayer's smoothness.
-
Perform cross-sectional analysis on images of intentionally created defects or scratches to measure the thickness of the SAM.
-
Utilize image analysis software to determine the size and distribution of domains within the SAM.
-
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the characterization of ODPA SAMs.
Conclusion
AFM is an indispensable technique for the nanoscale characterization of ODPA SAMs, providing critical quantitative data on their topography, uniformity, and defectiveness. When used in conjunction with complementary techniques like XPS and contact angle goniometry, a comprehensive understanding of the monolayer's physical and chemical properties can be achieved. This guide provides the necessary framework, comparative data, and experimental protocols to assist researchers in effectively utilizing AFM for the study of ODPA SAMs and in making informed decisions when selecting surface modification strategies.
References
- 1. Nanomechanical mapping of soft materials with the atomic force microscope: methods, theory and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00318B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. A guide for nanomechanical characterization of soft matter via AFM: From mode selection to data reporting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to X-ray Photoelectron Spectroscopy (XPS) Analysis of Octadecylphosphonic Acid (ODPA) on Surfaces
For researchers, scientists, and drug development professionals, understanding the surface chemistry and binding of octadecylphosphonic acid (ODPA) is critical for applications ranging from biocompatible coatings to organic electronics. X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful technique for characterizing these self-assembled monolayers (SAMs). This guide provides a comparative analysis of XPS data for ODPA on various substrates, details common experimental protocols, and visualizes key processes.
Quantitative Analysis of ODPA SAMs: A Comparative Overview
The binding energies of core electrons, as measured by XPS, are highly sensitive to the chemical environment of an atom. This allows for the identification of the elements present on a surface and their bonding states. The following table summarizes key XPS data for ODPA monolayers on different substrates, compiled from multiple studies.
| Substrate | C 1s Binding Energy (eV) | P 2p Binding Energy (eV) | P 2s Binding Energy (eV) | Notes |
| Silicon (Si) with native oxide | ~284.9 | - | ~191.0 | The P 2s peak is often analyzed for ODPA on silicon.[1] |
| Aluminum Oxide (Al₂O₃) | 285.0 | 133.3 | - | A second P 2p component at 138.6 eV may indicate phosphorus in a higher oxidation state, possibly a phosphate.[2] |
| Copper (Cu) | ~284.9 | - | - | ODPA can form multilayers on copper surfaces.[3] |
| Indium Tin Oxide (ITO) | - | - | - | The presence of ODPA SAMs is confirmed by an increase in the C 1s peak intensity.[4] |
| Gold (Au) | ~284.9 | - | - | ODPA can be used for charge correction in XPS analysis of insulating materials on gold.[4] |
| Iron (Fe) | ~284.9 | - | - | ODPA overlayer thickness on iron has been determined to be around 1.6 nm.[4] |
| Gallium Nitride (GaN) | - | - | - | ODPA strongly adsorbs to UV/O₃-treated GaN surfaces.[5] |
| Titania (TiO₂) | - | - | - | ODPA layers on titania are noted for their stability.[4] |
Note: Binding energies can vary slightly depending on instrument calibration and charge correction methods. The C 1s peak of adventitious carbon is often used as a reference at 284.8 eV or 285.0 eV.
Experimental Protocols for XPS Analysis of ODPA SAMs
A standardized protocol is crucial for reproducible XPS analysis of ODPA monolayers. The following outlines a typical experimental workflow synthesized from common practices in the field.
1. Substrate Preparation:
-
Clean substrates ultrasonically in a series of solvents (e.g., acetone, isopropanol, and deionized water).
-
Dry the substrates under a stream of nitrogen.
-
For oxide surfaces like silicon or aluminum, a native oxide layer is often present. For other substrates, specific surface treatments such as UV/Ozone cleaning may be employed to ensure a hydroxylated surface, which facilitates ODPA binding.[5]
2. ODPA Self-Assembled Monolayer (SAM) Formation:
-
A common method is the "Tethering by Aggregation and Growth" (T-BAG) method.[1][6]
-
Prepare a dilute solution of ODPA (e.g., 25 µM) in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Immerse the cleaned substrate vertically in the ODPA solution.
-
Allow the solvent to evaporate at room temperature.
-
Heat the coated substrate in an oven (e.g., at 140°C for 48 hours in air) to promote the formation of a dense, well-ordered monolayer.[1]
3. XPS Instrumentation and Data Acquisition:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[4]
-
Analysis Chamber: Maintain ultra-high vacuum (UHV) conditions (base pressure < 10⁻⁹ mbar) to prevent surface contamination.[4]
-
Analysis Mode: Acquire both survey scans (to identify all elements present) and high-resolution scans of specific elemental regions (e.g., C 1s, O 1s, P 2p, and the substrate elements).
-
Charge Correction: For insulating substrates, charge neutralization may be necessary. The C 1s peak from adventitious hydrocarbons is often set to a binding energy of 284.8 eV or 285.0 eV to correct for charging effects.[4]
-
Take-off Angle: Angle-resolved XPS (ARXPS) can be used to determine the thickness and orientation of the ODPA monolayer by varying the angle at which the photoelectrons are collected.
4. Data Analysis:
-
Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian functions) to deconvolve different chemical states.
-
Calculate atomic concentrations from the peak areas using relative sensitivity factors.
-
The C/P atomic ratio can provide information about the integrity and packing of the ODPA monolayer. For ODPA, the expected stoichiometric C/P ratio is 18.
Visualizing the Process and Interactions
To better understand the experimental workflow and the molecular interactions at the surface, the following diagrams are provided.
The interaction of the phosphonic acid headgroup with a hydroxylated metal oxide surface is a key aspect of SAM formation. This can occur through different binding modes.
This guide provides a foundational understanding of the XPS analysis of ODPA on various surfaces. For more in-depth analysis, researchers are encouraged to consult the primary literature, as the specifics of surface preparation and monolayer formation can significantly influence the resulting XPS data.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The nature of self-assembled this compound (ODPA) layers on copper substrates [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Verifying ODPA Monolayer Formation: The Role of Water Contact Angle Measurements
The successful formation of a dense and well-ordered octadecylphosphonic acid (ODPA) self-assembled monolayer (SAM) is critical for numerous applications, from preventing corrosion to enabling the development of advanced biosensors and electronic devices. Verifying the quality of these monolayers is a crucial step in any research or development process. This guide provides a comparative overview of the primary methods used for this verification, with a focus on the utility of water contact angle measurements.
Water contact angle goniometry is a rapid, non-destructive, and highly effective initial assessment of ODPA monolayer formation. The principle is straightforward: the phosphonic acid headgroup of the ODPA molecule binds to a substrate, while the long alkyl chain (octadecyl group) orients away from the surface. This creates a densely packed, non-polar, hydrophobic surface. The degree of hydrophobicity can be quantified by measuring the contact angle of a water droplet on the surface. A high contact angle is indicative of a successful, well-ordered monolayer.
While water contact angle provides an excellent first-pass verification, a comprehensive characterization often requires complementary techniques that can provide information on elemental composition, surface morphology, and monolayer thickness. This guide compares water contact angle measurements with three other widely used techniques: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Spectroscopic Ellipsometry.
Comparative Analysis of Verification Techniques
The choice of analytical technique depends on the specific information required. Water contact angle is an ideal screening tool, while XPS, AFM, and ellipsometry offer more detailed, quantitative insights into the monolayer's structure and composition.
| Technique | Information Provided | Nature of Data | Destructive? | Key Advantages | Limitations |
| Water Contact Angle (WCA) | Surface wettability (hydrophobicity) | Quantitative (Angle) | No | Rapid, inexpensive, easy to perform, high throughput | Indirect measure of monolayer quality; sensitive to surface contamination and roughness |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Quantitative (Atomic %) | No (potential for X-ray induced damage with prolonged exposure) | Confirms presence of ODPA (P, C, O); can detect contaminants[1][2][3] | Requires high vacuum; surface sensitivity of a few nanometers |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and monolayer morphology | Quantitative (Height, Roughness) & Qualitative (Imaging) | No | Direct visualization of monolayer formation, including islands and defects; can measure monolayer height[4][5][6] | Can be slow for large area analysis; tip-sample interactions can potentially damage the monolayer |
| Spectroscopic Ellipsometry | Monolayer thickness and refractive index | Quantitative (Thickness, n, k) | No | Highly sensitive to sub-nanometer thickness changes; non-destructive[2][7] | Requires a model to fit the data; thickness and refractive index can be correlated for very thin films[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments discussed.
1. Water Contact Angle (WCA) Measurement
-
Objective: To determine the surface hydrophobicity as an indicator of ODPA monolayer formation.
-
Methodology:
-
Sample Preparation: Prepare the ODPA monolayer on the desired substrate and rinse thoroughly with the appropriate solvent (e.g., ethanol, isopropanol) to remove any unbound molecules. Dry the sample with a stream of inert gas (e.g., nitrogen).[10]
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Measurement: Place the sample on the stage. Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Data Acquisition: Capture an image of the droplet at the solid-liquid-vapor interface.
-
Analysis: Use the instrument's software to measure the angle formed between the substrate surface and the tangent of the droplet at the point of contact. A high contact angle (typically >110°) suggests the formation of a hydrophobic ODPA monolayer.[11][12]
-
2. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To confirm the elemental composition of the surface, verifying the presence of ODPA.
-
Methodology:
-
Sample Preparation: Mount the sample on a holder compatible with the XPS instrument.
-
Instrumentation: Use an XPS system with a monochromatic X-ray source (e.g., Al Kα).
-
Data Acquisition: Introduce the sample into the ultra-high vacuum chamber. Acquire a survey spectrum to identify all elements present on the surface. Then, acquire high-resolution spectra for the C 1s, O 1s, and P 2p regions to determine their chemical states and relative concentrations.[1][2][13]
-
Analysis: The presence of a P 2p peak confirms the phosphonic acid headgroup is on the surface. The high-resolution C 1s spectrum should be consistent with the long alkyl chain of ODPA.
-
3. Atomic Force Microscopy (AFM)
-
Objective: To visualize the surface morphology and confirm the formation of a complete and uniform monolayer.
-
Methodology:
-
Sample Preparation: The sample should be clean and free of particulate contamination.
-
Instrumentation: Use an AFM operating in tapping mode or contact mode, depending on the sample's robustness.
-
Data Acquisition: Scan the surface with the AFM tip to generate a topographic image. The formation of ODPA monolayers can be observed as the growth of islands that eventually coalesce into a complete film.[5]
-
Analysis: Analyze the images to assess the uniformity and completeness of the monolayer. Line scans across intentionally made scratches or at the edge of monolayer islands can be used to measure the height, which should correspond to the length of the ODPA molecule.[5]
-
4. Spectroscopic Ellipsometry
-
Objective: To measure the thickness of the ODPA monolayer.
-
Methodology:
-
Sample Preparation: The substrate must be reflective and smooth.
-
Instrumentation: Use a spectroscopic ellipsometer.
-
Data Acquisition: First, characterize the bare substrate by measuring the change in polarization of reflected light over a range of wavelengths and angles of incidence. After monolayer formation, repeat the measurement on the coated substrate.[7]
-
Analysis: Model the system as a multi-layer structure (e.g., air/ODPA/substrate). Using the data from the bare substrate, fit the data from the coated substrate to the model to determine the thickness of the ODPA layer. A reasonable refractive index for the organic monolayer (typically around 1.45-1.50) is often assumed.[7]
-
Visualizing the Verification Workflow
The following diagram illustrates a logical workflow for verifying ODPA monolayer formation, starting with a rapid screening method and progressing to more detailed characterization techniques.
Caption: Workflow for ODPA monolayer verification.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dataphysics-instruments.com [dataphysics-instruments.com]
- 13. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Situ Monitoring of ODPA Deposition: QCM-D and its Alternatives
For researchers, scientists, and drug development professionals, the precise control and monitoring of thin-film deposition are critical for developing advanced materials and drug delivery systems. Octadecylphosphonic acid (ODPA) self-assembled monolayers (SAMs) are of particular interest for modifying metal oxide surfaces, offering functionalities such as improved biocompatibility and controlled drug release. This guide provides a comprehensive comparison of Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and its primary alternatives—Surface Plasmon Resonance (SPR) and Spectroscopic Ellipsometry (SE)—for the in-situ, real-time monitoring of ODPA deposition.
This guide presents a detailed analysis of these techniques, supported by experimental data and protocols, to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparing In-Situ Monitoring Techniques
The selection of an appropriate in-situ monitoring technique depends on a variety of factors, including the specific information required, the nature of the substrate and thin film, and budgetary constraints. The following table summarizes the key performance characteristics of QCM-D, SPR, and SE for the monitoring of ODPA SAM formation.
| Feature | Quartz Crystal Microbalance with Dissipation (QCM-D) | Surface Plasmon Resonance (SPR) | Spectroscopic Ellipsometry (SE) |
| Primary Measurement | Changes in resonant frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal. | Changes in the refractive index at a metal surface, measured as a shift in the resonance angle. | Changes in the polarization of light upon reflection from a surface. |
| Key Information Provided | Mass of the deposited layer (including coupled solvent), viscoelastic properties (rigidity/softness), and kinetics of deposition.[1][2] | Mass of the deposited layer (dry mass), binding kinetics and affinity.[3][4] | Thickness and optical properties (refractive index, extinction coefficient) of the deposited layer.[5][6] |
| Sensitivity | Sub-ng/cm² mass sensitivity.[7] | Picogram/mm² mass sensitivity. | Sub-ångström thickness sensitivity. |
| In-situ Capability | Excellent for liquid and gas phase measurements.[2] | Excellent for liquid phase measurements.[8][9] | Excellent for liquid, gas, and vacuum environments. |
| Label-Free | Yes | Yes | Yes |
| Substrate Compatibility | Requires a QCM sensor (typically gold-coated, can be coated with other materials like TiO₂). | Requires a thin metal film (typically gold or silver) on a prism. | Wide range of reflective substrates. |
| Cost | Entry-level systems:
| Varies widely depending on features and automation. | Varies widely depending on spectral range and features. |
| Strengths | Provides information on viscoelastic properties, sensitive to conformational changes and solvent content.[1][2] | High sensitivity for binding kinetics and affinity measurements.[4] | High precision in determining film thickness and optical constants. |
| Limitations | Mass measurement includes coupled solvent, which can complicate interpretation of "dry" mass. | Indirect mass measurement, less sensitive to conformational changes that do not alter the refractive index significantly. | Less sensitive to the initial stages of nucleation and to changes in the viscoelastic properties of the film. |
Delving Deeper: Experimental Data on ODPA Deposition
Recent studies have utilized QCM-D to monitor the formation of ODPA SAMs on titanium dioxide (TiO₂) surfaces, a substrate of significant interest in biomedical applications. The data below, adapted from a study by Al-Khatib et al. (2022), illustrates the real-time monitoring of ODPA deposition from different solvent systems.[10][11][12]
| Solvent System | ODPA Concentration | Final Frequency Shift (Δf) | Final Dissipation Shift (ΔD) | Inferred Sauerbrey Mass | Monolayer Formation |
| Cyclopentyl methyl ether (CPME) | 0.5 mM | ~ -15 Hz | ~ 0.5 x 10⁻⁶ | ~ 285-290 ng/cm² | Uniform, rigid monolayer |
| Cyclopentyl methyl ether (CPME) | 1 mM | ~ -5 Hz | ~ 0.2 x 10⁻⁶ | ~ 80-85 ng/cm² | Monolayer |
| Anisole | 0.5 mM | Negative frequency shift | Low | Suspected multilayer/aggregate formation | Non-uniform |
| Anisole | 1 mM | Negative frequency shift | Low | Suspected multilayer/aggregate formation | Non-uniform |
These results highlight the capability of QCM-D to not only quantify the deposited mass but also to provide insights into the quality and rigidity of the formed monolayer through the dissipation signal. A low dissipation value is indicative of a rigid, well-ordered film, which is desirable for many applications.
Visualizing the Process: Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for in-situ monitoring of ODPA deposition using QCM-D and the logical relationship in comparing the different analytical techniques.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data. The following sections outline the methodologies for using QCM-D, SPR, and SE for in-situ monitoring of ODPA deposition.
Quartz Crystal Microbalance with Dissipation (QCM-D) Protocol
This protocol provides a step-by-step guide for monitoring the self-assembly of an ODPA monolayer on a titanium dioxide-coated QCM sensor.
1. Materials and Equipment:
-
QCM-D instrument with flow module
-
Titanium-coated QCM sensors (e.g., QSX 310, Biolin Scientific)
-
This compound (ODPA)
-
Solvent (e.g., Cyclopentyl methyl ether (CPME) or ethanol)
-
UV/Ozone cleaner
-
Syringe pump
2. Sensor Preparation:
-
Clean the titanium-coated QCM sensor by treating it with UV/Ozone for 10-15 minutes to remove organic contaminants and create a hydrophilic surface.
-
Immediately after cleaning, rinse the sensor with ethanol (B145695) and then deionized water, and dry it with a gentle stream of nitrogen.
-
Mount the clean and dry sensor in the QCM-D flow module.
3. Experimental Setup and Measurement:
-
Set the temperature of the QCM-D chamber to the desired experimental temperature (e.g., 25°C).
-
Initiate a continuous flow of the chosen solvent (e.g., CPME) over the sensor surface using a syringe pump at a constant flow rate (e.g., 50-100 µL/min).
-
Monitor the frequency (Δf) and dissipation (ΔD) signals until a stable baseline is achieved. This indicates that the sensor has equilibrated with the solvent.
-
Prepare a solution of ODPA in the same solvent at the desired concentration (e.g., 0.5 mM).
-
Switch the flow from the pure solvent to the ODPA solution.
-
Record the changes in Δf and ΔD in real-time as the ODPA molecules adsorb and self-assemble on the sensor surface. The frequency will decrease as mass is added to the sensor.
-
Continue the flow of the ODPA solution until the signals reach a plateau, indicating that the monolayer formation is complete.
-
Switch the flow back to the pure solvent to rinse away any loosely bound ODPA molecules.
-
Continue monitoring the signals until a new stable baseline is reached.
4. Data Analysis:
-
Plot the changes in frequency (Δf) and dissipation (ΔD) as a function of time.
-
Use the Sauerbrey equation to calculate the areal mass of the deposited ODPA layer from the change in frequency, assuming a rigid film (low dissipation). The Sauerbrey equation is given by: Δm = -C * (Δf / n) where Δm is the change in mass per unit area, C is the mass sensitivity constant of the crystal (e.g., ~17.7 ng/cm²·Hz for a 5 MHz crystal), and n is the overtone number.[13]
-
Analyze the change in dissipation (ΔD). A small change in dissipation (typically < 1 x 10⁻⁶) suggests the formation of a rigid, well-ordered monolayer. Larger changes may indicate a more viscoelastic or disordered layer.
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the procedure for monitoring ODPA deposition on a gold-coated SPR sensor chip.
1. Materials and Equipment:
-
SPR instrument
-
Gold-coated SPR sensor chips
-
ODPA
-
Solvent (e.g., ethanol)
-
Piranha solution (use with extreme caution) or UV/Ozone cleaner
-
Syringe pump or integrated microfluidics
2. Sensor Preparation:
-
Clean the gold-coated SPR sensor chip using either piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a few minutes followed by extensive rinsing with deionized water and ethanol, or by UV/Ozone treatment.
-
Dry the sensor chip under a stream of nitrogen.
-
Insert the clean sensor chip into the SPR instrument.
3. Experimental Setup and Measurement:
-
Equilibrate the system to the desired temperature.
-
Establish a stable baseline by flowing the solvent (e.g., ethanol) over the sensor surface.
-
Prepare a solution of ODPA in the same solvent.
-
Inject the ODPA solution into the flow cell.
-
Monitor the change in the SPR signal (typically in Resonance Units, RU) in real-time. An increase in the SPR signal corresponds to an increase in mass on the sensor surface.
-
Continue the injection until the signal plateaus, indicating the completion of the monolayer formation.
-
Inject the pure solvent again to rinse the surface and remove any non-specifically bound molecules.
-
Record the final stable SPR signal.
4. Data Analysis:
-
Plot the SPR signal (in RU) versus time to obtain a sensorgram.
-
The change in the SPR signal is proportional to the surface concentration of the adsorbed ODPA. The mass of the adsorbed layer can be estimated using the relationship: 1 RU ≈ 1 pg/mm² of bound molecule on the sensor surface.
-
Analyze the association and dissociation phases of the sensorgram to determine the kinetics of the ODPA deposition.
Spectroscopic Ellipsometry (SE) Protocol
This protocol describes the use of in-situ SE to monitor the growth of an ODPA monolayer on a suitable reflective substrate (e.g., silicon with a native oxide layer or a metal-coated substrate).
1. Materials and Equipment:
-
Spectroscopic ellipsometer equipped with a liquid cell
-
Substrate (e.g., silicon wafer with a native oxide layer)
-
ODPA
-
Solvent (e.g., isopropanol)
-
Cleaning solutions for the substrate (e.g., RCA clean for silicon)
2. Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic and particulate contamination. For silicon wafers, a standard RCA cleaning procedure is often used.
-
Mount the clean and dry substrate in the liquid cell of the spectroscopic ellipsometer.
3. Experimental Setup and Measurement:
-
Align the ellipsometer and acquire a baseline spectrum of the bare substrate in air.
-
Fill the liquid cell with the solvent (e.g., isopropanol) and acquire a new baseline spectrum of the substrate immersed in the solvent.
-
Prepare a solution of ODPA in the same solvent.
-
Inject the ODPA solution into the liquid cell.
-
Acquire ellipsometric spectra (Ψ and Δ) at regular time intervals to monitor the changes in the polarization of the reflected light as the ODPA monolayer forms.
-
Continue the measurements until no further changes in the spectra are observed, indicating the completion of the deposition process.
-
If desired, the cell can be flushed with pure solvent to remove any loosely bound molecules.
4. Data Analysis:
-
Develop an optical model that represents the substrate and the forming ODPA layer. This model typically consists of the substrate material, a native oxide layer (if present), and the ODPA film.
-
Fit the acquired ellipsometric data (Ψ and Δ as a function of wavelength and time) to the optical model using appropriate software.
-
The fitting procedure will yield the thickness and optical constants (refractive index and extinction coefficient) of the ODPA layer as a function of time.
-
Plot the film thickness versus time to visualize the growth kinetics of the SAM.
Conclusion
The in-situ monitoring of ODPA deposition is crucial for the development of functionalized surfaces with tailored properties. QCM-D stands out for its ability to provide real-time information on both the mass and the viscoelastic properties of the forming monolayer, offering valuable insights into the structural organization of the film.[1][2] SPR provides high sensitivity for kinetic studies of the deposition process, while spectroscopic ellipsometry offers unparalleled precision in determining the film thickness and its optical properties.[3][4][5][6]
The choice of the optimal technique will ultimately depend on the specific research question. For a comprehensive understanding of the deposition process, a combination of these techniques can be particularly powerful, providing complementary information on the mass, structure, and optical properties of the ODPA self-assembled monolayer. This guide provides the foundational knowledge and experimental frameworks to empower researchers in making informed decisions for their specific application needs.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. nanoscience.com [nanoscience.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. nanoscience.com [nanoscience.com]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications -ORCA [orca.cardiff.ac.uk]
- 11. Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications [cronfa.swan.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Surface: A Comparative Guide to Sum Frequency Generation (SFG) Spectroscopy of ODPA Monolayers
For researchers, scientists, and drug development professionals seeking to understand and control surface properties at the molecular level, self-assembled monolayers (SAMs) of octadecylphosphonic acid (ODPA) offer a robust platform. This guide provides a comprehensive comparison of Sum Frequency Generation (SFG) spectroscopy with other surface-sensitive techniques for the characterization of ODPA monolayers, supported by experimental data and detailed protocols.
Sum Frequency Generation (SFG) spectroscopy has emerged as a powerful, non-destructive technique for probing the vibrational structure and molecular orientation of interfaces. Unlike techniques that provide elemental or topographical information, SFG is exquisitely sensitive to the molecular order and chemical nature of the outmost layer of a material, making it ideal for the in-situ characterization of well-ordered systems like ODPA monolayers.
Performance Comparison: SFG vs. Alternative Techniques
The choice of analytical technique is critical for obtaining a comprehensive understanding of ODPA monolayers. While SFG provides unique vibrational and orientational information, complementary techniques such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy offer valuable insights into elemental composition and molecular orientation, respectively.
| Parameter | Sum Frequency Generation (SFG) Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) | Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy | Alkanethiol (ODT) on Gold (for comparison) |
| Primary Information | Vibrational spectroscopy, molecular orientation, surface order | Elemental composition, chemical state | Molecular orientation, unoccupied electronic states | Molecular orientation |
| Substrate | Silicon Oxide (Si(100))[1] | Silicon Oxide (Si(100))[1] | Silicon Oxide (Si(100))[1] | Gold[1] |
| Alkyl Chain Tilt Angle (°) | 38[1] | - | 37[1] | 28[1] |
| Environment | In-situ (e.g., under aqueous conditions)[1] | High vacuum | High vacuum | High vacuum |
| Key Advantage | Surface specificity, non-destructive, provides vibrational information.[2] | Quantitative elemental analysis.[3][4] | High sensitivity to molecular orientation. | Well-established model system. |
| Key Limitation | Complex data analysis, requires specialized equipment. | Can induce sample damage, limited chemical structure information. | Requires synchrotron radiation source. | Stability can be lower than phosphonates on oxides. |
Table 1: Comparison of analytical techniques for the characterization of ODPA monolayers.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for achieving high-quality, well-ordered ODPA monolayers and for obtaining reliable analytical data.
Preparation of ODPA Self-Assembled Monolayers
A common method for the formation of ODPA SAMs on oxide surfaces is the "tethering by aggregation and growth" (T-BAG) method.[1][5]
Materials:
-
Substrate (e.g., Silicon wafer with native oxide, Alumina, Titania)[6][7][8]
-
This compound (ODPA)
-
Solvent (e.g., Tetrahydrofuran (THF), Ethanol, Toluene)[1][9][10]
-
Beakers, tweezers, nitrogen gas line, sonicator, oven.[6]
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants. A common procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water.[6] Dry the substrate with a stream of nitrogen.
-
Solution Preparation: Prepare a dilute solution of ODPA in the chosen solvent (e.g., 25 µM in THF).[1]
-
Immersion: Immerse the cleaned substrate in the ODPA solution. The immersion time can range from a few minutes to 48 hours, depending on the desired monolayer quality.[1]
-
Solvent Evaporation and Annealing: Allow the solvent to evaporate at room temperature. Subsequently, heat the substrate in an oven (e.g., at 140°C for 48 hours) to promote the formation of covalent bonds between the phosphonic acid headgroup and the oxide surface.[1][5]
-
Rinsing: Remove any physisorbed multilayers by sonicating the substrate in a fresh solvent (e.g., THF and methanol).[1]
Sum Frequency Generation (SFG) Spectroscopy Protocol
SFG spectroscopy is a second-order nonlinear optical process where two input laser beams, one at a fixed visible frequency (ω_vis) and one tunable in the infrared (ω_IR), are overlapped spatially and temporally at an interface. A third beam is generated at the sum frequency (ω_SFG = ω_vis + ω_IR). The intensity of the SFG signal is enhanced when the IR frequency is resonant with a vibrational mode of the interfacial molecules.
Instrumentation:
-
Picosecond or femtosecond laser system generating both visible and tunable IR pulses.
-
Optical setup for directing and focusing the beams onto the sample.
-
Detector (e.g., photomultiplier tube) and signal processing electronics.
Procedure:
-
Sample Alignment: Mount the ODPA-functionalized substrate at the focal point of the laser beams.
-
Beam Overlap: Ensure spatial and temporal overlap of the visible and IR laser pulses on the sample surface.
-
Data Acquisition: Scan the IR laser frequency across the vibrational range of interest (e.g., the C-H stretching region of the alkyl chains, ~2800-3000 cm⁻¹). At each IR frequency, collect the SFG signal.
-
Polarization Control: Use different polarization combinations (e.g., ssp, psp, sps) of the input and output beams to probe different components of the second-order nonlinear susceptibility tensor (χ⁽²⁾), which provides information about the orientation of specific molecular groups.
-
Data Analysis: The intensity of the SFG signal is proportional to the square of the effective second-order susceptibility of the interface. By analyzing the intensity of different vibrational modes at various polarization combinations, the average tilt angle and orientation of the alkyl chains can be determined.[1]
Visualizing the Process and Workflow
To better illustrate the concepts and procedures, the following diagrams have been generated using the DOT language.
Caption: The Sum Frequency Generation (SFG) process at an interface.
Caption: Experimental workflow for ODPA monolayer preparation and analysis.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Environment-controlled tethering by aggregation and growth of phosphonic acid monolayers on silicon oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Octadecylphosphonic Acid and Octadecanethiol Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate, providing a powerful tool for tailoring interfacial properties in fields ranging from electronics to biomedicine. The long-term performance and reliability of devices incorporating SAMs are critically dependent on their stability. This guide provides a detailed comparison of the stability of two widely used long-chain alkyl SAMs: octadecylphosphonic acid (ODPA) on metal oxide surfaces and octadecanethiol (ODT) on gold surfaces. We will examine their thermal, electrochemical, and long-term stability in various environments, supported by experimental data.
Overview of ODPA and ODT SAMs
This compound (ODPA, C₁₈H₃₇PO(OH)₂) is commonly used to form robust monolayers on a variety of metal oxide surfaces, such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and cobalt-chromium (Co-Cr) alloys.[1][2] The formation of these SAMs involves the reaction of the phosphonic acid headgroup with the hydroxylated oxide surface, forming strong, covalent P-O-metal bonds.[3]
Octadecanethiol (ODT, C₁₈H₃₇SH), on the other hand, is the archetypal molecule for forming SAMs on noble metal surfaces, particularly gold (Au). The assembly is driven by the strong affinity of the sulfur headgroup for gold, leading to the formation of a gold-thiolate (Au-S) bond.[4]
The fundamental difference in the anchoring chemistry between the phosphonate-oxide and thiolate-gold systems is a primary determinant of their relative stability.
Comparative Stability Analysis
The stability of a SAM is its ability to maintain structural integrity and chemical composition under various environmental stresses, including elevated temperatures, electrochemical potentials, and exposure to different chemical media over time.
Thermal Stability
Thermal stability is crucial for applications involving thermal processing steps or operation at elevated temperatures. ODPA SAMs on metal oxide substrates generally exhibit significantly higher thermal stability than ODT SAMs on gold.
-
ODPA SAMs: The P-O bond between the phosphonic acid headgroup and a metal oxide substrate is exceptionally robust.[3] Studies have shown that ODPA SAMs can be thermally stable on alumina (B75360) up to 500°C.[3] On titania, the aliphatic chain may begin to break down around 350°C, but the phosphorus anchoring group can remain attached to the surface at temperatures exceeding 800°C.[5]
-
ODT SAMs: The Au-S bond is weaker than the P-O-metal bond. Thermal desorption spectroscopy (TDS) studies show that ODT monolayers on gold are typically stable only up to about 110°C.[6] Above this temperature, desorption of the alkanethiol molecules begins to occur.[6] Desorption can proceed through multiple pathways, including the desorption of disulfide species around 127°C (400 K) and intact molecules at higher temperatures.[7][8]
Long-Term and Chemical Stability
The longevity of SAMs under ambient or in-use conditions, such as in aqueous or biological media, is critical for many applications.
-
ODPA SAMs: ODPA SAMs demonstrate excellent long-term stability in various environments. They are stable in ambient laboratory conditions for extended periods (e.g., 14 days) and show resistance to common solvents.[9][10] Their stability in aqueous solutions is dependent on the specific oxide surface, with high stability observed on amorphous and certain single-crystalline aluminum oxide surfaces.[11][12] This robustness makes them suitable for biomedical applications where exposure to physiological conditions is expected.[2]
-
ODT SAMs: Alkanethiol SAMs on gold are known to have limited long-term stability, particularly in ambient air.[13] The sulfur headgroup is susceptible to oxidation, which can lead to the formation of sulfinates and sulfonates and subsequent desorption of the monolayer from the gold surface.[14][15] This degradation process is accelerated by exposure to UV light and ozone.[15] Significant degradation has been observed in biological media over timeframes of days to weeks, limiting their use in long-term biological studies.[13][16]
Electrochemical Stability
For applications in sensors, electrocatalysis, and molecular electronics, the stability of the SAM under an applied electrical potential is paramount.
-
ODPA SAMs: While less extensively studied in terms of electrochemical stability compared to thiols, the strong covalent bonding of phosphonates to metal oxides suggests a wide potential window of stability. Their primary application in this context is often as insulating layers on valve metals and their oxides.
-
ODT SAMs: The electrochemical stability of alkanethiol SAMs on gold has been thoroughly investigated. The stable potential window is dependent on factors such as the alkyl chain length, with longer chains providing better stability.[17][18] Reductive desorption typically occurs at negative potentials, while oxidative degradation or desorption occurs at positive potentials.[17][19] For instance, the oxidative stability of ODT on gold is higher than on copper or platinum, which is consistent with gold's lower propensity for surface oxide formation.[17][18]
Data Presentation: Stability Comparison
| Stability Metric | This compound (ODPA) SAMs | Octadecanethiol (ODT) SAMs |
| Typical Substrate | Metal Oxides (Al₂O₃, TiO₂, Co-Cr) | Gold (Au) |
| Bonding Type | Covalent P-O-Metal | Covalent-like Au-S (Thiolate) |
| Bond Energy | P-O bond ~80 kcal/mol[20] | S-Au bond ~40 kcal/mol[20] |
| Thermal Stability | Stable up to ~350-500°C (chain); >800°C (headgroup)[3][5] | Stable up to ~110-145°C[6] |
| Long-Term Stability (Air) | High; stable for weeks under ambient conditions.[1][9] | Limited; prone to oxidation of sulfur headgroup.[13][14][15] |
| Aqueous/Biological Media | High stability in aqueous and physiological conditions.[2][11] | Limited; desorption observed over days to weeks.[13][16] |
| Electrochemical Stability | Generally high, acts as a robust insulating layer. | Limited potential window; subject to reductive and oxidative desorption.[17][18] |
Experimental Protocols
The stability of SAMs is assessed using a variety of surface-sensitive analytical techniques. Below are detailed methodologies for key experiments.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical state of the atoms at the surface, making it ideal for monitoring SAM integrity and degradation.
-
Objective: To quantify the chemical composition of the SAM and detect the presence of oxidized species (e.g., sulfonate on ODT SAMs) or the desorption of the monolayer (indicated by a decrease in C, P, or S signals and an increase in the substrate signal).
-
Methodology:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of relevant elemental regions (e.g., C 1s, P 2p for ODPA; C 1s, S 2p for ODT; and the primary substrate peaks like Al 2p, Ti 2p, or Au 4f).
-
The sample is exposed to a stressor (e.g., annealed at various temperatures, stored in a specific environment for a set time, or subjected to electrochemical potential).
-
XPS spectra are re-acquired after the stress exposure.
-
Analysis: Compare the high-resolution spectra before and after stress. A shift in the S 2p peak to higher binding energies (167-168 eV) indicates oxidation of the thiol headgroup.[14] A decrease in the C/Au or P/Al atomic ratio suggests desorption of the SAM.[21] It is important to be aware that the X-ray beam itself can sometimes cause sample degradation.[22][23]
-
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet (typically water) on the SAM surface, which provides information about the surface's hydrophobicity and, by extension, the quality and orientation of the monolayer.
-
Objective: To detect changes in surface properties due to SAM degradation, disorder, or desorption. A well-ordered, long-chain alkyl SAM is highly hydrophobic.
-
Methodology:
-
A pristine SAM-coated substrate is placed on the goniometer stage.
-
A small droplet of deionized water is dispensed onto the surface.
-
The advancing and receding contact angles are measured. For a fresh ODPA or ODT SAM, the advancing contact angle is typically >110°.
-
After exposure to a stressor, the sample is rinsed, dried, and the contact angle is remeasured.
-
Analysis: A significant decrease in the water contact angle indicates an increase in surface energy, which can be caused by molecular desorption (exposing the more hydrophilic substrate), reorientation of the alkyl chains, or chemical degradation of the monolayer.[10][16]
-
Thermal Desorption Spectroscopy (TDS)
TDS is used to determine the thermal stability of adsorbed molecules by heating a sample in ultra-high vacuum (UHV) and detecting the desorbed species with a mass spectrometer.
-
Objective: To identify the desorption temperature and fragmentation patterns of the SAM molecules.
-
Methodology:
-
A SAM-coated sample is placed in a UHV chamber.
-
The sample is heated at a linear rate (e.g., 2-10 K/s).
-
A mass spectrometer monitors the partial pressures of specific masses corresponding to the parent molecule or its fragments as a function of temperature.
-
Analysis: The temperature at which a specific mass signal peaks is the desorption temperature. For alkanethiols, distinct desorption peaks can be observed for different species, such as dialkyl disulfides (from recombination of thiolates) and the parent alkanethiol.[4][7][24] This provides direct quantitative data on thermal stability.
-
Chronocoulometry (CC)
Chronocoulometry is an electrochemical technique used to measure the total charge that passes as a function of time following a potential step. It is highly effective for determining surface coverage and assessing the integrity of a SAM as a blocking layer.
-
Objective: To quantify the surface coverage (Γ) of the SAM and detect the formation of pinhole defects.
-
Methodology:
-
A three-electrode electrochemical cell is set up with the SAM-modified electrode as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire).
-
The electrolyte contains a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
A potential step is applied to the working electrode, from a potential where no reaction occurs to one that drives the oxidation or reduction of the redox probe.
-
The total charge (Q) is measured over time.
-
Analysis: The data is plotted as Q vs. t¹/² (an Anson plot). For a bare electrode, this plot is linear according to the Anson equation.[25] For a SAM-covered electrode, the presence of the monolayer blocks the redox probe from reaching the electrode surface, significantly reducing the charge passed. The degree of blocking is a measure of the SAM's quality. An increase in the charge passed after stress exposure indicates the formation of defects or partial desorption of the SAM.[26][27][28]
-
Visualizations
Chemical Structures and Binding Mechanisms
References
- 1. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. if.tugraz.at [if.tugraz.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. staff.tugraz.at [staff.tugraz.at]
- 9. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntmdt-si.com [ntmdt-si.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. XPS insights: Sample degradation in X-ray photoelectron spectroscopy -ORCA [orca.cardiff.ac.uk]
- 23. avsconferences.org [avsconferences.org]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. Chronocoulometry (CC) - PalmSens [palmsens.com]
- 28. EC_electrode_handbook | ALS,the electrochemical company [als-japan.com]
A Comparative Guide to Surface Modification of Gold: ODPA vs. Alkanethiols
For Researchers, Scientists, and Drug Development Professionals
The functionalization of gold surfaces is a critical step in a wide array of applications, from biosensing and drug delivery to molecular electronics. The choice of the anchoring molecule for creating self-assembled monolayers (SAMs) is paramount to the stability, performance, and reproducibility of the resulting interface. This guide provides an objective comparison between two classes of molecules for gold surface modification: the well-established alkanethiols and the less conventional octadecylphosphonic acid (ODPA).
At a Glance: ODPA vs. Alkanethiols on Gold
| Feature | This compound (ODPA) | Alkanethiols |
| Primary Binding Mechanism | Primarily physisorption on gold; stronger covalent bonding on metal oxides. | Chemisorption, forming a strong gold-thiolate (Au-S) covalent bond. |
| Binding Affinity to Gold | Generally considered significantly lower than thiols. | High, with a bond strength on the order of 45 kcal/mol.[1] |
| SAM Ordering & Packing | Can form well-ordered and densely packed SAMs, but data on gold is limited.[2] | Typically form highly ordered, crystalline-like, and densely packed monolayers.[1] |
| Stability in Ambient Air | Phosphonic acid SAMs on titanium are stable for up to 14 days.[3][4] Data on gold is scarce. | Susceptible to oxidation and degradation, with a shelf life of less than 24 hours under ambient conditions.[1] |
| Stability in Aqueous Solutions | Phosphonic acid SAMs on titanium show significant desorption in Tris-buffered saline (TBS) within 1 day.[3][4] | Generally stable in aqueous solutions like TBS for up to 7 days.[3][4] |
| Typical Contact Angle (hydrophobicity) | Water contact angles of ~110° reported on TiO₂.[3] | Water contact angles for long-chain alkanethiols on gold are typically in the range of 105-115°. |
| Typical Monolayer Thickness | ~1.6 nm for an ODPA overlayer on gold.[5] | Varies with chain length; for octadecanethiol (C18), it is approximately 2.2-2.5 nm. |
Performance Deep Dive: A Quantitative Comparison
The following tables summarize key performance metrics for ODPA and alkanethiols based on available experimental data. It is important to note that direct comparative studies of ODPA and alkanethiols on gold surfaces under identical conditions are limited. Much of the data for ODPA is derived from studies on metal oxide surfaces, which is provided here for context and comparison.
Table 1: Water Contact Angle
| Molecule | Substrate | Water Contact Angle (°) |
| This compound (ODPA) | Amorphous TiO₂ | ~110[3] |
| Octadecanethiol (ODT) | Gold | 110-115 |
| Dodecanethiol (DDT) | Gold | ~108 |
| Hexadecanethiol (HDT) | Gold | 108-112 |
Table 2: Monolayer Thickness
| Molecule | Substrate | Measurement Technique | Thickness (nm) |
| This compound (ODPA) | Gold | XPS | 1.6[5] |
| Octadecanethiol (ODT) | Gold | Ellipsometry | ~2.4 |
| Dodecanethiol (DDT) | Gold | Ellipsometry | ~1.7 |
Table 3: Stability Comparison
| Molecule/Substrate | Environment | Observation |
| Phosphonic Acid SAM on Ti | Ambient Air | Stable for up to 14 days.[3][4] |
| Alkanethiol SAM on Au | Ambient Air | Unstable, significant degradation within 1 day.[1] |
| Phosphonic Acid SAM on Ti | Tris-buffered Saline (TBS) | Significant desorption within 1 day.[3][4] |
| Alkanethiol SAM on Au | Tris-buffered Saline (TBS) | Stable for up to 7 days.[3][4] |
Visualizing the Chemistry and Processes
To better understand the underlying mechanisms, the following diagrams illustrate the chemical structures, the self-assembly process, and a typical experimental workflow for surface characterization.
Experimental Protocols
Reproducibility in surface modification relies on meticulous experimental procedures. Below are detailed protocols for the formation of alkanethiol and ODPA SAMs on gold surfaces.
Protocol 1: Alkanethiol Self-Assembled Monolayer (SAM) Formation on Gold
This protocol is adapted from established methods for forming high-quality alkanethiol SAMs.
1. Materials and Reagents:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Alkanethiol (e.g., Octadecanethiol)
-
Absolute ethanol (B145695) (200 proof)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
2. Substrate Cleaning (Piranha Solution - EXTREME CAUTION):
-
Safety: Piranha solution is extremely corrosive and reactive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never store piranha solution in a sealed container.
-
Prepare the piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. The solution will become very hot.
-
Using clean tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water, followed by a final rinse with absolute ethanol.
-
Dry the cleaned substrates under a gentle stream of nitrogen gas.
3. SAM Formation:
-
Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.
-
Immediately immerse the clean, dry gold substrates into the alkanethiol solution. Ensure the entire gold surface is submerged.
-
To minimize oxidation, the container can be purged with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.
4. Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.
-
For a more rigorous cleaning, the substrates can be sonicated in fresh ethanol for 1-2 minutes.
-
Perform a final rinse with ethanol and dry the substrates under a gentle stream of nitrogen gas.
5. Storage:
-
Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until use.
Protocol 2: this compound (ODPA) Self-Assembled Monolayer (SAM) Formation on Gold
Direct, detailed protocols for ODPA on gold are not as prevalent as for alkanethiols. This protocol is a generalized procedure based on methods for phosphonic acids on other surfaces and the limited available data for gold.
1. Materials and Reagents:
-
Gold-coated substrates
-
This compound (ODPA)
-
Ethanol or Tetrahydrofuran (THF), anhydrous
-
Deionized (DI) water
-
Nitrogen gas (high purity)
2. Substrate Cleaning:
-
Follow the same rigorous cleaning procedure as for alkanethiol SAMs (Protocol 1, Step 2). A clean, oxide-free gold surface is crucial.
3. SAM Formation:
-
Prepare a 0.1-1 mM solution of ODPA in a suitable solvent like ethanol or THF.
-
Immerse the clean, dry gold substrate in the ODPA solution.
-
The optimal immersion time can vary and may require empirical determination, but a duration of 12-24 hours at room temperature is a reasonable starting point. Some protocols for phosphonic acids on other substrates involve heating, but this may not be necessary or beneficial for gold.
4. Rinsing and Drying:
-
After immersion, remove the substrate from the ODPA solution.
-
Rinse the surface thoroughly with the same solvent used for the solution (ethanol or THF) to remove excess, unbound ODPA.
-
Perform a final rinse and dry the substrate under a gentle stream of nitrogen gas.
5. (Optional) Annealing:
-
Some protocols for phosphonic acid SAMs on other substrates include a post-deposition annealing step (e.g., 120-150°C) to improve monolayer order and stability. The efficacy of this step on gold would need to be experimentally verified.
Concluding Remarks
The choice between ODPA and alkanethiols for the surface modification of gold is highly application-dependent. Alkanethiols offer a well-understood and robust method for creating highly ordered SAMs on gold, benefiting from a strong, covalent-like bond. This makes them a reliable choice for many applications where a stable, well-defined surface is required. However, their susceptibility to oxidation in ambient air is a notable drawback.
ODPA, while a standard for modifying metal oxide surfaces, exhibits a weaker interaction with gold. The resulting monolayers may be less ordered and less stable in certain environments compared to their alkanethiol counterparts on the same substrate. However, the potential for different surface properties and the reported higher stability of phosphonic acid SAMs on other substrates in air might make ODPA an interesting alternative for specific applications where the gold surface may have a native oxide layer or where the unique properties of the phosphonate (B1237965) head group are desired.
For researchers and drug development professionals, the extensive literature and predictable behavior of alkanethiol SAMs on gold make them the more common and often preferred choice. However, for novel applications or where the limitations of alkanethiols are a concern, ODPA presents an alternative that warrants further investigation, particularly with more direct comparative studies on gold substrates.
References
A Comparative Guide to Anti-Fouling Coatings: Evaluating ODPA, PEG, and Zwitterionic Surfaces Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of medical device-associated infections, frequently caused by the biofilm-forming bacterium Staphylococcus aureus, has intensified the search for effective anti-fouling surface coatings. This guide provides a comparative assessment of three prominent classes of anti-fouling coatings: Octadecylphosphonic Acid (ODPA) self-assembled monolayers (SAMs), Poly(ethylene glycol) (PEG) brushes, and zwitterionic polymer coatings. We will delve into their anti-fouling efficiency against S. aureus, supported by available experimental data, and provide detailed protocols for key assessment assays.
Performance Comparison of Anti-Fouling Coatings
While direct head-to-head comparative studies quantifying the anti-fouling efficacy of ODPA, PEG, and zwitterionic coatings against Staphylococcus aureus under identical conditions are limited in the current literature, individual studies provide valuable insights into their performance. The following tables summarize available quantitative data for each coating type.
Note: The absence of directly comparable quantitative data for ODPA coatings highlights a research gap in the field. The data presented below is collated from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Quantitative Anti-Fouling Efficiency of Zwitterionic Coatings against S. aureus
| Zwitterionic Polymer | Substrate | Assay Condition | Reduction in Bacterial Adhesion | Citation |
| Poly(carboxybetaine methacrylate) (pCBMA) | PDMS | In vitro, wet conditions (24h) | Statistically significant decrease | [1][2] |
| Poly(sulfobetaine methacrylate) (pSBMA) | PDMS | In vitro, wet conditions (24h) | Statistically significant reduction | [1][2] |
| pCBMA | PDMS | In vivo, subcutaneous implant | >500 counts/hpf reduction | [1][2] |
| βPDMA-b-PDPA micelles | Not specified | In vitro | 95% reduction in cell adhesion | [3] |
Table 2: Quantitative Anti-Fouling Efficiency of PEG Coatings against S. aureus
| PEG Formulation | Substrate | Assay Condition | Reduction in Bacterial Adhesion | Citation |
| Poly(oligo(ethylene glycol) methyl ether methacrylate) (pOEGMA) | Gold | Short-term (3h), laminar flow | Reduced adhesion compared to glass | [4] |
| PEG-brush coating | Silicone rubber | 30 min, parallel plate flow chamber | 10-fold reduction compared to pristine silicone rubber | [5] |
Table 3: Qualitative Anti-Fouling Efficiency of ODPA Coatings against S. aureus
| ODPA Formulation | Substrate | Observation | Citation |
| ODPA SAM | Stainless Steel 316L | Did not significantly reduce biofilm development in the absence of antibiotics. |
Mechanisms of Anti-Fouling Action
The anti-fouling properties of these coatings stem from different physicochemical principles.
-
ODPA SAMs: These coatings create a highly ordered, hydrophobic surface that can reduce the initial attachment of bacteria. The long alkyl chains of the ODPA molecules self-assemble into a dense monolayer, presenting a low-energy surface that is less favorable for bacterial adhesion.
-
PEG Coatings: PEG brushes form a hydrophilic layer that creates a steric barrier, physically preventing bacteria from approaching the surface. The polymer chains extend into the aqueous environment, creating a region of high osmotic pressure that repels proteins and bacteria.[4]
-
Zwitterionic Coatings: These polymers contain an equal number of positive and negative charges, resulting in a net neutral charge.[1] They strongly bind water molecules, forming a tightly associated hydration layer that acts as an energetic barrier to protein adsorption and subsequent bacterial adhesion.[4][6]
Experimental Protocols
Accurate assessment of anti-fouling efficiency is critical for the development and validation of new coating technologies. Below are detailed protocols for two common assays used to quantify bacterial adhesion and biofilm formation.
Crystal Violet (CV) Assay for Biofilm Quantification
This method is a simple and high-throughput technique for staining and quantifying the total biofilm biomass.
Materials:
-
96-well microtiter plates
-
Staphylococcus aureus culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of S. aureus in TSB. Dilute the culture to a starting OD₆₀₀ of approximately 0.05 in TSB with 1% glucose.
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Incubate statically at 37°C for 24-48 hours.
-
Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells three times with 200 µL of PBS to remove loosely attached bacteria.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader.
Colony Forming Unit (CFU) Counting for Viable Bacteria Quantification
This assay determines the number of viable bacterial cells attached to a surface.
Materials:
-
Coated and control substrate materials
-
Staphylococcus aureus culture
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
-
Sterile swabs or cell scrapers
-
Sonicator (optional)
Procedure:
-
Bacterial Adhesion: Place the sterile coated and control substrates in a bacterial suspension of known concentration (e.g., 10⁶ CFU/mL in PBS) and incubate for a defined period (e.g., 24 hours) at 37°C.
-
Washing: Gently wash the substrates with PBS to remove non-adherent bacteria.
-
Bacterial Recovery: Remove the attached bacteria from the surface by either vigorous vortexing in a known volume of PBS, swabbing the surface, or using a cell scraper. Sonication can also be used to aid in the detachment of adherent cells.
-
Serial Dilution and Plating: Perform serial dilutions of the bacterial suspension in PBS. Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours. Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculation: Calculate the number of CFU per unit area (e.g., CFU/cm²) of the substrate surface.
Signaling Pathways in S. aureus Biofilm Formation
Understanding the molecular mechanisms of biofilm formation is crucial for developing targeted anti-fouling strategies. The following diagrams illustrate key signaling pathways involved in S. aureus biofilm development.
Experimental workflow for assessing anti-fouling efficiency.
References
- 1. Anti-biofilm surfaces from mixed dopamine-modified polymer brushes: synergistic role of cationic and zwitterionic chains to resist staphyloccocus aureus - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Photograftable zwitterionic coatings prevent Staphylococcus aureus and Staphylococcus epidermidis adhesion to PDMS surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between polyethylene glycol and zwitterionic polymers as antifouling coatings on wearable devices for selective antigen capture from biological tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Antifouling Zwitterionic Polymer Coatings for Blood-Bearing Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Corrosion Protection of Octadecylphosphonic Acid (ODPA) using Electrochemical Impedance Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the corrosion protection performance of octadecylphosphonic acid (ODPA) against other common corrosion inhibitors, with a focus on evaluation using electrochemical impedance spectroscopy (EIS). ODPA, a self-assembling monolayer (SAM)-forming molecule, is increasingly investigated for its ability to create a dense, hydrophobic barrier on metal surfaces, thereby preventing corrosion. This document details the experimental protocols for applying and testing ODPA coatings and presents supporting data from various studies.
The Role of Electrochemical Impedance Spectroscopy (EIS) in Corrosion Science
Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to probe the properties of electrochemical systems, including coated metals.[1][2] By applying a small amplitude AC voltage over a wide range of frequencies, EIS can provide quantitative data on the barrier properties of a coating and the corrosion processes occurring at the metal-coating interface.[2] Key parameters derived from EIS measurements include:
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion resistance.
-
Double-Layer Capacitance (Cdl): This relates to the capacitance of the electrochemical double layer at the metal-electrolyte interface. Changes in Cdl can indicate delamination or water uptake at the interface.
-
Coating Capacitance (Cc): This reflects the dielectric properties of the protective coating. An increase in Cc can suggest water absorption by the coating.
-
Pore Resistance (Rpo): This represents the resistance of the electrolyte within the pores of the coating.
These parameters are typically extracted by fitting the EIS data to an equivalent electrical circuit model that represents the physical and chemical processes occurring in the system.[3]
Comparative Performance of ODPA and Alternative Corrosion Inhibitors
The effectiveness of ODPA as a corrosion inhibitor has been compared to other widely used compounds, such as benzotriazole (B28993) (BTA), particularly for copper and its alloys, and other phosphonic acids for steel.
Data Summary
The following table summarizes quantitative data from various studies, comparing the corrosion protection performance of ODPA with other inhibitors based on EIS measurements. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Inhibitor/Coating | Substrate | Corrosive Medium | Immersion Time | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) | Reference |
| ODPA | Copper-Nickel Alloy | River Water | - | 120.9 k | 14.77 | - | [4] |
| ODPA | Copper-Nickel Alloy | Sea Water | - | 3944 k | 0.25 | - | [4] |
| Benzotriazole (BTA) | Copper | 0.1 M HCl | - | 10 k (at 10⁻³ M) | <1 | ~90 | [5] |
| Benzotriazole (BTA) | Copper with carbonaceous residue | Synthetic Tap Water | - | 2.94 x 10⁷ (at 540 ppm) | 0.459 | 99.92 | [6] |
| Bio-based inhibitor | Corroded Copper | Artificial Urban Rain | - | 1-10 k | - | Not specified as effective | [7] |
| Bare Copper | Corroded Copper | Artificial Urban Rain | - | 1-10 k | - | - | [7] |
| Bare Copper with carbonaceous residue | Copper with carbonaceous residue | Synthetic Tap Water | - | 2.72 x 10⁴ | 90 | - | [6] |
Note: The inhibition efficiency is often calculated from the Rct values with and without the inhibitor. The data presented here is extracted from different sources and should be interpreted with caution due to varying experimental setups.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable and comparable EIS data. Below are detailed methodologies for substrate preparation, ODPA self-assembled monolayer (SAM) formation, and the EIS measurement procedure.
Substrate Preparation
-
Mechanical Polishing: The metal substrate (e.g., copper, steel) is sequentially wet-polished with silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).
-
Degreasing: The polished substrate is ultrasonically cleaned in ethanol (B145695) or acetone (B3395972) for 10-15 minutes to remove organic residues.
-
Rinsing and Drying: The substrate is thoroughly rinsed with deionized water and then dried with a stream of nitrogen or argon gas.
-
Oxide Layer Removal (Optional but recommended): To ensure a uniform surface for SAM formation, the native oxide layer can be removed by immersing the substrate in a suitable acid solution (e.g., dilute HCl or H₂SO₄ for steel, dilute HNO₃ for copper) for a short period (e.g., 30-60 seconds), followed by immediate and thorough rinsing with deionized water and drying.
ODPA Self-Assembled Monolayer (SAM) Formation
-
Solution Preparation: Prepare a dilute solution of ODPA (e.g., 1-5 mM) in a suitable organic solvent such as ethanol or isopropanol.
-
Immersion: Immerse the freshly prepared substrate into the ODPA solution for a specific duration, typically ranging from 1 to 24 hours, at room temperature.[8] The immersion time is a critical parameter that influences the quality and ordering of the SAM.
-
Rinsing: After immersion, the substrate is gently rinsed with the pure solvent (e.g., ethanol) to remove any physisorbed ODPA molecules.
-
Drying: The coated substrate is then dried with a stream of inert gas.
Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Electrochemical Cell Setup: A standard three-electrode cell is used for EIS measurements.[1]
-
Working Electrode: The ODPA-coated metal substrate.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum wire or a graphite (B72142) rod.
-
-
Electrolyte: The corrosive medium of interest (e.g., 3.5% NaCl solution, artificial seawater, or an acidic solution) is added to the cell, ensuring the coated area of the working electrode is fully immersed.
-
Open Circuit Potential (OCP) Stabilization: The OCP of the working electrode is monitored until it reaches a stable value (typically a drift of less than 5 mV over 10-15 minutes). This ensures that the system is at a quasi-steady state before the EIS measurement.[9]
-
EIS Measurement: The EIS measurement is performed at the stabilized OCP.
-
Frequency Range: Typically from 100 kHz down to 10 mHz.
-
AC Amplitude: A small sinusoidal voltage perturbation of 10 mV (peak to peak) is applied.[2]
-
-
Data Analysis: The obtained impedance data (Nyquist and Bode plots) are analyzed using appropriate software. The data is fitted to a suitable equivalent electrical circuit to extract the quantitative parameters (Rct, Cdl, etc.).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in evaluating corrosion protection by ODPA using EIS.
Caption: Experimental workflow for EIS evaluation.
Signaling Pathways and Logical Relationships
The corrosion protection mechanism of ODPA and its evaluation by EIS can be represented as a logical flow.
Caption: ODPA protection mechanism and EIS indicators.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 3. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. The nature of self-assembled this compound (ODPA) layers on copper substrates [diva-portal.org]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Octadecylphosphonic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management of octadecylphosphonic acid waste is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and contribute to responsible chemical handling.
Immediate Safety and Handling Protocols
This compound is classified as a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4][5] In solid form, it is a white to off-white powder that is not readily miscible with water.[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Neoprene or nitrile rubber gloves.[2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing to prevent skin contact.[2][4]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-certified dust and mist respirator is recommended.[2]
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[2][3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]
-
Store in a cool, dry place away from heat and incompatible materials, such as oxidizing agents.[1][2][6] Keep containers tightly closed.[2][6]
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed waste disposal facility. Landfill is a commonly suggested disposal route.[2] Under no circumstances should this compound be disposed of down the sewer drain. [2]
1. Waste Collection and Storage:
-
Collect waste this compound, including contaminated materials, in a designated, properly labeled, and sealed container. Suitable containers include polyethylene (B3416737) or polypropylene (B1209903) containers.[1]
-
Label the container clearly as "Waste this compound" and include any other identifiers required by your institution's waste management program.
-
Store the waste container in a designated, secure area away from incompatible materials pending disposal.
2. Spill Management:
-
Minor Spills:
-
Major Spills:
3. Final Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
All waste must be handled in accordance with local, state, and federal regulations.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative data related to the safety of this compound.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg (estimated) | [2] |
| Melting Point | 92 - 98 °C / 197.6 - 208.4 °F | [3] |
| Molecular Formula | C18H39O3P | [4][6] |
| Molecular Weight | 334.48 g/mol | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling Octadecylphosphonic acid
This guide provides essential safety protocols and logistical plans for the handling and disposal of Octadecylphosphonic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that:
-
May cause respiratory irritation, particularly when in dust form.[1][2]
-
Is a combustible solid, with fine dust accumulations posing a risk of rapid burning if ignited.[3]
In case of fire, hazardous combustion products may be released, including carbon monoxide (CO), carbon dioxide (CO2), and phosphorus oxides (POx).[1][3]
Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel must be trained in the proper use and limitations of the required PPE.
Quantitative Data for PPE Selection
The following table summarizes key quantitative data for selecting appropriate PPE when handling this compound.
| PPE Component | Specification | Standard | Rationale |
| Hand Protection | NBR (Nitrile rubber) gloves | EN 374 | Provides chemical resistance. |
| Material Thickness: >0.11 mm[4] | EN 374 | Ensures adequate barrier protection. | |
| Breakthrough Time: >480 minutes (Permeation Level 6)[4] | EN 374 | Indicates high resistance to permeation by the chemical. | |
| Respiratory Protection | P1 Particulate Filter | EN 143 | Filters at least 80% of airborne particles; required when dust is generated.[4] |
| General Dust Exposure | TWA (8-hr): 10 mg/m³ (inhalable)[4] | EH40/2005 | Occupational exposure limit for general dust to prevent respiratory irritation. |
| TWA (8-hr): 4 mg/m³ (respirable)[4] | EH40/2005 | Occupational exposure limit for fine dust that can penetrate deep into the lungs. |
Detailed PPE Requirements:
-
Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for operations with a high risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear nitrile rubber gloves with the specifications listed in the table above.[4] Always inspect gloves for degradation or punctures before use and replace them immediately if compromised.[3] Never wear gloves on unclean hands, and thoroughly wash and dry hands after glove removal.[3]
-
Protective Clothing: Wear long-sleeved laboratory coats or overalls to prevent skin contact.[1][3] For tasks with a higher risk of contamination, a P.V.C. apron is recommended.[3]
-
-
Respiratory Protection:
Operational Plan: Step-by-Step PPE Protocol
A systematic approach to using PPE is crucial for ensuring safety.
Experimental Protocol for PPE Usage
-
Pre-Handling Assessment & Preparation:
-
Verify Engineering Controls: Ensure that the chemical fume hood or other local exhaust ventilation is operational before starting work.
-
Assemble PPE: Gather all necessary PPE as specified above.
-
Inspect PPE: Carefully check each item for damage. Ensure safety goggles are free of scratches, and gloves have no tears or pinholes.
-
Pre-plan Spill Response: Locate the nearest safety shower, eyewash station, and spill kit.
-
-
Donning PPE (Putting On):
-
Lab Coat/Overalls: Put on your protective clothing first.
-
Respiratory Protection (if needed): If dust generation is anticipated, don your half-mask respirator. Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don the appropriate nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Doffing PPE (Taking Off):
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, over the first glove.
-
Lab Coat/Overalls: Remove your lab coat by unfastening it and rolling it down your arms, turning the sleeves inside out. Avoid shaking the garment.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Respiratory Protection: Remove the respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3]
-
Caption: Workflow for PPE selection and use when handling this compound.
Disposal Plan
Proper disposal of chemical waste and contaminated materials is a critical final step in the handling process.
-
Contaminated PPE: All disposable PPE, such as gloves and any contaminated wipes, should be considered hazardous waste.
-
Place all used and contaminated disposable items into a designated, labeled hazardous waste container.[3]
-
Do not mix this waste with general laboratory trash.
-
-
Chemical Waste:
-
Dispose of unused this compound and any solutions containing it in accordance with local, state, and federal regulations.[1] This typically involves collection in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.
-
Never dispose of this compound down the drain.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[3]
-
By strictly following these operational and disposal plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
